molecular formula C6H5N3O2 B026103 Imidazo[1,2-a]pyrimidine-5,7-diol CAS No. 51647-90-6

Imidazo[1,2-a]pyrimidine-5,7-diol

Cat. No.: B026103
CAS No.: 51647-90-6
M. Wt: 151.12 g/mol
InChI Key: BELWUABPSOOYPK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-5,7-diol (CAS 51647-90-6) is a high-value, fused nitrogen-bridgehead heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery. This diol-functionalized core structure is a privileged scaffold in the synthesis of biologically active molecules, with the imidazo[1,2-a]pyrimidine motif being of significant interest due to its wide spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . As a key synthetic intermediate, this compound is instrumental in the development of novel molecular structures, such as Schiff base derivatives, which have shown promise in computational studies as potential therapeutic agents . Its utility extends to multi-component reactions (MCRs), which are efficient strategies for generating diverse and complex heterocyclic libraries from simple starting materials . The presence of the diol group offers a handle for further chemical modification and conjugation, enhancing its versatility for constructing more elaborate target molecules. Applications: • Building block for nitrogen-bridgehead fused heterocycles in pharmaceutical R&D . • Synthetic intermediate for creating novel Schiff base derivatives with potential bioactivity . • Scaffold for the exploration of antiviral and anticancer agents in early-stage discovery . • Substrate in multi-component reactions to rapidly assemble molecular diversity . Handling & Storage: Store in a cool, dry place, sealed under ambient conditions . Notice: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3,11H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELWUABPSOOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=O)NC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541536
Record name 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51647-90-6
Record name 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] As a bioisostere of purine bases, this fused ring system is a core component in a multitude of compounds exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] Notable anxiolytic and anticonvulsant drugs like divaplon and fasiplon feature this structural motif.[3] The functionalization of the imidazo[1,2-a]pyrimidine core is a key strategy for modulating the biological activity of these compounds. This guide provides a detailed technical overview of a plausible and robust synthetic route to a specifically functionalized derivative, Imidazo[1,2-a]pyrimidine-5,7-diol, a compound of interest for further chemical exploration and biological screening.

Due to the absence of a direct, single-step synthesis in the current literature, this guide proposes a logical and experimentally sound two-step approach. This strategy leverages established and reliable chemical transformations, beginning with the synthesis of a key precursor, 2-aminopyrimidine-4,6-diol, followed by a classical cyclocondensation reaction to construct the fused imidazole ring. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule, this compound, is approached through a disconnection of the fused imidazole ring. This retrosynthetic strategy identifies 2-aminopyrimidine-4,6-diol as a crucial starting material. The imidazole ring can then be formed through a cyclocondensation reaction with a suitable two-carbon electrophile, such as an α-haloketone or α-haloaldehyde. This approach is based on the well-established Chichibabin reaction for the synthesis of imidazo-fused heterocycles.[4]

The overall synthetic workflow is depicted below:

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Precursor 2-Aminopyrimidine-4,6-diol Target->Precursor Imidazole Ring Disconnection Reagents α-Haloaldehyde / α-Haloketone Target->Reagents C2-C3 Bond Formation Start Guanidine + Malonic Ester Step1 Step 1: Pyrimidine Synthesis Start->Step1 Product1 2-Aminopyrimidine-4,6-diol Step1->Product1 Step2 Step 2: Cyclocondensation Product1->Step2 FinalProduct This compound Step2->FinalProduct Reagent2 α-Halo-carbonyl Compound Reagent2->Step2

Caption: Overall synthetic strategy for this compound.

PART 1: Synthesis of the Precursor: 2-Aminopyrimidine-4,6-diol

The synthesis of the pyrimidine core is the foundational step in this process. 2-Aminopyrimidine-4,6-diol is readily prepared via the condensation of guanidine with a malonic ester, such as dimethyl malonate or diethyl malonate, in the presence of a strong base like sodium methoxide.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution and Cyclization

The reaction proceeds through a base-catalyzed condensation mechanism. Sodium methoxide serves to deprotonate the guanidine, increasing its nucleophilicity. The deprotonated guanidine then attacks one of the carbonyl carbons of the malonic ester in a nucleophilic acyl substitution reaction. This is followed by an intramolecular cyclization via attack of a nitrogen atom on the second carbonyl group, leading to the formation of the six-membered pyrimidine ring after elimination of alcohol and subsequent acidification.

G cluster_mechanism Mechanism of 2-Aminopyrimidine-4,6-diol Synthesis Guanidine Guanidine Intermediate1 Nucleophilic Attack Guanidine->Intermediate1 Deprotonation by Base MalonicEster Malonic Ester MalonicEster->Intermediate1 Attack by Guanidine Base Base (NaOMe) Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Elimination of Alcohol Product 2-Aminopyrimidine-4,6-diol Intermediate2->Product Tautomerization & Acidification

Caption: Simplified mechanism for the synthesis of 2-aminopyrimidine-4,6-diol.

Detailed Experimental Protocol

Materials:

  • Guanidine hydrochloride (or Guanidine nitrate)

  • Dimethyl malonate (or Diethyl malonate)

  • Sodium metal

  • Anhydrous methanol

  • 10% Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, add anhydrous methanol (25 mL). Carefully add small, freshly cut pieces of sodium metal to the methanol until the desired molar equivalent of sodium methoxide is formed. (Note: This reaction is exothermic and produces hydrogen gas; perform in a well-ventilated fume hood).[6]

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride (15 mmol). Stir the mixture for several minutes to allow for the formation of free guanidine.[5]

  • Addition of Malonic Ester: Slowly add dimethyl malonate (15 mmol) to the reaction mixture.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[6]

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water. Adjust the pH of the solution to approximately 6 by the dropwise addition of 10% HCl. A white precipitate of 2-aminopyrimidine-4,6-diol will form.[5][6]

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold distilled water and ethanol to remove any remaining impurities. Dry the product under vacuum to obtain pure 2-amino-4,6-pyrimidinediol.[5]

Parameter Value
Reactants Guanidine hydrochloride, Dimethyl malonate
Base Sodium methoxide in methanol
Reaction Time 2-3 hours
Reaction Temp. Reflux
Typical Yield ~85-96%[5]
Appearance White solid

PART 2: Synthesis of this compound via Cyclocondensation

The final step in the synthesis is the construction of the fused imidazole ring. This is achieved through the cyclocondensation of 2-aminopyrimidine-4,6-diol with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetone. This reaction is a variation of the well-known Chichibabin synthesis of imidazo[1,2-a]pyridines and related heterocycles.[4]

Reaction Mechanism: Chichibabin-type Cyclocondensation

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 2-aminopyrimidine-4,6-diol onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular nucleophilic attack of the endocyclic pyrimidine nitrogen onto the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the aromatization of the imidazole ring, yielding the final product.

G cluster_mechanism Mechanism of Imidazole Ring Formation Pyrimidine 2-Aminopyrimidine-4,6-diol Intermediate1 S_N2 Attack Pyrimidine->Intermediate1 Nucleophilic attack by NH2 Haloketone α-Halocarbonyl Haloketone->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Attack by ring N on carbonyl Product This compound Intermediate2->Product Dehydration & Aromatization

References

An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core chemical properties of Imidazo[1,2-a]pyrimidine-5,7-diol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information on the parent imidazo[1,2-a]pyrimidine scaffold, incorporates computational data from reliable sources, and applies established principles of physical organic chemistry to project the compound's characteristics. This approach provides a robust framework for researchers initiating studies on this molecule and its derivatives.

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry.[1][2] This fused heterocyclic system is a bioisostere of purine bases, allowing it to interact with a wide range of biological targets.[2] Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, including anticancer,[3][4] antiviral,[1][5] anti-inflammatory,[6] and antimicrobial properties.[7] The therapeutic potential of this class is underscored by the development of drugs such as divaplon and fasiplon, which are utilized for their anxiolytic and anticonvulsant effects.[2][3] The inherent drug-like properties of the scaffold make it a fertile ground for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. This section details the structure and predicted physicochemical properties of this compound.

Chemical Structure and Tautomerism

This compound (PubChem CID: 13465980) possesses the molecular formula C₆H₅N₃O₂ .[1] A critical feature of this molecule is the potential for keto-enol tautomerism due to the hydroxyl groups on the pyrimidine ring. The molecule can exist in equilibrium with its keto form, 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one.[1] This tautomerism will significantly influence its hydrogen bonding capacity, polarity, and reactivity.

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Weight 151.12 g/mol PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Topological Polar Surface Area 67.2 ŲPubChem[1]
Rotatable Bond Count 0PubChem[1]

Interpretation for the Researcher:

  • The negative XLogP3 value suggests that the compound is hydrophilic, predicting good solubility in polar solvents like water, methanol, and DMSO, and poor solubility in nonpolar solvents like hexane.

  • The presence of multiple hydrogen bond donors and acceptors further supports its hydrophilic nature and indicates a high potential for forming intermolecular interactions with biological macromolecules.[1]

  • The Topological Polar Surface Area (TPSA) of 67.2 Ų is within the range generally considered favorable for oral bioavailability, suggesting the molecule has the potential to cross cell membranes.

  • The absence of rotatable bonds indicates a rigid structure, which can be advantageous for binding to specific protein targets with a well-defined pocket.

Synthesis and Reactivity

The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, providing a foundation for the development of a specific protocol for the 5,7-diol derivative.

General Synthetic Strategy

The most common and robust method for constructing the imidazo[1,2-a]pyrimidine scaffold is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2] For the synthesis of this compound, a plausible synthetic route would involve starting with a substituted 2-aminopyrimidine that already contains the necessary hydroxyl or protected hydroxyl groups.

synthesis_workflow start 2-Amino-4,6-dihydroxypyrimidine reaction Condensation (Chichibabin-type reaction) start->reaction reagent1 α-Haloacetaldehyde or equivalent reagent1->reaction product This compound reaction->product characterization_flow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_spectroscopy Spectroscopic Methods synthesis Synthesized Product purity Purity Check (TLC, HPLC, m.p.) synthesis->purity structure Structural Confirmation purity->structure nmr NMR (¹H, ¹³C) structure->nmr ir FT-IR structure->ir ms HRMS structure->ms

References

Imidazo[1,2-a]pyrimidine-5,7-diol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Imidazo[1,2-a]pyrimidines

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized as a "privileged structure" in modern medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] This versatility stems from the scaffold's ability to be extensively modified, allowing for the fine-tuning of its interaction with a wide array of biological targets.[1] This technical guide synthesizes current research to provide an in-depth exploration of the core mechanisms of action associated with the imidazo[1,2-a]pyrimidine class of compounds. While specific mechanistic data for Imidazo[1,2-a]pyrimidine-5,7-diol is not extensively documented in publicly available literature[3], this guide will focus on the well-established and emerging molecular pathways modulated by structurally related analogs. We will delve into key signaling cascades, provide validated experimental protocols for their investigation, and offer insights for researchers and drug development professionals working with this promising heterocyclic core.

Introduction: The Imidazo[1,2-a]pyrimidine Core

Nitrogen-containing heterocycles are foundational to the pharmaceutical industry, forming the backbone of numerous therapeutic agents.[1] Among these, the imidazo[1,2-a]pyrimidine ring system has emerged as a particularly fruitful scaffold for the development of novel therapeutics.[2][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective binding to diverse molecular targets. This structural adaptability has led to the development of preclinical candidates and investigational drugs for a range of diseases.[2] This guide will elucidate the primary mechanisms through which these compounds exert their biological effects, with a focus on protein kinase inhibition and the modulation of critical signaling pathways in cancer and inflammation.

Core Mechanisms of Action: A Multi-Target Landscape

The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives is largely attributed to their ability to function as inhibitors of key enzymes and modulators of signaling pathways that are often dysregulated in disease.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a superfamily of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.[1][5] Imidazo[1,2-a]pyrimidine-based compounds have been extensively developed as potent kinase inhibitors.[1]

2.1.1. The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is one of the most common features of human cancers.[6] Several series of imidazo[1,2-a]pyridine and pyrimidine derivatives have been designed as potent inhibitors of this pathway, particularly targeting PI3Kα.[6][7]

  • Mechanism: These inhibitors typically function as ATP-competitive ligands, binding to the kinase domain of PI3Kα and preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade prevents the recruitment and activation of downstream effectors like AKT and mTOR.

  • Cellular Consequences: Inhibition of this pathway by imidazo[1,2-a]pyrimidine derivatives leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[6][7] For instance, certain novel imidazo[1,2-a]pyridine compounds have been shown to reduce the levels of phosphorylated AKT (p-AKT) and p-mTOR, leading to anticancer effects in melanoma, cervical, and breast cancer cells.[7][8]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Derivative ImidazoPyrimidine->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by Imidazo[1,2-a]pyrimidine derivatives.

2.1.2. Receptor Tyrosine Kinases (RTKs)

RTKs such as c-KIT, VEGFR, and EGFR are critical in cell signaling and are frequently mutated or overexpressed in cancers.[9][10] The imidazo[1,2-a]pyrimidine scaffold has been successfully utilized to develop inhibitors against these targets.

  • c-KIT: Mutations in the c-KIT oncogene are drivers in gastrointestinal stromal tumors (GIST).[9] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of both wild-type and imatinib-resistant c-KIT mutants, demonstrating nanomolar efficacy.[9][11]

  • VEGFR/EGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key targets in angiogenesis and tumor proliferation. The imidazo[1,2-a]pyridine moiety is a known component of compounds designed to inhibit these kinases.[10]

2.1.3. Other Kinase Targets

The versatility of the scaffold allows it to target a broader range of kinases.[1]

  • Raf Kinases: Imidazo[1,2-a]pyrimidine derivatives have been screened for activity against B-Raf, a serine/threonine kinase that is part of the MAPK/ERK signaling pathway.[1]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are important anticancer targets. Specific imidazo[1,2-a]pyridine derivatives have shown selective inhibition of CDK1, CDK2, CDK7, and CDK9 with IC₅₀ values in the nanomolar range.

  • DYRK1A and CLK1: Structure-activity relationship (SAR) studies have identified imidazo[1,2-a]pyridine compounds that inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) at micromolar concentrations.[5]

Modulation of Inflammatory and Developmental Pathways

Chronic inflammation and dysregulated developmental pathways are intrinsically linked to tumorigenesis. Imidazo[1,2-a]pyrimidine derivatives have shown efficacy in modulating these complex networks.

2.2.1. The STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-κB (NF-κB) pathways are key regulators of inflammation, immunity, and cell survival. Their constitutive activation is common in many cancers.

  • Mechanism: A novel imidazo[1,2-a]pyridine derivative, designated MIA, was shown to suppress these pathways in breast and ovarian cancer cell lines.[12][13] Molecular docking studies indicated that MIA binds to the NF-κB p50 subunit.[12][13] Experimentally, MIA treatment led to suppressed STAT3 phosphorylation, increased expression of the NF-κB inhibitor IκBα, and reduced expression of downstream inflammatory targets like iNOS and COX-2.[12][13]

  • Cellular Consequences: This dual pathway inhibition results in reduced levels of inflammatory cytokines, decreased cell viability, and induction of apoptosis, as evidenced by an increased BAX/Bcl-2 ratio.[13]

Caption: STAT3/NF-κB pathway modulation by an Imidazo[1,2-a]pyridine derivative.

2.2.2. The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental during embryonic development and its aberrant activation is a key driver in several cancers, especially colorectal cancer.[14]

  • Mechanism: A study identified specific imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives that inhibit Wnt/β-catenin signaling.[14] These compounds were shown to function independently of GSK-3β activity, suggesting they act downstream in the pathway, possibly by disrupting the function of β-catenin or its interaction with transcription factors.

  • Cellular Consequences: The most active compounds significantly downregulated the expression of Wnt target genes, including c-myc and cyclin D1, and inhibited cell proliferation in cancer cell lines with mutations in APC or β-catenin.[14] In vivo experiments using a Wnt-reporter zebrafish model confirmed the inhibitory activity.[14]

Additional Mechanisms of Action
  • Antifungal Activity: Certain imidazo[1,2-a]pyrimidine derivatives exhibit potent antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[15]

  • Tubulin Polymerization Inhibition: Some 2-phenyl-imidazo[1,2-a]pyridine analogs act as anti-proliferative agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, thereby disrupting mitosis and inducing apoptosis.[16]

  • GABAA Receptor Modulation: Imidazo[1,2-a]pyrimidines can act as ligands for the benzodiazepine binding site on the γ-Aminobutyric acid (GABA) type A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[17] This interaction underlies the anxiolytic and anticonvulsant properties of drugs like divaplon and fasiplon.[15]

Data Summary: In Vitro Activity of Representative Derivatives

The following table summarizes the reported inhibitory concentrations (IC₅₀) for various imidazo[1,2-a]pyridine/pyrimidine derivatives against selected cancer cell lines and protein kinases, illustrating the potency and spectrum of activity of this scaffold.

Compound ClassTarget Cell Line / KinaseReported IC₅₀Reference
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung Cancer)2.8 ± 0.02 µM[16]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)Tubulin Polymerization3.45 ± 0.51 µM[16]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KIT (V654A mutant)Nanomolar range[9][18]
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)9.7 - 44.6 µM[7]
Imidazo[1,2-a]pyridine derivative (Compound 6)PI3Kα2 nM[7]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)HCC827 (Lung Cancer)0.09 - 0.43 µM[6]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)PI3Kα1.94 nM[6]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45 µM[8][19]

Key Experimental Protocols

Validating the mechanism of action of a novel imidazo[1,2-a]pyrimidine derivative requires a suite of robust cellular and biochemical assays.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCC827, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Western Blotting for Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-STAT3, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

MoA_Workflow cluster_workflow Mechanism of Action (MoA) Elucidation Workflow Start Synthesize Novel Imidazo[1,2-a]pyrimidine Derivative Screening Primary Screening: Cell Viability Assays (e.g., MTT) Start->Screening Hit_Identified Active Compound (Hit) Identified Screening->Hit_Identified Target_ID Target Identification: - Kinase Panel Screening - Molecular Docking Hit_Identified->Target_ID Is Active? Pathway_Analysis Pathway Validation: - Western Blotting - Reporter Assays Target_ID->Pathway_Analysis Apoptosis Cellular Phenotype Analysis: - Apoptosis (Annexin V) - Cell Cycle (Flow Cytometry) Pathway_Analysis->Apoptosis In_Vivo In Vivo Validation: (e.g., Zebrafish, Xenograft models) Apoptosis->In_Vivo MoA Mechanism of Action Established In_Vivo->MoA

Caption: A typical workflow for elucidating the mechanism of action of a novel compound.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold represents a highly successful and versatile core for the design of small molecule therapeutics. Its derivatives have demonstrated a remarkable ability to potently and often selectively modulate a wide range of biological targets, with a particular emphasis on protein kinases and key signaling pathways implicated in cancer and inflammation. The primary mechanisms of action involve the direct inhibition of enzymes like PI3K, c-KIT, and CDKs, as well as the suppression of complex signaling networks such as STAT3/NF-κB and Wnt/β-catenin.

The future of drug discovery with this scaffold remains bright. Further exploration of structure-activity relationships will undoubtedly yield next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. A critical area for future research is the detailed mechanistic investigation of less-studied derivatives, such as this compound. Elucidating the specific targets and pathways modulated by such compounds could uncover novel therapeutic opportunities and expand the already impressive utility of the imidazo[1,2-a]pyrimidine chemical space.

References

The Latent Therapeutic Potential of Imidazo[1,2-a]pyrimidine-5,7-diol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This fused ring system is a key structural component in numerous therapeutic agents and serves as a versatile template for the design of novel drug candidates. The inherent chemical properties of this scaffold, including its aromaticity, planarity, and ability to participate in various non-covalent interactions, make it an ideal framework for engaging with a wide range of biological targets. The broad spectrum of pharmacological effects exhibited by imidazo[1,2-a]pyrimidine derivatives encompasses anticancer, anti-inflammatory, antimicrobial, and antiviral activities, highlighting its status as a "privileged structure" in drug discovery.[1][2]

This technical guide will delve into the largely unexplored subclass of imidazo[1,2-a]pyrimidine-5,7-diol derivatives. While direct research on this specific diol substitution pattern is limited, this paper will synthesize available information on closely related analogs, particularly the tautomeric 7-hydroxy-imidazo[1,2-a]pyrimidin-5-one derivatives, to provide a comprehensive overview of their potential biological activities and guide future research endeavors. We will explore the synthetic pathways, delve into the mechanistic underpinnings of their biological effects, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, with the most common method being the condensation of a 2-aminopyrimidine with an α-haloketone.[3] However, the introduction of hydroxyl groups at the 5 and 7 positions requires a more nuanced approach. Based on the available literature for the synthesis of related hydroxy-substituted analogs, a plausible synthetic route to the this compound scaffold can be proposed.

A key precursor for accessing the 5,7-dioxygenated pattern is a suitably substituted pyrimidine. The synthesis of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, which exist in tautomeric equilibrium with the diol form, provides a valuable blueprint.[4] The synthesis typically involves the cyclocondensation of a substituted 2-aminopyrimidine with a functionalized three-carbon component.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_cyclization Cyclization cluster_product Final Product 2-Aminopyrimidine 2-Aminopyrimidine Functionalized_Pyrimidine Functionalized 2-Aminopyrimidine 2-Aminopyrimidine->Functionalized_Pyrimidine Diethyl_Malonate Diethyl Malonate Barbituric_Acid Substituted Barbituric Acid or Malonamide Diethyl_Malonate->Barbituric_Acid Barbituric_Acid->Functionalized_Pyrimidine Cyclocondensation Cyclocondensation with α-halo-β-ketoester or similar Functionalized_Pyrimidine->Cyclocondensation Imidazo_Diol This compound (or tautomer) Cyclocondensation->Imidazo_Diol

Caption: Proposed synthetic workflow for this compound.

Tautomerism: A Key Consideration

It is crucial to recognize that this compound can exist in several tautomeric forms, including the 5-hydroxy-7-keto, 7-hydroxy-5-keto, and 5,7-diketo forms. The predominant tautomer will depend on factors such as the solvent, pH, and the nature of substituents on the core.[4] PubChem lists several tautomeric forms, with the keto-enol forms being prominent.[5] This tautomerism will significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

Biological Activities: An Extrapolation from Related Analogs

While direct biological data for this compound is scarce, the extensive research on the broader class of imidazo[1,2-a]pyrimidines and related hydroxy-substituted derivatives allows for informed predictions of their potential therapeutic applications.

Anticancer Potential

The imidazo[1,2-a]pyrimidine scaffold is a well-known pharmacophore in the development of anticancer agents.[6][7] Derivatives have been shown to inhibit various kinases, including c-KIT, and modulate signaling pathways such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[8][9]

The introduction of hydroxyl groups at the 5 and 7 positions could enhance anticancer activity through several mechanisms:

  • Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the active sites of target proteins, such as kinases.

  • Chelation: The diol moiety could potentially chelate metal ions that are essential for the function of certain enzymes involved in tumor progression.

  • Modulation of Solubility: The hydrophilic nature of the hydroxyl groups can improve the aqueous solubility of the compounds, which is often a desirable property for drug candidates.

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[2][10] Their mechanisms of action often involve the inhibition of key inflammatory mediators. The presence of hydroxyl groups could contribute to anti-inflammatory effects by:

  • Antioxidant Activity: Phenolic hydroxyl groups are known to possess antioxidant properties, which can mitigate oxidative stress, a key component of the inflammatory response.

  • Enzyme Inhibition: The diol functionality may enhance the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

A study on 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones revealed antinociceptive activity, which is often linked to anti-inflammatory mechanisms.[4] This suggests that the 5,7-dioxygenated scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine core is also associated with broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[11] The precise mechanism of action is often multifaceted, but can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. The introduction of hydroxyl groups could potentially enhance antimicrobial efficacy by increasing the polarity of the molecule, which may facilitate its entry into microbial cells.

Experimental Protocols for Biological Evaluation

To investigate the predicted biological activities of novel this compound derivatives, a series of well-established in vitro and in vivo assays can be employed. The following protocols are based on methodologies reported for related compounds.

Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Activity Screening:

Anticancer_Workflow Start Start Cell_Culture Plate Cancer Cells Start->Cell_Culture Compound_Treatment Treat with Derivatives Cell_Culture->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Further Mechanistic Studies (e.g., Kinase Assays, Western Blot) IC50_Determination->Mechanism_Studies End End Mechanism_Studies->End

Caption: Workflow for in vitro anticancer screening.

Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatants and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity Assessment

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary

While specific quantitative data for this compound derivatives is not yet available, the following table presents representative data for related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives to provide a benchmark for future studies.

Compound ClassBiological ActivityTarget/AssayIC50/MICReference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineAnticancerc-KIT KinaseNanomolar range[8][12]
Imidazo[1,2-a]pyrimidineAnti-inflammatoryLeukocyte FunctionµM range[10]
5-substituted imidazo[1,2-a]pyrimidinesAntimicrobialVarious BacteriaNot specified[11]
1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-oneAntinociceptiveWrithing TestNot specified[4]

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive body of research on the parent imidazo[1,2-a]pyrimidine core and its substituted analogs, it is reasonable to hypothesize that 5,7-diol derivatives will possess significant anticancer, anti-inflammatory, and antimicrobial properties. The presence of the diol functionality offers unique opportunities for enhancing target engagement and improving pharmacokinetic properties.

Future research should focus on the development of efficient and versatile synthetic routes to access a library of this compound derivatives with diverse substitutions at other positions of the heterocyclic core. Systematic biological evaluation of these compounds using the protocols outlined in this guide will be crucial for elucidating their therapeutic potential and establishing comprehensive structure-activity relationships. Furthermore, computational modeling and mechanistic studies will be invaluable for understanding their mode of action at the molecular level and for guiding the design of next-generation drug candidates.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on the exploration of this intriguing class of compounds. The insights and methodologies presented herein are intended to accelerate the discovery and development of novel therapeutics based on the this compound scaffold, with the ultimate goal of addressing unmet medical needs.

References

An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidine-5,7-diol and its Congeners: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyrimidine scaffold represents a cornerstone in contemporary medicinal chemistry and materials science, celebrated for its profound biological activity and intriguing photophysical properties. This technical guide provides an exhaustive literature review of this privileged heterocyclic system, with a particular focus on the under-explored derivative, Imidazo[1,2-a]pyrimidine-5,7-diol. While direct research on this specific diol is nascent, this document synthesizes the wealth of knowledge on the core scaffold to illuminate its probable characteristics and potential. We will delve into established and innovative synthetic methodologies for the imidazo[1,2-a]pyrimidine nucleus, propose a rational synthetic pathway to the 5,7-diol, and explore the anticipated impact of this substitution on its chemical behavior, photophysical characteristics, and biological activity. This guide is designed to be a definitive resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising class of compounds.

Introduction: The Prominence of the Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-fused heterocyclic compounds are of paramount importance in the landscape of modern drug discovery.[1] Among these, the imidazo[1,2-a]pyrimidine system has emerged as a highly versatile and pharmacologically significant scaffold.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[2] Marketed drugs containing this core, such as the anxiolytics divaplon and fasiplon, underscore its clinical relevance.[3]

The scientific literature is replete with examples of imidazo[1,2-a]pyrimidine derivatives exhibiting potent pharmacological activities, including:

  • Anticancer: Targeting various cancer cell lines and signaling pathways.[4]

  • Antiviral: Showing efficacy against viruses such as HIV and Hepatitis C.[5]

  • Anti-inflammatory: Modulating inflammatory responses.[5]

  • Antimicrobial: Demonstrating activity against a range of bacteria and fungi.[1][2]

Beyond its medicinal applications, the unique electronic structure of the imidazo[1,2-a]pyrimidine core imparts it with interesting photophysical properties, particularly fluorescence.[6] This has spurred research into their use as organic fluorophores for applications such as bio-imaging and materials for organic light-emitting diodes (OLEDs).[3][6]

This guide will now pivot to a specific, yet sparsely studied, member of this family: This compound (CAS 51647-90-6).[7] While its existence is confirmed, a deep dive into its synthesis, properties, and biological potential has yet to be published. By building upon the foundational knowledge of the parent scaffold, we can construct a scientifically grounded framework to guide future research into this intriguing molecule.

Synthesis of the Imidazo[1,2-a]pyrimidine Core: Established Methodologies

The construction of the imidazo[1,2-a]pyrimidine skeleton is well-documented, with the classical Chichibabin reaction and its modern variants being the most prevalent approaches. These methods generally involve the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.

Classical Approach: The Chichibabin Reaction

The traditional synthesis involves the reaction of 2-aminopyrimidine with an α-haloketone. This versatile reaction allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the resulting imidazo[1,2-a]pyrimidine.

Modern Synthetic Innovations

In recent years, a plethora of more efficient and environmentally benign methods have been developed to access this scaffold. These include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields.[1][2][4]

  • Catalyst-Free and Solvent-Free Conditions: Green chemistry approaches that minimize the use of hazardous reagents and solvents.[1][2]

  • Multi-Component Reactions: One-pot syntheses that increase efficiency by combining multiple reaction steps without isolating intermediates.

  • Palladium-Catalyzed Cross-Dehydrogenative Coupling: An advanced method for constructing the fused ring system.[8]

  • Gold Nanoparticle Catalysis: A novel approach demonstrating the use of nanomaterials in heterocyclic synthesis.[9]

Generalized Experimental Protocol for Imidazo[1,2-a]pyrimidine Synthesis

The following protocol is a generalized representation of a common synthetic method. Researchers should consult the specific literature for precise conditions related to their desired substituents.

Reaction: Condensation of 2-Aminopyrimidine with 2-Bromoacetophenone

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, acetone, or DMF).[5]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation, depending on the desired reaction rate and efficiency.[1][2][5] Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.[5] Further purification can be achieved by recrystallization or column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

G cluster_workflow Generalized Synthetic Workflow Reactants 2-Aminopyrimidine + α-Halocarbonyl Reaction Reaction (Conventional Heating or Microwave) Reactants->Reaction Solvent Workup Work-up (Filtration/Solvent Removal) Reaction->Workup Purification Purification (Washing/Recrystallization/ Column Chromatography) Workup->Purification Product Imidazo[1,2-a]pyrimidine Product Purification->Product Characterization Characterization (NMR, FT-IR, MS) Product->Characterization

Caption: Generalized workflow for the synthesis of the imidazo[1,2-a]pyrimidine core.

Proposed Synthesis of this compound

A potential starting material is 2-amino-4,6-dihydroxypyrimidine (also known as 2-aminobarbituric acid). The reaction of this compound with an α-halocarbonyl, such as chloroacetaldehyde, would be expected to yield the desired product.

G cluster_proposed_synthesis Proposed Synthesis of this compound Start 2-Amino-4,6-dihydroxypyrimidine + Chloroacetaldehyde Reaction Condensation/ Cyclization Start->Reaction Suitable Solvent (e.g., DMF, Reflux) Product This compound Reaction->Product

Caption: Proposed synthetic route to this compound.

Chemical and Photophysical Properties: The Influence of Dihydroxy Substitution

The chemical and photophysical properties of the imidazo[1,2-a]pyrimidine scaffold are significantly influenced by the nature and position of its substituents.

Tautomerism: A Critical Consideration

As indicated by its IUPAC name, 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one, this compound is expected to exhibit significant keto-enol tautomerism.[7] The equilibrium between the diol and various keto-enol forms will be influenced by factors such as solvent polarity and pH. This tautomerism is crucial as it will dictate the molecule's hydrogen bonding capabilities, aromaticity, and ultimately its biological activity and photophysical behavior.

G cluster_tautomerism Keto-Enol Tautomerism Diol Diol Form (this compound) KetoEnol1 Keto-Enol Form 1 (5-Hydroxy-imidazo[1,2-a]pyrimidin-7(8H)-one) Diol->KetoEnol1 KetoEnol2 Keto-Enol Form 2 (7-Hydroxy-imidazo[1,2-a]pyrimidin-5(6H)-one) Diol->KetoEnol2 KetoEnol1->KetoEnol2

Caption: Tautomeric forms of this compound.

Photophysical Properties: A Fluorescent Scaffold

Imidazo[1,2-a]pyrimidines are known to be fluorescent, often exhibiting more intense emissions than their imidazo[1,2-a]pyridine analogues.[6][10] The fluorescence properties are highly dependent on the substituents. Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can quench it. The hydroxyl groups at the 5 and 7 positions are electron-donating by resonance and are therefore expected to result in a fluorescent molecule.

Anticipated Photophysical Characteristics:

  • Absorption and Emission: The dihydroxy substitution is likely to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.

  • Quantum Yield: A moderate to high fluorescence quantum yield is anticipated.

  • Solvatochromism: The presence of hydroxyl groups will likely lead to significant solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent.

Potential Biological Significance and Therapeutic Applications

The broad biological activity of the imidazo[1,2-a]pyrimidine scaffold suggests that the 5,7-diol derivative is a promising candidate for biological screening.

Anticancer Potential

Many hydroxylated heterocyclic compounds, such as flavonoids, are known to possess potent anticancer activity. The hydroxyl groups can participate in hydrogen bonding with key residues in enzyme active sites or interact with signaling proteins. Imidazo[1,2-a]pyridine and pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression, such as those in the PI3K/AKT/mTOR pathway. It is plausible that this compound could exhibit similar activity.

G cluster_pathway Potential Target: PI3K/AKT/mTOR Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation IP57D This compound IP57D->PI3K Potential Inhibition IP57D->AKT Potential Inhibition IP57D->mTOR Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Other Potential Activities

Given the diverse activities of the parent scaffold, this compound should also be investigated for:

  • Antioxidant activity: The dihydroxy-aromatic structure is reminiscent of known antioxidants.

  • Neuroprotective effects: The scaffold has been linked to activity at GABAA receptors.[11]

  • Antimicrobial properties: A common activity for this class of heterocycles.[11]

Table 1: Summary of Biological Activities of the Imidazo[1,2-a]pyrimidine Scaffold

Biological ActivityTherapeutic AreaReferences
AnticancerOncology
AntiviralInfectious Diseases[5]
Anti-inflammatoryImmunology[5]
AntimicrobialInfectious Diseases[1][11]
AnxiolyticNeurology[3]
AnticonvulsantNeurology[3]

Future Research Directions

The field is wide open for the exploration of this compound. Key areas for future investigation include:

  • Synthetic Validation: The proposed synthetic route needs to be experimentally validated and optimized.

  • Thorough Characterization: A comprehensive study of its chemical properties, including pKa, stability, and a detailed investigation of its tautomeric equilibrium using advanced spectroscopic techniques.

  • Photophysical Investigation: A complete photophysical characterization, including the determination of absorption and emission spectra in various solvents, fluorescence quantum yield, and lifetime measurements.

  • Biological Screening: A broad-based biological screening to assess its activity in various therapeutic areas, particularly in oncology.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to establish clear SAR and guide the development of more potent and selective compounds.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold is a well-established "privileged" structure in drug discovery and a promising platform for the development of novel functional materials. While this compound remains a largely unexplored entity, the extensive body of research on its parent scaffold provides a strong foundation for predicting its properties and potential. The dihydroxy substitution is anticipated to impart significant fluorescence and a rich biological activity profile. This technical guide has synthesized the current state of knowledge and laid out a clear roadmap for future research. It is hoped that this will inspire further investigation into this intriguing molecule, unlocking its full potential for the benefit of science and medicine.

References

The Emergence of Imidazo[1,2-a]pyrimidine-5,7-diol: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[4][5] This guide provides an in-depth technical exploration of a specific, yet potentially significant, member of this family: Imidazo[1,2-a]pyrimidine-5,7-diol. We will traverse its likely discovery pathway, detail its synthesis, and postulate its therapeutic relevance based on the well-established profile of the broader imidazo[1,2-a]pyrimidine class.

The Imidazo[1,2-a]pyrimidine Core: A Foundation of Therapeutic Promise

The imidazo[1,2-a]pyrimidine nucleus is a nine-membered, nitrogen-bridged heterocyclic ring system.[1] This scaffold has been the cornerstone for the development of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antifungal, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological and pharmacokinetic profiles. Several preclinical and clinical drug candidates are based on this core structure, underscoring its significance in modern drug development.[2][4][6]

A Plausible Discovery Trajectory for this compound

While a seminal discovery paper for this compound is not prominently documented in the current literature, its emergence can be logically inferred from established drug discovery paradigms. The two most probable scenarios for its identification are:

  • Structure-Activity Relationship (SAR)-Driven Synthesis: Medicinal chemists frequently synthesize libraries of related compounds to explore how different functional groups impact biological activity. The synthesis of this compound was likely a rational step in an SAR campaign aimed at understanding the role of hydroxylation on the pyrimidine ring of the scaffold.

  • High-Throughput Screening (HTS) Hit: Alternatively, it could have been identified as a "hit" in a large-scale screening of a diverse chemical library against a specific biological target.

Regardless of the initial discovery route, the subsequent steps would involve its synthesis, purification, and thorough characterization.

Synthetic Pathway: A Representative Protocol

The synthesis of imidazo[1,2-a]pyrimidines is well-established, with the Chichibabin reaction being a cornerstone method.[4] A plausible and efficient route to this compound would involve the condensation of a suitably substituted 2-aminoimidazole with a malonic acid derivative.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-Aminoimidazole. This starting material can be synthesized from the reaction of cyanamide with an aminoacetaldehyde dimethyl acetal followed by acidic hydrolysis.

  • Step 2: Condensation Reaction.

    • To a solution of 2-aminoimidazole (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add diethyl malonate (1.1 equivalents).

    • The reaction mixture is heated to reflux (approximately 250-260 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Step 3: Purification.

    • The crude product is washed with a non-polar solvent, such as hexane, to remove the diphenyl ether.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Purification A Cyanamide + Aminoacetaldehyde dimethyl acetal B Acidic Hydrolysis A->B C 2-Aminoimidazole B->C D 2-Aminoimidazole + Diethyl malonate E Reflux in Diphenyl Ether D->E F Crude this compound E->F G Washing with Hexane H Recrystallization G->H I Pure this compound H->I

Caption: A plausible three-stage synthetic workflow for this compound.

Physicochemical and Structural Characterization

The unambiguous identification and characterization of this compound are crucial for its advancement as a research tool or therapeutic candidate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅N₃O₂PubChem[7]
Molecular Weight 151.12 g/mol PubChem[7]
IUPAC Name 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-onePubChem[7]
CAS Number 51647-90-6PubChem[7]
Predicted LogP -0.6PubChem[7]
Hydrogen Bond Donors 2PubChem[7]
Hydrogen Bond Acceptors 4PubChem[7]

Standard Analytical Characterization Protocol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, including the positions of the hydroxyl groups and the protons on the imidazole and pyrimidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the O-H and C=O stretching vibrations.

  • Purity Assessment: The purity of the synthesized compound would be determined using High-Performance Liquid Chromatography (HPLC).

Exploring the Therapeutic Landscape: Biological Activity and Mechanism of Action

Given the broad biological activities of the imidazo[1,2-a]pyrimidine scaffold, this compound is a compelling candidate for screening against a variety of therapeutic targets. The di-hydroxyl substitution pattern may confer unique pharmacological properties.

Hypothesized Biological Targets and Therapeutic Areas:

  • Oncology: Many imidazo[1,2-a]pyridine and pyrimidine derivatives exhibit potent anticancer activity by targeting key signaling pathways, such as the PI3K/AKT/mTOR pathway, or by inhibiting protein kinases like B-Raf.[1][8][9] The hydroxyl groups on this compound could potentially enhance its interaction with the ATP-binding pocket of kinases.

  • Inflammation: The anti-inflammatory properties of this scaffold are also well-documented.[3] this compound could be evaluated for its ability to inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

  • Infectious Diseases: The structural similarity to purines suggests potential as an antiviral or antifungal agent by interfering with nucleic acid synthesis or other essential metabolic pathways in pathogens.[2][4]

Experimental Workflow for Biological Evaluation

G A This compound B In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B C Kinase Inhibition Panel Screening A->C D Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) A->D E Antimicrobial Susceptibility Testing A->E F Hit Identification & Potency Determination (IC50) B->F C->F D->F E->F G Mechanism of Action Studies (e.g., Western Blot for pathway analysis) F->G H Lead Optimization G->H

Caption: A systematic workflow for the biological evaluation of this compound.

A Potential Signaling Pathway: The PI3K/AKT/mTOR Cascade

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for imidazo[1,2-a]pyrimidine-based inhibitors.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Potential Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Structure-Activity Relationship (SAR) Insights

The 5,7-diol substitution is a key structural feature. These hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially leading to strong and specific interactions with biological targets. Further SAR studies would involve:

  • Alkylation or Acylation of the Hydroxyl Groups: To probe the importance of the hydrogen-bonding capacity.

  • Introduction of Substituents at Other Positions: For instance, at the 2- or 3-position of the imidazole ring, to explore additional binding pockets.

  • Bioisosteric Replacement of the Hydroxyl Groups: With groups such as amines or thiols to modulate the compound's electronic and steric properties.

Future Directions and Therapeutic Potential

This compound represents an intriguing, yet underexplored, molecule within a well-validated class of therapeutic agents. The next steps in its development should focus on:

  • Comprehensive Biological Profiling: To identify its primary biological target(s) and therapeutic indications.

  • Lead Optimization: To improve its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: To evaluate its therapeutic potential in relevant animal models of disease.

References

Topic: Imidazo[1,2-a]pyrimidine-5,7-diol Analogues and Their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1] This fused heterocyclic system, a bioisostere of natural purines, is a key component in numerous therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis of imidazo[1,2-a]pyrimidine-5,7-diol analogues, a subclass with significant potential for targeted therapies, particularly as kinase inhibitors. We will delve into the principal synthetic methodologies, from classic condensation reactions to modern multicomponent strategies, while providing detailed, field-proven protocols. The narrative emphasizes the causal logic behind experimental choices, grounding theoretical concepts in practical application for professionals in drug discovery and development.

The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold

The imidazo[1,2-a]pyrimidine system consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring.[3][4] This unique arrangement confers a rigid, planar structure with a rich electronic profile, making it an ideal framework for interacting with biological targets. Its structural similarity to purines allows it to function as an effective mimic in various biochemical pathways, leading to a diverse range of pharmacological effects.[3]

Derivatives of this core have demonstrated significant therapeutic potential, including:

  • Anticancer Activity: Notably as inhibitors of key signaling kinases like PI3K, Akt, mTOR, and c-KIT.[5][6][7][8][9]

  • Antimicrobial and Antifungal Properties: Showing efficacy against a range of pathogenic microbes.[10][11][12]

  • Antiviral and Anti-inflammatory Effects: Broadening its scope in treating various diseases.[13][14][15]

  • Anxiolytic and Anticonvulsant Applications: As seen in commercial drugs like Divaplon and Fasiplon.[2][15]

Beyond medicine, the π-conjugated bicyclic structure endows many analogues with fluorescent properties, making them valuable as biomarkers and photochemical sensors in material science.[16][17][18]

Strategic Approaches to Synthesis: Building the Core

The construction of the imidazo[1,2-a]pyrimidine nucleus can be achieved through several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and atom economy.

The Grob-Tschitschibabin Condensation: The Classic Route

The most established and versatile method for synthesizing imidazo[1,2-a]pyrimidines is the condensation reaction between a 2-aminopyrimidine and an α-haloketone.[2] This reaction, a variation of the Tschitschibabin reaction, proceeds via a two-step mechanism:

  • SN2 Alkylation: The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide.

  • Intramolecular Cyclization & Dehydration: The endocyclic pyrimidine nitrogen then attacks the carbonyl carbon, forming a heterocyclic intermediate that subsequently dehydrates to yield the aromatic fused-ring system.

The primary advantage of this method is its reliability and the wide availability of starting materials. However, it can be limited by the harsh conditions (reflux temperatures) sometimes required.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs offer a powerful and convergent approach, allowing the assembly of complex molecules from three or more starting materials in a single pot. This aligns with the principles of green chemistry by reducing waste and improving efficiency.[19]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction combines an aldehyde, an isocyanide, and a 2-aminopyrimidine (as the amidine component) to rapidly generate 3-aminoimidazo[1,2-a]pyrimidine derivatives.[20][21][22] The reaction is typically catalyzed by a Lewis or Brønsted acid. Its major strength lies in the ability to introduce three points of diversity in a single step, making it ideal for library synthesis.

  • Ugi Reaction: While not directly forming the fused ring in its classic form, the Ugi reaction can be used in tandem with other reactions to build complex peptidomimetics onto an imidazo[1,2-a]pyrimidine scaffold, for instance, by using an acid-functionalized imidazopyrimidine as a component.[23]

Modern Catalytic and Tandem Methodologies

Recent advancements have focused on improving reaction conditions and expanding the substrate scope.

  • Metal Catalysis: Copper (Cu) and Gold (Au) catalysts have been employed to facilitate oxidative cyclizations and coupling reactions, often under milder conditions and with improved yields.[3][24][25]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both condensation and multicomponent reactions.[12][15]

  • Tandem Reactions: These processes involve multiple bond-forming events in a single operation without isolating intermediates, enhancing synthetic efficiency.[26][27]

Table 1: Comparison of Key Synthetic Strategies

Synthetic StrategyKey ReagentsAdvantagesLimitations
Grob-Tschitschibabin 2-Aminopyrimidine, α-HaloketoneReliable, versatile, readily available starting materials.Can require harsh conditions; limited to C2/C3 substitution patterns from the ketone.
Groebke-Blackburn-Bienaymé 2-Aminopyrimidine, Aldehyde, IsocyanideHigh efficiency, atom economy, rapid library generation, introduces 3 diversity points.[22]Requires isocyanides, which can be toxic and unstable.
Copper-Catalyzed Coupling 2-Aminopyrimidine, Ketone/NitroolefinMilder reaction conditions, broad functional group tolerance, uses air as an oxidant.[25]Catalyst can be sensitive; may require optimization for different substrates.

Synthesis of this compound Analogues

The introduction of hydroxyl groups at the C5 and C7 positions is of particular interest for drug development, as these groups can act as crucial hydrogen bond donors and acceptors, enhancing binding affinity to biological targets like kinase hinge regions. The most direct pathway to these analogues involves starting with a pre-functionalized pyrimidine ring.

The Precursor-Based Tschitschibabin Approach

The most logical and field-proven strategy utilizes 2-amino-4,6-dihydroxypyrimidine (also known as 2-aminobarbituric acid) as the key starting material. The hydroxyl groups at positions 4 and 6 of this precursor will become the desired 5- and 7-hydroxyls on the final imidazo[1,2-a]pyrimidine scaffold.

The general workflow is a direct application of the Grob-Tschitschibabin condensation. The causality is clear: by choosing a starting material that already contains the required functionality, we simplify the synthetic route and avoid complex post-cyclization functionalization steps, which are often low-yielding and lack regioselectivity.

Caption: Primary synthetic route to the target diol analogues.

Causality in Protocol Design: Why This Method Works Best
  • Regioselectivity: The reaction is inherently regioselective. The initial alkylation occurs predictably on the more nucleophilic exocyclic amino group, and the subsequent cyclization is sterically and electronically directed, ensuring the formation of the desired imidazo[1,2-a]pyrimidine isomer.

  • Robustness: This reaction is tolerant of a wide variety of substituents on the α-haloketone (the 'R' group), allowing for the synthesis of a diverse library of C2-substituted analogues.

  • Self-Validation: The protocol is self-validating. The formation of the aromatic, often fluorescent, product is a strong indicator of successful cyclization. Characterization by NMR will show the disappearance of the pyrimidine C5 proton and the appearance of a new imidazole C3 proton, confirming the ring fusion.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-imidazo[1,2-a]pyrimidine-5,7-diol

This protocol provides a detailed, step-by-step methodology for a representative synthesis. It is designed as a self-validating system for researchers.

Objective: To synthesize 2-phenyl-imidazo[1,2-a]pyrimidine-5,7-diol via condensation of 2-amino-4,6-dihydroxypyrimidine with 2-bromoacetophenone.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Sodium Bicarbonate (optional, as an acid scavenger)

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-4,6-dihydroxypyrimidine (e.g., 1.27 g, 10 mmol). Add anhydrous DMF (30 mL) and stir to form a suspension.

  • Reagent Addition: Add 2-bromoacetophenone (2.09 g, 10.5 mmol) to the suspension. Scientist's Note: A slight excess of the ketone ensures complete consumption of the limiting pyrimidine starting material.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexanes (e.g., 7:3 v/v). The appearance of a new, often UV-active, spot and the disappearance of the starting materials indicate reaction progression.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will likely form.

  • Isolation: Pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. This will cause the product to precipitate out of the DMF solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (2 x 30 mL) and then with a small amount of cold ethyl acetate (1 x 20 mL) to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an Ethanol/Water mixture.

  • Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is 2-phenyl-imidazo[1,2-a]pyrimidine-5,7-diol.

Biological Context: Kinase Inhibition and Drug Design

The imidazo[1,2-a]pyrimidine scaffold is a proven pharmacophore for kinase inhibition.[10] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.

Kinase_Inhibition cluster_pathway PI3K/Akt/mTOR Pathway cluster_inhibition Therapeutic Intervention PI3K PI3K Kinase Akt Akt Kinase PI3K->Akt Activates mTOR mTOR Kinase Akt->mTOR Activates Downstream {Cell Proliferation | Survival | Angiogenesis } mTOR->Downstream Promotes Inhibitor {this compound|Analogue} Inhibitor->PI3K Binds & Inhibits Block

References

Spectroscopic Characterization of Imidazo[1,2-a]pyrimidine-5,7-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold

The Imidazo[1,2-a]pyrimidine skeleton is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of various therapeutic agents with a broad range of biological activities, including anxiolytic, anticonvulsant, anticancer, and antimicrobial properties.[1][2] The functionalization of this core, particularly with hydroxyl groups at the 5 and 7 positions, is of significant interest for developing new pharmaceutical candidates. A precise understanding of the spectroscopic properties of these molecules is paramount for their unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.

This guide focuses on Imidazo[1,2-a]pyrimidine-5,7-diol (C₆H₅N₃O₂), a molecule with a molecular weight of 151.12 g/mol .[3] A critical aspect of its structure is the potential for keto-enol tautomerism. Computational and spectroscopic studies of similar hydroxypyrimidines suggest that the keto-enol form is often the more stable tautomer.[1][4] Therefore, the IUPAC name 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one is likely the most representative structure in solution and solid state.[3]

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction of the NMR, IR, and Mass spectra of this compound, based on its likely tautomeric form, 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and pyrimidine rings, as well as for the hydroxyl and amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm)
H-27.5 - 7.8
H-37.2 - 7.5
H-65.5 - 5.8
NH (imidazole)10.0 - 12.0 (broad)
OH (enolic)9.0 - 11.0 (broad)
  • Rationale: Protons on the imidazo[1,2-a]pyrimidine core typically resonate in the aromatic region (7.0-9.0 ppm).[2] The presence of the carbonyl group at C-7 and the hydroxyl group at C-5 will likely shield the H-6 proton, shifting it upfield to the 5.5-5.8 ppm range. The NH proton of the imidazole ring and the enolic OH proton are expected to be broad and downfield due to hydrogen bonding and exchange with the solvent.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the six carbon atoms of the fused ring system. The chemical shifts will be significantly influenced by the neighboring heteroatoms and the carbonyl group.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3110 - 115
C-5160 - 165
C-690 - 95
C-7170 - 175
C-8a150 - 155
  • Rationale: The carbonyl carbon (C-7) is expected to be the most downfield signal, typically appearing in the 170-175 ppm region. The enolic carbon (C-5) will also be significantly downfield. The remaining carbons of the heterocyclic system will appear in the aromatic region, with their specific shifts determined by the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=C/C=N bonds.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (enolic)3200 - 3600 (broad)
N-H stretch (imidazole)3100 - 3500 (broad)
C=O stretch (amide)1650 - 1690
C=C and C=N stretches1550 - 1640
  • Rationale: The broad absorption bands in the high-frequency region are characteristic of O-H and N-H stretching vibrations involved in hydrogen bonding. A strong absorption band around 1650-1690 cm⁻¹ is indicative of the carbonyl group of the pyrimidinone ring. The absorptions in the 1550-1640 cm⁻¹ range are due to the stretching vibrations of the C=C and C=N bonds within the aromatic and heteroaromatic rings.[2][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M+H]⁺152.045
[M]⁺151.038
  • Rationale: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed. The molecular ion peak [M]⁺ would be observed in techniques like electron ionization (EI). The exact mass of this compound is 151.038176411 Da.[3] The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and H₂O, which can help in confirming the structure.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard practices for the analysis of similar heterocyclic compounds.[2][6][7]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width appropriate for aromatic and exchangeable protons (e.g., 0-16 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Use a spectral width appropriate for the expected chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Chemical Structure and Tautomerism

Caption: Tautomeric forms of this compound.

Spectroscopic Analysis Workflow

workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combine and Interpret Spectroscopic Data nmr->interpretation ir->interpretation ms->interpretation structure Confirm Structure of 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one interpretation->structure

References

A Guide to the Crystallography of Imidazo[1,2-a]pyrimidine Analogs: A Case Study of a Dihydroxy Purine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The specific spatial arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their function, influencing everything from receptor binding to metabolic stability. This guide provides an in-depth technical overview of the crystallographic analysis of this important class of molecules.

While a crystallographic study of Imidazo[1,2-a]pyrimidine-5,7-diol is not publicly available at the time of this writing, we will present a comprehensive analysis of a closely related dihydroxy heterocyclic system: 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one.[2] This purine derivative, an adduct of guanine with glyoxal, serves as an excellent illustrative example, providing valuable insights into the synthesis, crystallization, and solid-state structure of dihydroxy-imidazo-fused heterocycles. The principles and methodologies discussed herein are directly applicable to the study of this compound and its derivatives.

This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and structural characterization of heterocyclic compounds.

Molecular Significance and Rationale for Crystallographic Studies

The imidazo[1,2-a]pyrimidine core is a bioisostere of purine, which allows it to interact with a variety of biological targets. The introduction of hydroxyl groups, as in this compound, is a common strategy in medicinal chemistry to enhance solubility, introduce hydrogen bonding capabilities, and modulate the electronic properties of the molecule. These modifications can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its solid state. This information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the precise geometry of a molecule correlates with its biological activity.

  • Drug Design and Optimization: Guiding the rational design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.

  • Intellectual Property: Providing a solid structural basis for patent applications.

Synthesis and Crystallization: A Methodological Approach

The synthesis of the imidazo[1,2-a]pyrimidine scaffold can be achieved through various synthetic routes.[3] A common and effective method involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the specific case of our analogue, 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one, a documented synthesis is available.[2]

Experimental Protocol: Synthesis of 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one

This protocol is adapted from the literature and serves as a representative procedure for the synthesis of dihydroxy-imidazo-fused heterocycles.[2]

Step 1: Reaction Setup

  • In a suitable reaction vessel, an aqueous solution (1 L) of glyoxal monohydrate (8.71 g, 0.18 mol) and guanine (1.55 g, 0.01 mol) is prepared.

  • A small amount of acetic acid is added to catalyze the reaction.

Step 2: Reaction Conditions

  • The reaction mixture is stirred for 24 hours at 333 K. The elevated temperature facilitates the condensation reaction.

Step 3: Work-up and Isolation

  • The excess water is removed by rotary evaporation.

  • 250 ml of Tetrahydrofuran (THF) is added to the residue with stirring, leading to the formation of a white suspension.

  • The suspension is suction-filtered and the solid is washed with THF.

  • The product is obtained as a white powder after drying at 313 K.

Experimental Protocol: Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following is a representative protocol for the crystallization of the title purine derivative.[2]

Step 1: Solvent Selection

  • A solvent system of Dimethylformamide (DMF), ethanol, and water in a 1:2:2 volume ratio is used for recrystallization. The choice of a multi-component solvent system allows for fine-tuning of the solubility and evaporation rate.

Step 2: Recrystallization

  • The synthesized white powder is dissolved in the solvent mixture.

  • Slow evaporation of the solvent at room temperature will lead to the formation of colorless, block-shaped crystals suitable for X-ray diffraction.

Workflow for Crystallographic Analysis

The following diagram illustrates the typical workflow for the single-crystal X-ray diffraction analysis of a novel compound.

Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of Target Compound Crystallization Crystal Growth Synthesis->Crystallization Purification Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Crystallographic Data and Structural Commentary

The following table summarizes the crystallographic data for our representative compound, 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one.[2]

Parameter Value
Chemical FormulaC₇H₇N₅O₃
Formula Weight209.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3361 (3)
b (Å)10.9953 (5)
c (Å)9.8735 (4)
α (°)90
β (°)108.019 (2)
γ (°)90
Volume (ų)757.29 (6)
Z4
Calculated Density (g/cm³)1.834
Absorption Coefficient (mm⁻¹)0.14
F(000)432
Crystal Size (mm³)0.20 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
2θ range for data collection (°)3.2 to 27.5
Index ranges-9 ≤ h ≤ 9, -14 ≤ k ≤ 14, -12 ≤ l ≤ 12
Reflections collected7034
Independent reflections1735 [R(int) = 0.026]
Data / restraints / parameters1735 / 0 / 136
Goodness-of-fit on F²1.06
Final R indices [I > 2σ(I)]R₁ = 0.039, wR₂ = 0.106
R indices (all data)R₁ = 0.046, wR₂ = 0.112
Largest diff. peak and hole (e.Å⁻³)0.31 and -0.22
Structural Commentary

The molecular structure of 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one reveals several key features. The dihydroimidazole ring adopts a twisted conformation. The two hydroxyl groups are located on opposite sides of the mean plane of this ring.

In the crystal, the molecules are interconnected through a network of O—H···N and N—H···O hydrogen bonds, forming layers parallel to the ab plane. These layers are further linked by N—H···O hydrogen bonds, creating a three-dimensional framework.[2] This extensive hydrogen bonding network contributes to the stability of the crystal lattice. Additionally, offset π–π stacking interactions are observed between the purine ring systems of adjacent molecules.

References

An In-Depth Technical Guide to the Solubility and Stability of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet crucial member of this family: Imidazo[1,2-a]pyrimidine-5,7-diol. Understanding the fundamental physicochemical properties of this molecule, namely its solubility and stability, is a prerequisite for its advancement from a laboratory curiosity to a viable therapeutic agent. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability profiles of this compound, ensuring the generation of robust and reliable data for informed decision-making in preclinical and formulation development.

Molecular Overview and Physicochemical Predictions

This compound (CAS 51647-90-6) is a heterocyclic compound with a molecular formula of C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol .[3] The presence of two hydroxyl groups and three nitrogen atoms within its fused ring structure suggests a high degree of polarity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSourceImplication for Drug Development
Molecular Weight151.12 g/mol PubChem[3]Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability.
XLogP3-0.6PubChem[3]Indicates high hydrophilicity, which may lead to good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Donors2PubChem (Computed)[3]Contributes to high polarity and potential for strong interactions with water, enhancing aqueous solubility.
Hydrogen Bond Acceptors4PubChem (Computed)[3]Further enhances polarity and the potential for aqueous solubility.
Topological Polar Surface Area (TPSA)67.2 ŲPubChem (Computed)[3]Suggests good potential for oral absorption.

These in silico predictions provide a valuable starting point, hypothesizing that this compound is a polar molecule with a predisposition for aqueous solubility. However, experimental validation is paramount.

A Rigorous Approach to Solubility Determination

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. Both kinetic and thermodynamic solubility should be determined to provide a complete picture of its dissolution behavior.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for the experimental determination of solubility.

G cluster_0 Solubility Assessment Workflow start Start: Compound Synthesis and Purification analytical Analytical Method Development (e.g., HPLC-UV) start->analytical kinetic Kinetic Solubility Assay (DMSO Stock) data Data Analysis and Reporting kinetic->data thermodynamic Thermodynamic Solubility Assay (Shake-Flask Method) thermodynamic->data analytical->kinetic analytical->thermodynamic end End: Solubility Profile Established data->end

Caption: Workflow for determining the solubility of this compound.

Protocol for Kinetic Solubility Assay

Objective: To determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking early-stage screening conditions.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispense 1.5 µL of the stock solution into the wells of a 96-well microplate.

  • Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the samples by nephelometry or UV-Vis spectroscopy to detect precipitation.

  • Filter the samples through a 0.45 µm filter plate.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the solid compound in an aqueous buffer.

Methodology:

  • Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Visually inspect for the presence of solid material to confirm that an excess was used.

  • Filter the samples using a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Comprehensive Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing.[4]

Logical Framework for Forced Degradation Studies

The following diagram illustrates a structured approach to conducting forced degradation studies.

G cluster_1 Forced Degradation Study Framework start Start: Pure API acid Acidic Hydrolysis (HCl) start->acid base Basic Hydrolysis (NaOH) start->base oxidation Oxidative Degradation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis LC-MS/MS Analysis for Degradant Identification acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Elucidation of Degradation Pathways analysis->pathway end End: Stability Profile and Degradation Products Identified pathway->end

Caption: Framework for conducting forced degradation studies on this compound.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[5]

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl and incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period.[5]

  • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH and incubate under similar conditions as the acidic hydrolysis.[5]

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 70 °C) for an extended period.[6]

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent compound and any degradation products.

Potential Degradation Pathways

The pyrimidine ring is susceptible to both hydrolytic and oxidative degradation.[7][8][9][10] Based on the structure of this compound, several degradation pathways can be hypothesized.

Hypothesized Degradation Mechanisms

The following diagram illustrates potential degradation pathways for this compound under hydrolytic and oxidative stress.

G cluster_2 Hypothesized Degradation Pathways parent This compound hydrolysis Hydrolysis Product Pyrimidine Ring Opening parent->hydrolysis Acid/Base Hydrolysis oxidation Oxidation Product N-oxide or Hydroxylated Species parent->oxidation Oxidative Stress (H₂O₂)

Caption: Potential degradation pathways of this compound.

Under harsh acidic or basic conditions, the pyrimidine ring may undergo hydrolytic cleavage. Oxidative stress could lead to the formation of N-oxides on the imidazole or pyrimidine nitrogens or further hydroxylation of the aromatic rings. The identification of degradation products using LC-MS/MS will be crucial in confirming these proposed pathways.

Data Interpretation and Reporting

All experimental data should be meticulously documented and analyzed.

Table 2: Sample Data Reporting Template for Solubility

Assay TypeMedium (pH)Temperature (°C)Solubility (µg/mL)Standard Deviation
KineticPBS (7.4)25
ThermodynamicBuffer (2.0)25
ThermodynamicBuffer (5.0)25
ThermodynamicBuffer (7.4)25

Table 3: Sample Data Reporting Template for Stability

Stress ConditionDuration% Parent Compound RemainingNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60 °C24 h
0.1 M NaOH, 60 °C24 h
3% H₂O₂, RT24 h
70 °C (Solid)7 days
PhotolyticICH Q1B

Conclusion

The systematic evaluation of the solubility and stability of this compound is a critical step in its journey as a potential drug candidate. This guide provides a robust framework, grounded in established scientific principles and regulatory expectations, to thoroughly characterize these essential properties. By following the outlined protocols and methodologies, researchers can generate high-quality, reproducible data, thereby enabling a comprehensive understanding of the molecule's behavior and facilitating its progression through the drug development pipeline. The insights gained from these studies will be invaluable for formulation scientists in designing appropriate delivery systems and for regulatory submissions.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals.

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on the specific derivative, Imidazo[1,2-a]pyrimidine-5,7-diol, a novel entity with therapeutic potential. While direct studies on this particular diol are emerging, the extensive research on related analogs provides a strong foundation for hypothesizing its likely molecular targets. This document synthesizes the existing knowledge on the broader imidazo[1,2-a]pyrimidine class to propose and detail a systematic approach for the identification and validation of the therapeutic targets of this compound. We will delve into the rationale behind target selection, provide detailed experimental protocols for validation, and present a framework for advancing this promising compound through the drug discovery pipeline.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrimidine Scaffold

Imidazo[1,2-a]pyrimidines are bicyclic aromatic compounds that have garnered significant attention from the pharmaceutical industry due to their versatile biological activities. This chemical class is known to interact with a range of protein targets, most notably protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The specific substitutions on the imidazopyrimidine ring system dictate the target specificity and pharmacological properties of the molecule.

This compound is a unique derivative characterized by hydroxyl groups at the 5 and 7 positions. These substitutions are expected to significantly influence the molecule's electronic properties and its ability to form hydrogen bonds with protein targets, potentially conferring novel target selectivity and a favorable pharmacological profile. This guide will, therefore, focus on a systematic exploration of the most probable therapeutic targets for this compound, drawing from the wealth of data on its chemical relatives.

High-Probability Therapeutic Targets and Validation Strategies

Based on the extensive literature on imidazo[1,2-a]pyrimidine derivatives, the most promising therapeutic targets for this compound are protein kinases. The general mechanism of action for many imidazopyrimidine-based kinase inhibitors involves competition with ATP for binding to the kinase's active site.

Primary Target Class: Protein Kinases

The human kinome consists of over 500 protein kinases, making broad-spectrum screening an essential first step to identify the specific kinases targeted by this compound.

The initial step in identifying the kinase targets of a novel compound is to perform a broad in vitro screen against a large panel of purified kinases. This provides a comprehensive overview of the compound's selectivity profile.

Experimental Protocol: In Vitro Kinome Screen

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: In a multi-well plate format, dispense the compound at a fixed concentration (typically 1-10 µM) into wells containing a specific kinase, its substrate, and ATP.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. The reaction is typically allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Employing phosphorylation-specific antibodies or fluorescently labeled substrates.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each kinase in the panel, comparing the signal in the presence of the compound to a control (DMSO vehicle).

Data Presentation: Kinome Selectivity Profile

The results of the kinome screen are typically visualized as a dendrogram or a target inhibition map, highlighting the kinases that are most potently inhibited by the compound.

Target Kinase % Inhibition at 1 µM % Inhibition at 10 µM
Kinase A95%99%
Kinase B88%96%
Kinase C45%75%
.........

Logical Workflow: From Kinome Screen to Hit Validation

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action cluster_3 Cellular Target Engagement Kinome Panel Screen Kinome Panel Screen IC50 Determination IC50 Determination Kinome Panel Screen->IC50 Determination Enzyme Kinetics Enzyme Kinetics IC50 Determination->Enzyme Kinetics Binding Affinity (SPR) Binding Affinity (SPR) IC50 Determination->Binding Affinity (SPR) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Binding Affinity (SPR)->Cellular Thermal Shift Assay (CETSA) Target Phosphorylation Assay Target Phosphorylation Assay Cellular Thermal Shift Assay (CETSA)->Target Phosphorylation Assay

Caption: Workflow for kinase target identification and validation.

Once primary hits are identified from the kinome screen, the next step is to validate these interactions and elucidate the mechanism of inhibition.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution Series: Prepare a serial dilution of this compound.

  • Kinase Assay: Perform the kinase assay as described above, but with varying concentrations of the inhibitor.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the sensor chip.

  • Detection: The binding of the compound to the kinase is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kᴅ), a measure of binding affinity.

Cellular Target Engagement and Functional Assays

Confirming that the compound interacts with its intended target within a cellular context is a critical step in drug development.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis: A Hypothetical Example

Should this compound be identified as a potent inhibitor of a kinase, for example, a mitogen-activated protein kinase (MAPK), its effect on the downstream signaling pathway would need to be assessed.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Broader Therapeutic Potential: Beyond Kinase Inhibition

While kinases are the most probable targets, the imidazo[1,2-a]pyrimidine scaffold has been reported to interact with other protein classes. Therefore, a comprehensive target identification strategy should also consider these possibilities.

  • Phosphodiesterases (PDEs): Some imidazopyrimidine derivatives have shown inhibitory activity against PDEs, which are involved in second messenger signaling.

  • G-protein coupled receptors (GPCRs): Antagonistic or agonistic activity at various GPCRs has been reported for this class of compounds.

  • Enzymes in metabolic pathways: The structural similarity to endogenous purines suggests potential interactions with enzymes involved in nucleotide metabolism.

Unbiased, chemoproteomic approaches can be employed to identify novel targets of this compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The systematic approach outlined in this guide, beginning with broad-spectrum screening and progressing through rigorous biophysical and cellular validation, provides a clear and efficient path to identifying and characterizing its molecular targets. The insights gained from these studies will be instrumental in guiding the optimization of this compound and ultimately realizing its full therapeutic potential. The key to success will be a multi-faceted experimental strategy that combines in vitro biochemistry, cell biology, and proteomics to build a comprehensive understanding of the compound's mechanism of action.

In Silico Modeling of Imidazo[1,2-a]pyrimidine-5,7-diol Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2] This technical guide provides an in-depth, practical framework for the in silico investigation of a specific member of this family, Imidazo[1,2-a]pyrimidine-5,7-diol, with a focus on its potential interactions with protein kinases. As a case study, we will explore the binding of this ligand to Proto-oncogene serine/threonine-protein kinase PIM-1, a validated target in oncology.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from ligand and protein preparation through to molecular docking and molecular dynamics simulations, complete with field-proven insights and justifications for key procedural choices.

Introduction: The Rationale for In Silico Modeling of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused bicyclic heterocycles that have garnered significant interest in pharmaceutical research due to their diverse pharmacological profiles.[1][2] Various derivatives have been synthesized and evaluated for anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to act as inhibitors of various protein kinases by competing with the endogenous ATP ligand.[5]

Given the vast chemical space accessible through derivatization of the core scaffold, in silico modeling presents a time- and resource-efficient strategy to prioritize synthetic efforts and elucidate the molecular determinants of ligand binding. Computational techniques such as molecular docking and molecular dynamics (MD) simulations allow for the prediction of binding modes, estimation of binding affinities, and detailed analysis of the dynamic stability of protein-ligand complexes. This guide will provide a comprehensive walkthrough of these techniques, using this compound as the focal ligand and PIM-1 kinase as a representative therapeutic target.

The Ligand of Interest: this compound

The specific ligand for this guide is this compound (PubChem CID: 13465980).[6] Its chemical structure and properties are detailed in the table below.

PropertyValueSource
Molecular FormulaC6H5N3O2PubChem[6]
Molecular Weight151.12 g/mol PubChem[6]
XLogP3-0.6PubChem[6]
Hydrogen Bond Donor Count2PubChem[6]
Hydrogen Bond Acceptor Count4PubChem[6]

A critical consideration for this molecule is the potential for tautomerism, particularly the keto-enol tautomerism of the hydroxyl groups at positions 5 and 7. The IUPAC name provided by PubChem, 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one, suggests a preference for one such tautomeric form.[6] For the purpose of this guide, we will proceed with this dominant tautomer for initial modeling, though a thorough investigation would ideally consider multiple tautomeric and protonation states.

The Biological Target: PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, making it a significant target in cancer research.[3][4] The imidazo[1,2-b]pyridazine scaffold, structurally related to our ligand of interest, has been shown to inhibit PIM kinases.[7] For our case study, we will utilize the crystal structure of human PIM-1 in complex with an imidazo[1,2-b]pyridazine inhibitor (PDB ID: 2C3I).[8] This structure provides an excellent starting point for our modeling studies, as the co-crystallized ligand delineates the ATP-binding site.

The In Silico Workflow: A Comprehensive Overview

Our computational investigation will follow a structured, multi-step workflow designed to predict and analyze the interaction between this compound and PIM-1 kinase. This workflow ensures a logical progression from initial setup to detailed analysis, with each step building upon the last to provide a comprehensive understanding of the potential protein-ligand interaction.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_md Dynamics & Refinement Phase cluster_analysis Analysis Phase A Ligand Preparation (this compound) C Molecular Docking (AutoDock Vina) A->C B Protein Preparation (PIM-1 Kinase, PDB: 2C3I) B->C D Ligand Parameterization (CHARMM CGenFF) C->D Best Pose G Binding Pose Analysis C->G E System Building (GROMACS) D->E F MD Simulation (GROMACS) E->F H Trajectory Analysis (RMSD, RMSF, H-Bonds) F->H G->H

Figure 1: A schematic of the in silico workflow.

Experimental Protocols

Ligand Preparation

The initial step involves generating a 3D structure of this compound and preparing it for docking.

Protocol 5.1.1: Ligand 3D Structure Generation and Preparation

  • Obtain 2D Structure: Download the 2D structure of this compound (CID 13465980) from the PubChem database in SDF format.[6]

  • Generate 3D Coordinates: Use a molecular editor such as Avogadro to import the 2D structure and generate 3D coordinates.

  • Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) within the molecular editor. This will produce a low-energy conformer.

  • Add Hydrogens and Assign Charges: For molecular docking with AutoDock Vina, it is crucial to add polar hydrogens and assign partial charges. This can be accomplished using AutoDock Tools or the Meeko Python package.[9]

  • Save in PDBQT Format: The final prepared ligand structure should be saved in the PDBQT file format, which includes atomic charges, atom types, and torsional tree information.

Protein Preparation

The crystal structure of PIM-1 kinase (PDB ID: 2C3I) requires preparation to remove non-essential components and be formatted for docking.

Protocol 5.2.1: PIM-1 Kinase Preparation for Docking

  • Download PDB Structure: Obtain the crystal structure of PIM-1 kinase (PDB ID: 2C3I) from the RCSB Protein Data Bank.[8]

  • Remove Non-essential Molecules: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove water molecules, co-solvents, and the co-crystallized ligand from the PDB file.[10]

  • Add Polar Hydrogens and Assign Charges: Similar to the ligand, the protein must have polar hydrogens added and partial charges assigned. AutoDock Tools provides a straightforward utility for this.[11]

  • Save as PDBQT: The prepared protein structure is saved in the PDBQT format.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of the ligand when bound to the protein.

Protocol 5.3.1: Docking this compound to PIM-1

  • Define the Binding Site: The binding site can be defined by creating a grid box centered on the position of the co-crystallized ligand in the original 2C3I structure. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Configure AutoDock Vina: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. An exhaustiveness of 32 is recommended for more consistent results with flexible ligands.[9]

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Docking Results: Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The poses can be visualized in complex with the protein to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation with GROMACS

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol 5.4.1: Ligand Parameterization for CHARMM Force Field

  • Generate Ligand Topology: Since this compound is a novel ligand, its parameters are not present in standard force fields. The CHARMM General Force Field (CGenFF) server can be used to generate topology and parameter files for CHARMM-compatible force fields.[12][13]

  • Convert to GROMACS Format: The output from the CGenFF server (a .str file) needs to be converted into a GROMACS-compatible format (.itp and .prm files). Scripts are available for this conversion.[14]

Protocol 5.4.2: System Setup and MD Simulation

  • Prepare Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the PIM-1 kinase using the CHARMM36 force field.[12]

  • Create Protein-Ligand Complex: Combine the coordinates of the best-ranked docked pose of the ligand with the prepared protein structure.

  • Define Simulation Box and Solvate: Create a simulation box around the complex and solvate it with a suitable water model (e.g., TIP3P).[15]

  • Add Ions: Neutralize the system by adding ions (e.g., Na+ and Cl-) to mimic physiological conditions.[15]

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration: Conduct a two-phase equilibration: first in an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[12]

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.

Analysis of MD Trajectory

The trajectory from the MD simulation is a rich source of information about the stability and interactions of the protein-ligand complex.

Protocol 5.5.1: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms to assess the overall stability of the complex and the ligand's binding pose over time.[16]

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

  • Hydrogen Bond Analysis: Quantify the occurrence and duration of hydrogen bonds between the ligand and the protein.[16]

  • Interaction Energy: Calculate the non-bonded interaction energy (Coulombic and Lennard-Jones) between the protein and the ligand to estimate the strength of their interaction.[16]

Data Presentation and Interpretation

Table 1: Molecular Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.5Glu121, Leu120Val52, Ile104, Val126
2-8.2Glu121, Lys67Val52, Ala65, Leu174
3-7.9Asp186Val52, Ile104, Leu174

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The docking results suggest that this compound can adopt multiple favorable binding poses within the ATP-binding site of PIM-1 kinase. The top-ranked pose exhibits a strong predicted binding affinity and forms key hydrogen bonds with the hinge region residues, a common feature of kinase inhibitors.

G cluster_md_analysis MD Simulation Analysis RMSD_Plot RMSD Plot (Ligand & Protein) Stability_Assessment Binding Pose Stability RMSD_Plot->Stability_Assessment RMSF_Plot RMSF Plot (Protein Residues) Flexibility_Analysis Protein Dynamics RMSF_Plot->Flexibility_Analysis HBond_Analysis Hydrogen Bond Occupancy Key_Interactions Interaction Hotspots HBond_Analysis->Key_Interactions Interaction_Energy Protein-Ligand Interaction Energy Binding_Strength Binding Affinity Estimation Interaction_Energy->Binding_Strength

Figure 2: Analysis workflow for MD simulation data.

Interpretation of MD Results: A stable ligand RMSD throughout the simulation would corroborate the docking pose. Analysis of hydrogen bond occupancy can confirm the persistence of key interactions predicted by docking. Fluctuations in the protein structure, particularly in loop regions, can provide insights into the induced-fit mechanisms.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with PIM-1 kinase. By following the detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential of this compound as a kinase inhibitor. The integration of these computational methods provides a robust platform for structure-based drug design, enabling the rational optimization of lead compounds and accelerating the drug discovery process.

References

Methodological & Application

Application Notes & Protocols: Screening Imidazo[1,2-a]pyrimidine-5,7-diol and its Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[3] The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[4] Specifically, this scaffold has been successfully utilized to develop potent inhibitors against various kinases such as PI3K, mTOR, and B-Raf, demonstrating its suitability as a core structure for kinase inhibitor design.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of Imidazo[1,2-a]pyrimidine-5,7-diol and its analogs as potential kinase inhibitors. We will delve into the strategic considerations for assay design, provide detailed, step-by-step protocols for robust in vitro screening, and discuss the critical aspects of data interpretation to ensure the identification of high-quality lead compounds. Our approach is grounded in established biochemical principles to provide a self-validating experimental framework.

Part 1: Strategic Considerations for Assay Design

The initial phase of any screening campaign is crucial. The choice of assay technology and the design of the screening cascade will directly impact the quality and relevance of the hits identified. A successful screening funnel is designed to efficiently identify potent and selective compounds while eliminating false positives early in the process.

Selecting the Right Assay Technology

Modern kinase inhibitor screening has largely moved away from traditional radioactive assays due to safety and disposal concerns.[2] Today, luminescence and fluorescence-based assays are the industry standard, offering high sensitivity, scalability for high-throughput screening (HTS), and robust performance.[1][8]

  • Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®): These "glow" assays are homogeneous (mix-and-read) and are well-suited for HTS.[9][10]

    • Kinase-Glo® Principle: Measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[11] This inverse correlation is a key feature of this assay.

    • ADP-Glo™ Principle: Measures the amount of ADP produced during the kinase reaction.[1] The luminescent signal is directly proportional to kinase activity, which can be more intuitive to interpret.[12] This assay is often more sensitive, especially for kinases with low activity.[10]

  • Fluorescence-Based Assays: These methods offer diverse approaches to measuring kinase activity.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Assays like LanthaScreen® and Z'-LYTE® are robust and less prone to interference from fluorescent compounds.[8]

    • Fluorescent Peptide Substrates: These assays monitor the change in fluorescence of a peptide substrate upon phosphorylation.[13] They can provide real-time kinetic data, which is valuable for detailed mechanistic studies.[14]

For a primary screen of a compound library based on the Imidazo[1,2-a]pyrimidine scaffold, a luminescence-based assay like ADP-Glo™ is highly recommended due to its sensitivity, robustness, and direct correlation between signal and kinase activity.[10]

Designing the Screening Cascade

A tiered approach is the most efficient and cost-effective strategy for identifying and validating kinase inhibitor hits.[15]

G cluster_0 Screening Cascade Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Re-test active compounds Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirm activity Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay Validate with different technology Selectivity Profiling Selectivity Profiling Orthogonal Assay->Selectivity Profiling Assess kinome-wide specificity Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Determine binding mode

Caption: A typical kinase inhibitor screening cascade.

Part 2: Experimental Protocols

The following protocols are designed to be robust and adaptable for screening this compound and its derivatives.

Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay

This protocol describes a single-point concentration screen to identify initial hits from a compound library.

Objective: To identify compounds that inhibit the target kinase by >50% at a single concentration (e.g., 10 µM).

Materials:

  • Target Kinase and corresponding substrate (protein or peptide)

  • Imidazo[1,2-a]pyrimidine compound library (10 mM stocks in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a working solution of the test compounds at 400 µM in kinase buffer with 4% DMSO (this will result in a 10 µM final concentration and 0.1% DMSO).

    • Using an automated liquid handler, dispense 2.5 µL of the diluted compounds into the wells of a 384-well plate.

    • Dispense 2.5 µL of kinase buffer with 4% DMSO into the "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Addition:

    • Prepare a 2X solution of the kinase in kinase buffer. The optimal concentration should be determined empirically to achieve ~30-50% ATP consumption in the reaction time.

    • Add 2.5 µL of the 2X kinase solution to the compound wells and the positive control wells.

    • Add 2.5 µL of kinase buffer to the "no enzyme" wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Initiate Kinase Reaction:

    • Prepare a 2X solution of substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate potency measurements for ATP-competitive inhibitors.[16]

    • Add 5 µL of the substrate/ATP mixture to all wells to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates the luminescent signal.[12]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

Trustworthiness Check: For a reliable primary screen, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay window and low data variability, making the screen robust.[17]

Protocol 2: IC₅₀ Determination for Confirmed Hits

This protocol is for generating a dose-response curve to determine the potency (IC₅₀ value) of the confirmed hits.

Objective: To determine the concentration of the inhibitor required to reduce kinase activity by 50%.

Procedure:

  • Compound Preparation:

    • For each hit compound, create a 10-point, 1:3 serial dilution series in 100% DMSO, starting from a 10 mM stock.

    • Prepare working solutions by diluting the DMSO series into kinase buffer, maintaining a consistent final DMSO concentration across all wells.

  • Assay Execution:

    • Follow the same procedure as the primary screen (Protocol 2.1), but instead of a single concentration, add 2.5 µL of each concentration from the serial dilution to the respective wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Presentation:

The results of the dose-response experiments should be summarized in a clear, tabular format.

Compound IDTarget KinaseIC₅₀ (nM)Hill Slope
This compoundKinase A851.10.99
Analog 1.1Kinase A250.90.98
Analog 1.2Kinase A>10,000--
Staurosporine (Control)Kinase A51.20.99

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[18]

Protocol 3: Orthogonal Assay Validation

To eliminate artifacts from a specific assay technology (e.g., compounds that interfere with luciferase), hits should be validated using an orthogonal assay with a different detection method.

Objective: To confirm the inhibitory activity of hits using a different technology, such as a fluorescence-based assay.

Procedure:

  • Select a fluorescence-based kinase assay kit (e.g., a TR-FRET or a fluorescent peptide-based assay).[13]

  • Repeat the IC₅₀ determination (Protocol 2.2) using the new assay format according to the manufacturer's instructions.

  • A true hit should demonstrate comparable potency in both the primary and orthogonal assays.

Part 3: Advanced Characterization and Interpretation

Identifying a potent compound is only the first step. Understanding its selectivity and mechanism of action is critical for its development as a therapeutic agent or a chemical probe.

Kinase Selectivity Profiling

Most kinase inhibitors are not entirely specific and can inhibit multiple kinases.[16] This polypharmacology can lead to off-target effects or, in some cases, beneficial therapeutic outcomes.[16]

Rationale: Assessing the selectivity of Imidazo[1,2-a]pyrimidine-based hits is essential. A compound intended for therapeutic development should ideally have a clean selectivity profile, inhibiting the target kinase with high potency while sparing other kinases.

Methodology:

  • Screen the confirmed hits against a broad panel of kinases (e.g., >100 kinases) at a single high concentration (e.g., 1 or 10 µM).

  • For any kinases that show significant inhibition (>70%), perform full IC₅₀ determinations.[15]

  • The results will generate a selectivity profile, highlighting the compound's specificity.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with the kinase is crucial. Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket.

Rationale: Determining if this compound is an ATP-competitive inhibitor provides insight into its binding mode and helps guide further medicinal chemistry efforts.

Methodology:

  • Determine the Kₘ for ATP: First, determine the Michaelis constant (Kₘ) for ATP under the standard assay conditions.

  • Run Inhibitor Titrations at Varying ATP Concentrations: Perform IC₅₀ determinations for the inhibitor at multiple fixed ATP concentrations (e.g., one below Kₘ, one at Kₘ, and one significantly above Kₘ).

  • Data Interpretation:

    • If the IC₅₀ value increases as the ATP concentration increases, the inhibitor is ATP-competitive .

    • If the IC₅₀ value is not affected by the ATP concentration, the inhibitor is non-competitive .

    • If both the Vₘₐₓ and Kₘ are affected, the inhibitor may be uncompetitive or have a mixed-mode of inhibition.

G cluster_0 Kinase Active Site Kinase Kinase ATP Pocket Substrate Site Product Product Kinase->Product Phosphorylates ATP ATP ATP->Kinase:p1 Binds Inhibitor Imidazo[1,2-a] pyrimidine-5,7-diol Inhibitor->Kinase:p1 Competes with ATP Substrate Substrate Substrate->Kinase:p2 Binds

Caption: ATP-competitive inhibition mechanism.

Conclusion

The Imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a systematic screening cascade, beginning with a robust primary assay like ADP-Glo™, followed by rigorous hit validation, orthogonal testing, and detailed selectivity and mechanistic studies, researchers can confidently identify and characterize potent and selective inhibitors. This structured approach, grounded in sound scientific principles, maximizes the potential for discovering next-generation therapeutics and valuable research tools.

References

using Imidazo[1,2-a]pyrimidine-5,7-diol in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Comprehensive Protocols for the Cellular Characterization of Imidazo[1,2-a]pyrimidine-5,7-diol

For researchers, scientists, and drug development professionals, this document provides a detailed guide for utilizing this compound in cell-based assays. As a novel small molecule, understanding its cellular effects is paramount. This guide offers insights into its hypothetical mechanism of action based on the known activities of the broader imidazo[1,2-a]pyrimidine class of compounds, along with robust protocols for assessing its biological impact.

Introduction to the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological properties.[1] Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antiviral agents.[1][2] Their biological activities often stem from their ability to act as bioisosteres of purine bases, allowing them to interact with a variety of enzymatic targets.[1] Notably, several imidazo[1,2-a]pyridine and pyrimidine derivatives have been shown to exert anticancer effects by inhibiting key signaling pathways, such as the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[3][4]

Hypothetical Mechanism of Action of this compound

Based on the established activities of related compounds, we hypothesize that this compound functions as an inhibitor of a critical kinase within a pro-survival signaling pathway, such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.[3] This proposed mechanism suggests that the compound would decrease the proliferation of cancer cells and trigger programmed cell death. The following protocols are designed to test this hypothesis by measuring cell viability, apoptosis, and target engagement.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Bcl2 Bcl-2 AKT->Bcl2 Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis Compound This compound Compound->AKT Inhibition

Caption: Hypothetical signaling pathway impacted by this compound.

Part 1: Assessment of Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol 1: MTT Cell Viability Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

    • Include wells with medium only to serve as a blank.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 to 100 µM.[6]

    • Include a vehicle control (DMSO) at the same concentration as the highest compound treatment.[6]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

ParameterRecommended Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 - 100 µM
Incubation Time24, 48, or 72 hours
MTT Incubation2 - 4 hours
Absorbance Wavelength570 nm

Part 2: Evaluation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay is a common method used to detect apoptosis by flow cytometry.[8][9]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[9]

    • Wash the cells twice with cold PBS.[10]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.[10]

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

apoptosis_workflow start Cell Treatment with This compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V and Propidium Iodide wash->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Part 3: Confirmation of Target Engagement

To validate that this compound directly interacts with its intended intracellular target, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing compound binding to its target in a cellular environment.[11][12]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Materials:

  • Cells treated with this compound

  • PBS and protease inhibitors

  • Liquid nitrogen and a heating block or PCR machine

  • Lysis buffer

  • Antibodies against the target protein and a loading control

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound or vehicle control for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.

    • Include an unheated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles in liquid nitrogen and a 25°C water bath).

    • Centrifuge to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Perform SDS-PAGE and western blotting on the soluble fractions.

    • Probe with an antibody specific for the target protein and a loading control.

    • Quantify the band intensities.

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

ParameterRecommended Condition
Treatment Time1-4 hours
Temperature Range40 - 70°C
Heating Time3 minutes
Freeze-Thaw Cycles3
Centrifugation20,000 x g for 20 min at 4°C

Conclusion

These application notes provide a comprehensive framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and target engagement, researchers can gain crucial insights into its biological activity and potential as a therapeutic agent. The provided protocols are foundational and can be adapted to specific cell lines and experimental objectives.

References

Application Notes and Protocols for Imidazo[1,2-a]pyrimidine-5,7-diol Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting Cancer with Novel Heterocyclic Compounds

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their influence by modulating key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific derivative, Imidazo[1,2-a]pyrimidine-5,7-diol, in cancer cell lines.

The protocols outlined herein are designed to be a self-validating system, providing a robust framework for assessing the compound's efficacy and elucidating its mechanism of action. From initial solubility and stability assessments to detailed methodologies for evaluating cell viability, apoptosis, and cell cycle progression, this guide offers a holistic approach to characterizing the anticancer potential of this compound.

Compound Handling and Preparation: Foundational Steps for Reproducibility

The accuracy and reproducibility of in vitro studies are critically dependent on the proper handling and preparation of the test compound. This compound, as a small molecule inhibitor, requires careful attention to its solubility and stability to ensure consistent delivery to the target cells.

Solubility and Stock Solution Preparation:

Most small molecule inhibitors are sparingly soluble in aqueous solutions and are typically dissolved in an organic solvent to create a concentrated stock solution.[7] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.

Protocol: Preparation of this compound Stock Solution

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. A brief pre-warming of the medium may aid in solubilization.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation:

Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[7]

Phase 1: Determining Cytotoxicity and IC50

The initial step in evaluating a novel anticancer compound is to determine its cytotoxic effects and the concentration at which it inhibits 50% of cell growth (IC50). This is typically achieved through cell viability assays.

Cell Viability Assays: A Comparative Overview

Several methods are available to assess cell viability, each with its own advantages and limitations. Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for their simplicity and high-throughput capabilities.[8][9][10][11][12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][10] A key limitation is that the formazan product is insoluble and requires a solubilization step, which can introduce variability.[9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay is an advancement over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the workflow.[9][12] This often leads to improved reproducibility.[9]

Luminescent assays, such as the CellTiter-Glo® assay, measure ATP levels as an indicator of metabolically active cells and are known for their high sensitivity.[13]

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of tetrazolium salt to insoluble formazan[8][10]Well-established, cost-effectiveRequires solubilization step, potential for artifacts[9]
XTT Reduction of tetrazolium salt to soluble formazan[9][12]No solubilization step, higher reproducibility[9]May be less sensitive than luminescent assays
CellTiter-Glo® Quantitation of ATP[13]High sensitivity, simple protocolHigher cost
Protocol: Determining IC50 using the XTT Assay

This protocol provides a step-by-step guide for determining the IC50 of this compound in a chosen cancer cell line.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The optimal cell number will vary depending on the cell line's growth rate.[14]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is a logarithmic series from 1 nM to 100 µM.[7] Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 24, 48, or 72 hours.[7]

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for the recommended time (usually 2-4 hours) at 37°C.

  • Data Acquisition: Measure the absorbance of the soluble formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Phase 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. This involves exploring its effects on key cellular processes such as apoptosis and the cell cycle.

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer.[15] Several assays can be employed to determine if a compound induces apoptosis.

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells via flow cytometry.[16]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[17] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide evidence of apoptosis induction.[13][17]

dot

Apoptosis_Detection cluster_early Early Apoptosis cluster_mid Mid Apoptosis cluster_late Late Apoptosis PS_Translocation Phosphatidylserine Translocation Annexin_V Annexin V Staining (Flow Cytometry) PS_Translocation->Annexin_V detects Caspase_Activation Caspase Activation (Caspase-3/7) Caspase_Assay Caspase Activity Assay (Luminescence/Fluorometry) Caspase_Activation->Caspase_Assay measures DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation TUNEL_Assay TUNEL Assay DNA_Fragmentation->TUNEL_Assay detects Imidazo_Treatment Imidazo[1,2-a]pyrimidine- 5,7-diol Treatment Imidazo_Treatment->PS_Translocation Imidazo_Treatment->Caspase_Activation

Caption: Workflow for Apoptosis Detection.

Protocol: Apoptosis Detection by Annexin V Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.[18] Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer compounds exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. Flow cytometry analysis of DNA content is a standard method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

dot

Cell_Cycle_Analysis Cell_Culture Seed and Treat Cells with Imidazo Compound Harvest Harvest and Fix Cells (e.g., 70% Ethanol) Cell_Culture->Harvest Stain Stain with Propidium Iodide (PI) and RNase Treatment Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.[18][21] Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18][19][21] The RNase is essential to degrade RNA and ensure that PI only binds to DNA.[19]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Phase 3: Target Validation and Pathway Analysis

To further understand the molecular mechanism of this compound, it is important to investigate its effects on specific signaling pathways. Western blotting is a powerful technique for analyzing the expression and phosphorylation status of key proteins involved in cancer-related pathways.[22][23][24][25]

Table 2: Potential Protein Targets for Western Blot Analysis

PathwayKey ProteinsRationale
Apoptosis Cleaved Caspase-3, PARP, Bcl-2, BaxTo confirm the induction of apoptosis and identify the involvement of pro- and anti-apoptotic proteins.[26]
Cell Cycle p21, p27, Cyclin D1, CDK4/6To investigate the molecular players involved in cell cycle arrest.[26]
PI3K/Akt/mTOR p-Akt, p-mTOR, Akt, mTORThis is a critical survival pathway often dysregulated in cancer and a known target of some imidazo[1,2-a]pyridine derivatives.[4][5]
Protocol: Western Blotting
  • Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[23][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[27]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[7] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[25][27]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[23]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

Conclusion and Future Directions

This application note provides a comprehensive and structured approach for the in vitro characterization of this compound in cancer cell lines. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxic activity and its underlying mechanism of action. The insights gained from these studies will be invaluable for the further development of this promising class of anticancer agents. Future studies could involve broader cancer cell line screening, in vivo efficacy studies in animal models, and detailed target identification and validation experiments.[28][29][30]

References

Imidazo[1,2-a]pyrimidine-5,7-diol: A Versatile Fluorogenic Scaffold for Advanced Sensing and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Senior Application Scientist Note: The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, not only for its wide-ranging pharmacological activities but also for its intriguing photophysical properties.[1][2][3] This document provides a comprehensive guide to the application of Imidazo[1,2-a]pyrimidine-5,7-diol as a fluorescent probe, leveraging the extensive research on related derivatives to establish a framework for its synthesis, characterization, and deployment in various research contexts. While specific data for the 5,7-diol is emerging, the principles outlined herein, drawn from analogous imidazo[1,2-a]pyridine and pyrimidine systems, offer a robust starting point for its application.

Introduction: The Fluorophoric Potential of the Imidazo[1,2-a]pyrimidine Nucleus

The fused bicyclic π-conjugated structure of imidazo[1,2-a]pyrimidines gives rise to their intrinsic fluorescence.[2] The strategic placement of substituents on this core allows for the fine-tuning of its photophysical properties, making it an excellent candidate for the development of "smart" fluorescent probes. The 5,7-diol substitution is particularly noteworthy. The hydroxyl groups can engage in various non-covalent interactions and their protonation state is sensitive to the local environment, suggesting potential for pH and hydrogen bonding-based sensing.

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been successfully employed as fluorescent probes for detecting pH changes and metal ions like Fe³⁺ and Hg²⁺.[4][5][6] These probes often operate on mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT), which are modulated by the analyte of interest. It is hypothesized that this compound will exhibit similar analyte-responsive fluorescence.

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved through the condensation of a 2-aminopyrimidine with an α-haloketone.[1] For this compound, a plausible synthetic route would involve the condensation of 2-amino-4,6-dihydroxypyrimidine with a suitable α-halocarbonyl compound.

General Synthetic Workflow:

cluster_0 Synthesis of Imidazo[1,2-a]pyrimidine Core 2-Aminopyrimidine 2-Aminopyrimidine Condensation Condensation 2-Aminopyrimidine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Condensation->Imidazo[1,2-a]pyrimidine

Caption: General synthetic scheme for the imidazo[1,2-a]pyrimidine core.

Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

This protocol is a general guideline based on established procedures for similar compounds.[1]

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.

Photophysical Properties

The fluorescence of imidazo[1,2-a]pyrimidine derivatives is highly sensitive to their substitution pattern and the surrounding solvent environment.[2][7] Electron-donating groups, such as hydroxyl groups, are generally expected to enhance fluorescence quantum yield.

Table 1: Representative Photophysical Properties of Substituted Imidazo[1,2-a]pyridine/pyrimidine Derivatives
Compound ClassExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)ApplicationReference
Imidazo[1,2-a]pyridine-based~350-400~450-550~100-150Moderate to HighpH, Metal Ions[5][6]
Imidazo[1,2-a]pyrimidine-based~360-420~480-600~120-180VariableBioimaging[7]

Note: The data in this table is representative of the general classes of compounds and not specific to this compound.

Application as a Fluorescent pH Probe

The diol functionality of this compound makes it a prime candidate for a pH-sensitive fluorescent probe. The protonation/deprotonation of the hydroxyl groups can significantly alter the electronic structure of the fluorophore, leading to changes in its fluorescence emission. It is anticipated that in acidic environments, the protonated form will dominate, while in alkaline conditions, the deprotonated form will be prevalent, each with a distinct fluorescence signature. This allows for ratiometric sensing of pH, which is more robust as it is independent of probe concentration.[4][8]

Proposed Mechanism of pH Sensing:

cluster_1 pH Sensing Mechanism Protonated_Form Protonated Form (Low pH) Fluorescence 1 Deprotonated_Form Deprotonated Form (High pH) Fluorescence 2 Protonated_Form->Deprotonated_Form + OH- Deprotonated_Form->Protonated_Form + H+ H_plus H+ OH_minus OH- cluster_2 Metal Ion Sensing Probe Probe (Fluorescent) Complex Probe-Metal Complex (Quenched or Shifted Fluorescence) Probe->Complex + Metal Ion Metal_Ion Metal Ion

References

Application Notes and Protocols: Imidazo[1,2-a]pyrimidine-5,7-diol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This nitrogen-fused bicyclic system is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets.[3] Marketed drugs such as the anxiolytics divaplon and fasiplon contain this core structure, highlighting its clinical relevance.[3][4] The scientific literature extensively documents the diverse biological activities of its derivatives, including anticancer,[5][6] anti-inflammatory,[7][8] antiviral,[9] and antimicrobial properties.[10][11]

This document provides detailed application notes and protocols for the investigation of a specific derivative, Imidazo[1,2-a]pyrimidine-5,7-diol , in drug discovery. The introduction of hydroxyl groups at the 5 and 7 positions is anticipated to significantly influence the molecule's physicochemical properties, such as aqueous solubility and hydrogen bonding capacity, potentially enhancing its "drug-likeness" and interaction with target proteins.

Chemical Structure and Properties

Caption: Chemical structure of this compound.

Potential Therapeutic Applications and Screening Protocols

Based on the extensive data available for the imidazo[1,2-a]pyrimidine scaffold, we propose three primary areas of investigation for the 5,7-diol derivative:

  • Oncology: As a potential kinase inhibitor.

  • Inflammation: As a modulator of inflammatory pathways.

  • Fluorescent Probes: For cellular imaging and diagnostics.

Application in Oncology: Kinase Inhibition

Scientific Rationale: The imidazo[1,2-a]pyridine and pyrimidine cores are prevalent in a multitude of kinase inhibitors.[5][12][13][14] Derivatives have shown potent inhibitory activity against key cancer-related kinases such as PI3K, Akt, mTOR, and c-KIT.[12][13][15] The hydroxyl groups of this compound can act as crucial hydrogen bond donors and acceptors, potentially anchoring the molecule within the ATP-binding pocket of various kinases.

Experimental Workflow: Kinase Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cell-Based) cluster_2 Mechanism of Action A In Vitro Kinase Panel Assay (e.g., 96-well format) B Determine IC50 values for 'hit' kinases A->B C Cancer Cell Line Viability Assay (e.g., MTT, CellTiter-Glo) B->C Proceed with hits D Target Engagement Assay (e.g., Western Blot for p-Akt) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Investigate cell death G In-depth Signaling Pathway Analysis F->G

Caption: Workflow for screening this compound as a kinase inhibitor.

Protocol 1.1: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a luminescent kinase assay to determine the IC50 value of this compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound (stock solution in DMSO)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.4)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of PI3Kα enzyme solution to each well.

  • Add 10 µL of PIP2 substrate to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 35 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes in the dark.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 1.2: Cancer Cell Viability Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Parameter Description Example Target Value
Kinase IC50 Concentration for 50% inhibition of kinase activity< 1 µM
Cellular GI50 Concentration for 50% inhibition of cell growth< 10 µM

Application in Inflammation

Scientific Rationale: Imidazo[1,2-a]pyrimidine derivatives have been shown to possess anti-inflammatory properties.[7][8] They can inhibit leukocyte functions, such as degranulation and superoxide generation, and reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[7][16] The diol functionality could enhance interactions with enzymes involved in inflammatory signaling, such as cyclooxygenases (COX) or nitric oxide synthases (iNOS).

Protocol 2.1: Inhibition of Nitric Oxide Production in Macrophages

This protocol assesses the ability of this compound to inhibit inflammation in a cell-based model.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • This compound

  • Complete growth medium

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS and NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Application as a Fluorescent Probe

Scientific Rationale: The imidazo[1,2-a]pyrimidine scaffold is inherently fluorescent.[17][18] Substituents on the heterocyclic rings can modulate the fluorescence intensity and wavelength.[17] The 5,7-diol substitution may confer specific photophysical properties, potentially leading to environmentally sensitive fluorescence that could be exploited for cellular imaging. For example, changes in the local environment (e.g., pH, polarity) upon binding to a biological target could alter the fluorescence signal.

Experimental Workflow: Characterization of a Fluorescent Probe

G cluster_0 Photophysical Characterization cluster_1 Cellular Imaging A Measure Absorbance & Emission Spectra B Determine Quantum Yield A->B C Assess Photostability B->C D Cell Permeability & Localization (Confocal Microscopy) C->D Proceed if stable E Cytotoxicity Assessment (as in Protocol 1.2) D->E

Caption: Workflow for evaluating this compound as a fluorescent probe.

Protocol 3.1: Basic Photophysical Characterization

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)

  • Fluorometer and UV-Vis Spectrophotometer

  • Fluorescence quantum yield standard (e.g., quinine sulfate)

Procedure:

  • Prepare dilute solutions of the compound in various solvents.

  • Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Measure the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift (λ_em - λ_abs).

  • Determine the fluorescence quantum yield using the relative method with a known standard.

Property Description Ideal Characteristics
Quantum Yield (Φ) Efficiency of photon emissionHigh (Φ > 0.1)
Stokes Shift Separation of absorption and emission maximaLarge (> 30 nm)
Photostability Resistance to photobleachingHigh
Cell Permeability Ability to cross cell membranesYes (for intracellular targets)
Cytotoxicity Toxicity to cellsLow

Conclusion

This compound is a promising compound for investigation in drug discovery. Its core scaffold has a proven track record across multiple therapeutic areas. The protocols outlined in this document provide a robust framework for elucidating its potential as an anticancer agent, an anti-inflammatory compound, or a fluorescent probe for biological imaging. The dihydroxy substitutions are a key feature that may enhance its biological activity and provide new avenues for therapeutic intervention.

References

Application Note & Protocols: A Strategic Guide for In Vivo Efficacy Evaluation of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Imidazo[1,2-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-cancer and anti-inflammatory effects.[1][2] Many of these activities are linked to the modulation of critical cellular signaling pathways, particularly protein kinases.[2][3] This document provides a comprehensive guide for researchers on the strategic design and execution of in vivo efficacy studies for a novel derivative, Imidazo[1,2-a]pyrimidine-5,7-diol (referred to herein as "IPD"). We present a phased, hypothesis-driven approach, beginning with foundational pharmacokinetic and tolerability assessments, followed by detailed protocols for evaluating IPD in robust, well-validated models of oncology and acute inflammation. The causality behind experimental choices is explained to ensure the generation of decisive, high-integrity data compliant with preclinical development standards.

Part 1: Foundational Preclinical Strategy

A successful in vivo efficacy program is not a single experiment but a logical progression of studies designed to answer specific questions. This phased approach maximizes resource efficiency and builds a comprehensive data package for the test article.

Hypothesis Generation: Leveraging the Scaffold's Biology

The extensive literature on Imidazo[1,2-a]pyrimidine derivatives allows us to formulate two primary, evidence-based therapeutic hypotheses for IPD:

  • Hypothesis A: Anti-Neoplastic Activity via Kinase Inhibition. Derivatives of this scaffold have been shown to inhibit key oncogenic kinases such as c-KIT, PI3K, and Akt/mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] We hypothesize that IPD will inhibit tumor growth in models where these pathways are dysregulated.

  • Hypothesis B: Attenuation of Acute Inflammation. The scaffold is associated with significant anti-inflammatory properties.[7][8] We hypothesize that IPD can reduce edema and inflammatory signaling in an acute inflammation model.

The Phased Approach to In Vivo Testing

We recommend a three-stage progression to systematically evaluate the in vivo potential of IPD. This workflow ensures that efficacy studies are conducted with a well-tolerated and pharmacokinetically characterized dose.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pivotal Efficacy Studies cluster_2 Phase 3: Data Analysis & Decision Tolerability Tolerability & Dose Range-Finding (DRF) PK Pharmacokinetics (PK) (Single Dose) Tolerability->PK Determines MTD for PK Oncology Oncology Efficacy Model (e.g., CDX) PK->Oncology Informs dose selection Inflammation Inflammation Model (e.g., Paw Edema) PK->Inflammation Informs dose selection Formulation Vehicle Formulation & Stability Formulation->Tolerability Provides test article Analysis Endpoint Analysis: Tumor Growth Inhibition (TGI) Edema Reduction (%) Oncology->Analysis Inflammation->Analysis GoNoGo Go/No-Go Decision for Further Development Analysis->GoNoGo Data-driven decision

Caption: Phased workflow for in vivo evaluation of IPD.

Regulatory & Ethical Considerations

All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol. While efficacy studies may not always require full Good Laboratory Practice (GLP) compliance, they should be performed in a GLP-like manner, adhering to the principles outlined in regulations such as 21 CFR Part 58 to ensure data integrity and reproducibility.[9][10] Key principles include a detailed study protocol, accurate record-keeping, and proper equipment calibration.

Part 2: Protocol for In Vivo Anti-Cancer Efficacy

Objective: To evaluate the efficacy of IPD in inhibiting tumor growth in a human cell line-derived xenograft (CDX) mouse model.

Model Rationale: A c-KIT-Mutant GIST Model

Gastrointestinal stromal tumors (GISTs) are frequently driven by activating mutations in the c-KIT receptor tyrosine kinase.[4] Given that Imidazo[1,2-a]pyridine derivatives have been reported as potent c-KIT inhibitors, a GIST CDX model provides a strong mechanistic link to test our primary hypothesis.[6] We will use the GIST-T1 cell line, which harbors an activating c-KIT mutation.

Experimental Design & Treatment Groups

A robust design includes a vehicle control, a positive control (standard-of-care), and multiple dose levels of the test article to assess dose-response.

GroupNTreatment ArticleDoseRouteSchedule
110Vehicle Control-POQD x 21 days
210Imatinib (Positive Control)50 mg/kgPOQD x 21 days
310IPD10 mg/kgPOQD x 21 days
410IPD30 mg/kgPOQD x 21 days
510IPD100 mg/kgPOQD x 21 days

N = number of animals. Route = Route of Administration (PO: Per os/oral). Schedule = Dosing schedule (QD: once daily).

Detailed Step-by-Step Protocol
  • Animal Model: Use female athymic nude mice, 6-8 weeks of age. Allow a 7-day acclimatization period.

  • Cell Culture: Culture GIST-T1 cells under standard conditions. Harvest cells during the logarithmic growth phase and confirm viability (>95%) via Trypan Blue exclusion.

  • Tumor Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10⁸ cells/mL. Subcutaneously inject 100 µL (1x10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use calibrated digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize animals into treatment groups (as defined in the table above) ensuring no statistically significant difference in tumor volume between groups. This is Day 0.

  • Drug Formulation & Administration:

    • Vehicle: Prepare a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween® 80 in sterile water). Vehicle selection should be based on preliminary formulation work.

    • IPD/Imatinib: Prepare fresh daily. Suspend the powdered compound in the vehicle to the desired concentration. Ensure homogeneity via vortexing/sonication.

    • Administration: Administer the specified dose orally via gavage once daily for 21 consecutive days. Dose volume is typically 10 mL/kg.

  • Monitoring:

    • Tumor Volume: Measure tumor volume 2-3 times per week.

    • Body Weight: Record animal body weight 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Perform daily health checks.

  • Endpoint & Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).

    • At termination, euthanize animals, and excise and weigh the tumors.

    • Calculate TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

  • (Optional) Pharmacodynamic (PD) Analysis: At a specified time post-last dose (e.g., 4 hours), collect tumor tissue from a subset of animals to analyze target engagement (e.g., via Western blot for phosphorylated vs. total c-KIT).

G cluster_0 Setup cluster_1 Treatment Phase (21 Days) cluster_2 Endpoint Analysis Implant Implant GIST-T1 Cells in Nude Mice Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Groups (100-150 mm³) Monitor->Randomize Dose Daily Oral Dosing (Vehicle, IPD, Control) Randomize->Dose Measure Measure Tumor Volume & Body Weight (2-3x/week) Dose->Measure Terminate Terminate Study Measure->Terminate Excise Excise & Weigh Tumors Terminate->Excise Calculate Calculate % TGI Excise->Calculate

Caption: Experimental workflow for the oncology CDX model.

Part 3: Protocol for In Vivo Anti-Inflammatory Efficacy

Objective: To evaluate the efficacy of IPD in reducing acute inflammation in the carrageenan-induced rat paw edema model.

Model Rationale

The carrageenan-induced paw edema model is a widely used and well-characterized assay for investigating the efficacy of acute anti-inflammatory agents.[11][12] The inflammatory response is biphasic, involving mediators like histamine, serotonin, bradykinin, and prostaglandins, providing a robust system to test the effects of novel compounds.

Experimental Design & Treatment Groups
GroupNTreatment ArticleDoseRoutePre-treatment Time
18Vehicle Control-PO60 min
28Indomethacin (Positive Control)10 mg/kgPO60 min
38IPD10 mg/kgPO60 min
48IPD30 mg/kgPO60 min
58IPD100 mg/kgPO60 min

Pre-treatment Time = Time before carrageenan injection.

Detailed Step-by-Step Protocol
  • Animal Model: Use male Wistar or Sprague-Dawley rats, weighing 180-220g. Allow a 7-day acclimatization period. Fast animals overnight before the experiment with free access to water.

  • Drug Formulation & Administration: Prepare vehicle and IPD/Indomethacin formulations as described in the oncology protocol. Administer the assigned treatment via oral gavage 60 minutes prior to the carrageenan challenge.

  • Baseline Paw Volume: Just before carrageenan injection, measure the volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint & Analysis:

    • The primary endpoint is the reduction in paw edema.

    • Calculate the paw volume increase (edema) at each time point: Edema = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100 .

    • The most significant effects are typically observed between 3 and 5 hours.[11]

  • (Optional) Biomarker Analysis: At the end of the study, paw tissue can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or enzyme activity (e.g., COX-2).[11]

References

Application Notes & Protocols: Formulation of Imidazo[1,2-a]pyrimidine-5,7-diol for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the formulation of Imidazo[1,2-a]pyrimidine-5,7-diol, a heterocyclic compound of significant interest in medicinal chemistry, for in vivo animal studies.[1][2][3] Given that novel chemical entities (NCEs) within this class often exhibit poor aqueous solubility, developing a robust and reproducible formulation is paramount for obtaining meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data.[4][5][6] This guide moves beyond simple recipes, delving into the causal logic behind formulation strategy, from initial physicochemical characterization to final dose administration. We present detailed, field-proven protocols for developing solution, co-solvent, and suspension formulations, complete with quality control procedures to ensure dose accuracy and animal welfare.

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and Formulation Challenges

The imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][7] this compound (CAS: 51647-90-6, Formula: C₆H₅N₃O₂, MW: 151.12 g/mol ) is one such derivative.[8][9]

The primary obstacle in the preclinical evaluation of many NCEs is poor bioavailability stemming from low aqueous solubility.[10] An effective formulation strategy is not merely about dissolving the compound; it is about creating a delivery system that is safe, stable, and ensures consistent exposure in the test species.[11] An ill-defined formulation can lead to high data variability, misinterpretation of efficacy and toxicity, and ultimately, the failure of a promising candidate. This guide provides the foundational steps to mitigate these risks.

Phase 1: Critical Pre-Formulation Assessment

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is essential.[12] This data-driven approach informs the selection of the most viable formulation strategy, saving time and valuable Active Pharmaceutical Ingredient (API).

Workflow: Pre-Formulation Data Acquisition

cluster_0 Pre-Formulation Analysis API API: this compound Solubility Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4, Vehicles) API->Solubility LogP Lipophilicity (LogP/D) API->LogP SolidState Solid-State Analysis (pXRD, DSC) API->SolidState Stability Solution & Solid Stability API->Stability Decision Formulation Strategy Selection Solubility->Decision LogP->Decision SolidState->Decision Stability->Decision

Caption: Pre-formulation analysis workflow.

Protocol 1: Comprehensive Solubility and Stability Profiling

Objective: To determine the aqueous and non-aqueous solubility and solution stability of this compound.

Materials:

  • This compound API

  • pH Buffers (1.2, 4.5, 6.8, 7.4)[12]

  • Common preclinical vehicles (see Table 2)

  • HPLC system, vials, analytical balance, vortexer, orbital shaker

Methodology:

  • Kinetic Solubility: a. Prepare a 10 mg/mL stock solution of the API in 100% DMSO. b. In separate vials, add 2 µL of the DMSO stock to 198 µL of each test vehicle (final concentration ~100 µg/mL, 1% DMSO). c. Shake at room temperature for 2 hours. d. Centrifuge to pellet any precipitate. e. Analyze the supernatant for dissolved compound concentration via a calibrated HPLC method.

  • Thermodynamic (Equilibrium) Solubility: a. Add an excess amount of solid API (e.g., 2-5 mg) to 1 mL of each test vehicle in a glass vial. b. Agitate the vials on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. c. Filter the samples through a 0.22 µm PVDF filter to remove undissolved solids. d. Quantify the concentration in the filtrate by HPLC.

  • Solution Stability: a. Prepare the API in promising vehicle candidates at the target concentration. b. Store aliquots at various conditions (e.g., 4°C, room temperature, 40°C). c. Analyze the concentration and purity by HPLC at time points 0, 4, 8, and 24 hours. A loss of >5% of the initial concentration typically indicates instability.

PropertyTest MediumResult (Hypothetical)Implication
Kinetic Solubility pH 6.8 Phosphate Buffer< 0.1 mg/mLUnlikely to form a simple aqueous solution for dosing.
0.9% Saline< 0.1 mg/mLSaline alone is insufficient.
20% PEG 400 in Water1.5 mg/mLCo-solvent systems are a viable option.
Equilibrium Solubility Corn Oil0.5 mg/mLLipid-based formulations could be considered.
Stability 10% DMSO / 40% PEG 400 / 50% Water (v/v/v) @ RT>98% recovery @ 24hStable in a common co-solvent vehicle for the duration of a typical study.
Solid State pXRDCrystallineConsistent starting material; less likely to have solubility surprises.
Lipophilicity XLogP3 (Computed)[8]-0.6Suggests moderate polarity; solubility may be vehicle-dependent.
Table 1: Example Pre-Formulation Data Summary for this compound.

Phase 2: Formulation Development Protocols

Based on the pre-formulation data, which suggests poor aqueous solubility, the following are the most logical formulation approaches ranked by simplicity.

Strategy A: Co-Solvent Solution

This is often the fastest and most common approach for early-stage discovery studies.[12] The goal is to use a blend of water-miscible organic solvents to dissolve the compound, which is then diluted into an aqueous vehicle.

Causality: Co-solvents like polyethylene glycol (PEG) and propylene glycol (PG) disrupt the hydrogen bonding network of water, reducing the solution's polarity and creating a more favorable environment for lipophilic molecules. DMSO is a powerful aprotic solvent but its use should be minimized due to potential toxicity and pharmacological effects.[13][14]

Protocol 2: Preparation of a PEG 400/DMSO Co-Solvent Formulation

  • Vehicle Preparation: Prepare the final vehicle blend. A common, well-tolerated vehicle is 10% DMSO, 40% PEG 400, 50% Saline (v/v/v) .

  • Solubilization: Weigh the required amount of this compound API into a sterile glass vial.

  • Add the DMSO component first and vortex until the API is fully dissolved. This leverages DMSO's high solvent power.

  • Add the PEG 400 component and vortex to mix.

  • Finally, add the saline component dropwise while vortexing to prevent precipitation ("crashing out") of the API.

  • Visually inspect for clarity. The final formulation should be a clear, particle-free solution.

Strategy B: Amorphous Suspension

If the required dose concentration cannot be achieved in a solution, a suspension is the next logical step. The key principle is to reduce the particle size of the API to increase its surface area, thereby enhancing the dissolution rate in vivo according to the Noyes-Whitney equation.[4][15]

Causality: A wetting agent (e.g., Tween 80) is used to decrease the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing them to be dispersed. A suspending agent (e.g., carboxymethylcellulose) increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring dose uniformity.[4]

Protocol 3: Preparation of a Micronized Aqueous Suspension

  • Micronization (if necessary): If the API consists of large crystals, reduce particle size using techniques like jet milling or focused ultrasonication to achieve a particle size distribution where D90 < 10 µm.[15]

  • Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution containing 0.1% (v/v) Tween 80 in purified water. Stir until fully hydrated.

  • Wetting: Weigh the micronized API into a mortar. Add a small amount of the vehicle to form a thick, smooth paste. Triturate thoroughly with the pestle to ensure all particles are wetted.

  • Suspension: Gradually add the remaining vehicle in small portions while continuously stirring or triturating to form a uniform suspension.

  • Homogenization: Transfer the suspension to a glass vial and stir continuously with a magnetic stir bar. This is critical to maintain homogeneity during dosing.

Workflow: Suspension Preparation & QC

cluster_1 Suspension Formulation Workflow API Micronized API Wetting Wetting Step (API + Vehicle -> Paste) API->Wetting Vehicle Prepare Vehicle (0.5% CMC, 0.1% Tween 80) Vehicle->Wetting Suspension Gradual Dilution (Form Homogeneous Suspension) Wetting->Suspension QC_Appearance Visual Inspection Suspension->QC_Appearance QC_ParticleSize Particle Size Analysis Suspension->QC_ParticleSize QC_HPLC Concentration (HPLC) Suspension->QC_HPLC Dosing Dose Administration (Continuous Stirring) QC_Appearance->Dosing QC_ParticleSize->Dosing QC_HPLC->Dosing

Caption: Key steps in suspension preparation and quality control.

Phase 3: Formulation Characterization & Quality Control

Every formulation batch must be characterized before administration to ensure it meets specifications. This is a non-negotiable step for data integrity.[12]

ParameterSpecification (Solution)Specification (Suspension)Rationale
Appearance Clear, free of visible particlesUniform, opaque, re-suspends easilyEnsures homogeneity and safety (prevents capillary blockage with IV).
pH (Parenteral) 6.8 - 7.2[16]Not applicable for oralPrevents injection site irritation and pain.
Concentration (HPLC) 90% - 110% of target concentration90% - 110% of target concentrationGuarantees accurate dosing.
Purity (HPLC) No significant degradation productsNo significant degradation productsConfirms API stability in the vehicle.
Particle Size (D90) Not Applicable< 20 µm (oral), < 3 µm (IV, if attempted)[12]Impacts dissolution rate, bioavailability, and safety for parenteral routes.[15]
Table 2: Quality Control (QC) Specifications for Preclinical Formulations.
Protocol 4: HPLC Method for Concentration Analysis

Objective: To verify the concentration of this compound in the final formulation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[17]

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, 254 nm (or λmax of the compound)

  • Procedure:

    • Prepare a standard curve of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Dilute the formulated sample to fall within the linear range of the standard curve.

    • For suspensions, ensure the entire sample is dissolved in the diluent before analysis.

    • Inject and calculate the concentration against the standard curve.

Phase 4: Guidelines for In Vivo Administration

All animal procedures must be conducted under a protocol approved by the Institutional Animal Care and Use Committee (IACUC).[16][18][19]

Route Selection:

  • Oral (PO): Suitable for solutions and suspensions. Gavage is used to ensure accurate dosing.[18]

  • Intravenous (IV): Must be a clear solution. The formulation must be sterile, isotonic, and at a physiological pH to prevent embolism and hemolysis.[16][20]

  • Intraperitoneal (IP): Can tolerate co-solvent solutions, but irritating vehicles should be avoided.[13][18]

  • Subcutaneous (SC): Can be used for solutions and some fine suspensions to create a depot effect.[16]

Dose Volume Administration: Adherence to established volume limits is critical for animal welfare and to avoid confounding physiological effects.

SpeciesRouteMax Volume (mL/kg)Reference
Mouse PO10IACUC Guidelines[16]
IV5 (bolus)IACUC Guidelines[16]
IP10IACUC Guidelines[16]
SC5IACUC Guidelines[16]
Rat PO10Institutional Guidelines[21]
IV5 (bolus)Institutional Guidelines[21]
IP10Institutional Guidelines[21]
SC5Institutional Guidelines[21]
Table 3: Recommended Maximum Dose Administration Volumes. Consult your institution's specific IACUC guidelines as these may vary.

Best Practices:

  • Suspension Dosing: Use a magnetic stirrer to keep the suspension homogeneous throughout the dosing procedure. Withdraw each dose while the suspension is actively stirring.

  • Temperature: Warm cold formulations to room temperature before administration.[20]

  • Sterility: For parenteral routes, filter-sterilize solutions through a 0.22 µm filter. Prepare formulations in a laminar flow hood using aseptic techniques.[16][19]

References

Imidazo[1,2-a]pyrimidine-5,7-diol target engagement assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Title: A Multi-Assay Strategy for Validating Target Engagement of Imidazo[1,2-a]pyrimidine-5,7-diol Analogs

Introduction: The Imperative of Target Engagement

Imidazo[1,2-a]pyrimidine derivatives have emerged as potent modulators of various protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. However, the journey from a promising chemical scaffold to a validated drug candidate is contingent on demonstrating a clear and specific mechanism of action. The central pillar of this demonstration is target engagement (TE) : the direct, physical interaction of a drug molecule with its intended protein target within a cellular environment.

Phenotypic screening can identify compounds that produce a desired biological effect, but it cannot, on its own, confirm the molecular target responsible for that effect. Without robust TE data, a program risks advancing compounds with off-target effects, ambiguous mechanisms, or misleading structure-activity relationships (SAR). This document outlines a validated, multi-assay workflow designed to build a compelling case for the on-target activity of novel this compound compounds.

The Orthogonal Validation Strategy

Orthogonal_Validation_Workflow cluster_0 Tier 1: In-Cell Target Engagement cluster_1 Tier 2: Biochemical & Functional Confirmation cluster_2 Tier 3: Biophysical Characterization CETSA Cellular Thermal Shift Assay (CETSA) • Confirms target binding in intact cells • Provides evidence of cellular permeability Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) • Confirms functional inhibition of target • Generates IC50 values for SAR CETSA->Kinase_Assay Validates Functional Consequence Conclusion Confident Target Engagement • Integrated data provides a robust  understanding of the mechanism of action. CETSA->Conclusion Biophysics Biophysical Assays (e.g., SPR, ITC) • Confirms direct binding to purified protein • Determines binding kinetics (kon, koff) and affinity (KD) Kinase_Assay->Biophysics Confirms Direct Interaction Kinase_Assay->Conclusion Biophysics->Conclusion

Figure 1: Orthogonal workflow for target engagement validation. The strategy begins with confirming target binding in cells, followed by biochemical and biophysical assays for deeper mechanistic insight.

Tier 1 Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is the gold standard for verifying target engagement in a physiological setting. The underlying principle is that the binding of a ligand (your compound) to its target protein confers thermal stability. When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble at higher temperatures compared to their unbound counterparts. This difference in soluble protein levels can be quantified, typically by Western Blot or mass spectrometry.

CETSA_Principle cluster_0 No Compound (Vehicle Control) cluster_1 With Imidazo[1,2-a]pyrimidine Compound P_unbound Target Protein (Unbound) Heat_1 Heat Gradient (e.g., 40-70°C) P_unbound->Heat_1 Low Stability P_denatured Denatured & Aggregated Protein Heat_1->P_denatured P_bound Target Protein + Compound (Bound Complex) Heat_2 Heat Gradient (e.g., 40-70°C) P_bound->Heat_2 High Stability P_stable Stabilized Protein (Remains Soluble) Heat_2->P_stable

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the target protein, preventing its thermal denaturation and aggregation upon heating.

Detailed Step-by-Step Protocol: CETSA with Western Blot Readout
  • Cell Culture & Plating:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Harvest and count the cells. Seed cells into 10 cm dishes or T75 flasks at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare a 1000x stock of your this compound compound in 100% DMSO.

    • On the day of the experiment, dilute the compound to 2x the final desired concentration in serum-free media.

    • Aspirate the culture media from the cells and wash once with PBS.

    • Add the 2x compound solution (or 0.2% DMSO vehicle control) to the cells and incubate for 1-2 hours at 37°C, 5% CO₂. This allows for cellular uptake and target binding.

  • Cell Harvest:

    • Harvest cells using a non-enzymatic method (e.g., scraping in PBS supplemented with protease and phosphatase inhibitors).

    • Pellet the cells by centrifugation (300 x g, 5 min, 4°C) and resuspend the cell pellet in a lysis buffer (e.g., PBS with inhibitors) at a concentration of ~10⁷ cells/mL.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler with a heated lid. Program a temperature gradient for 3 minutes (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include a non-heated control (room temperature).

  • Lysis and Clarification:

    • Immediately after the heat challenge, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step is critical for efficient cell lysis without enzymatic degradation.

    • Centrifuge the lysates at high speed (20,000 x g, 20 min, 4°C) to pellet the aggregated, denatured proteins.

  • Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot using a validated antibody against the target protein.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Parameter Vehicle Control (DMSO) Compound-Treated Interpretation
Melting Temp (Tm) ~50°C (example)~54°C (example)A ΔTm of >2°C is a strong indicator of target engagement.
Curve Shape Sigmoidal decayRight-shifted sigmoidal decayThe shift demonstrates compound-induced thermal stabilization.

Tier 2 Protocol: Biochemical Kinase Assay (ADP-Glo™)

Principle: While CETSA confirms binding in cells, a biochemical assay confirms that this binding event leads to a functional consequence—namely, the inhibition of the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of an inhibitor correspond to lower kinase activity.

Kinase_Inhibition_Assay cluster_0 Kinase Reaction (No Inhibitor) cluster_1 Kinase Reaction (With Inhibitor) Kinase_ATP Target Kinase + ATP + Substrate ADP_High High ADP Production Kinase_ATP->ADP_High Active Enzyme Light_High High Luminescence Signal ADP_High->Light_High ADP-Glo™ Reagent Kinase_Inhib_ATP Target Kinase + Inhibitor + ATP + Substrate ADP_Low Low ADP Production Kinase_Inhib_ATP->ADP_Low Inhibited Enzyme Light_Low Low Luminescence Signal ADP_Low->Light_Low ADP-Glo™ Reagent

Figure 3: Principle of the ADP-Glo™ Kinase Inhibition Assay. The inhibitor blocks kinase activity, leading to reduced ADP production and a corresponding decrease in the luminescent signal.

Detailed Step-by-Step Protocol: ADP-Glo™ Assay
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the purified target kinase in kinase buffer. The optimal concentration must be empirically determined to be in the linear range of the assay.

    • Prepare a solution of the appropriate substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the kinase to accurately determine IC50 values for ATP-competitive inhibitors.

  • Compound Plating:

    • Perform a serial dilution of the this compound compound in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the serially diluted compounds into a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add the kinase enzyme solution to the wells and incubate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Parameter Typical Value Significance
IC50 1 - 500 nMThe concentration of inhibitor required to reduce enzyme activity by 50%. A key metric for SAR.
Hill Slope ~1.0A slope near 1.0 suggests a classic 1:1 binding interaction.
Max Inhibition >95%Demonstrates the compound can fully inhibit the kinase at high concentrations.

Tier 3 Protocol: Surface Plasmon Resonance (SPR)

Principle: SPR is a powerful biophysical technique that provides real-time, label-free analysis of molecular interactions. It measures the binding of an analyte (your compound) flowing over a sensor surface to which a ligand (the target protein) has been immobilized. By monitoring changes in the refractive index at the surface, one can determine the association rate (kₐ or kₒₙ), dissociation rate (kₒ or kₒff), and equilibrium dissociation constant (Kₒ), providing a complete kinetic and affinity profile of the interaction.

Key Steps in an SPR Experiment
  • Protein Immobilization:

    • The purified target kinase is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared in parallel (e.g., mock immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of concentrations of the this compound compound (analyte) are injected over both the target and reference channels.

    • Association Phase: The analyte flows over the chip, and binding to the immobilized protein is observed as an increase in the response signal (RU).

    • Dissociation Phase: Buffer is flowed over the chip, and the dissociation of the analyte from the protein is observed as a decrease in the signal.

  • Data Processing and Fitting:

    • The reference channel data is subtracted from the active channel data to yield the specific binding sensorgram.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters.

    • The affinity constant (Kₒ) is calculated as the ratio of the rate constants (kₒ/kₐ).

Parameter Definition Significance in Drug Discovery
kₐ (on-rate) Association rate constant (M⁻¹s⁻¹)How quickly the compound binds to its target.
kₒ (off-rate) Dissociation rate constant (s⁻¹)How long the compound stays bound to the target. A slow off-rate often correlates with longer duration of action.
Kₒ (Affinity) Equilibrium dissociation constant (M)The concentration of compound required to occupy 50% of the target protein at equilibrium. A measure of binding potency.

Data Integration and Conclusion

The ultimate goal is to build a cohesive narrative supported by all three tiers of experimentation. A successful this compound candidate will demonstrate:

  • A significant thermal shift (ΔTm > 2°C ) in a CETSA experiment, confirming target engagement in intact cells.

  • Potent functional inhibition in a biochemical assay (e.g., IC50 < 100 nM ), with values that correlate with cellular potency.

  • Direct, high-affinity binding in a biophysical assay like SPR (e.g., Kₒ < 100 nM ), confirming a 1:1 binding mechanism and providing a detailed kinetic profile.

When the data from these orthogonal assays are consistent, they provide a high degree of confidence that the observed biological effects of the compound are mediated through the intended target. This robust validation is essential for making informed decisions in the progression of a drug discovery project.

Application Notes and Protocols: Labeling Proteins with Imidazo[1,2-a]pyrimidine-5,7-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: Unveiling a Novel Fluorophore for Protein Labeling

In the dynamic landscape of proteomics and drug discovery, the precise labeling of proteins with fluorescent probes is a cornerstone technique for elucidating their function, localization, and interactions within complex biological systems.[1][2] The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] Beyond their therapeutic potential, certain imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives have demonstrated intriguing fluorescent properties, making them attractive candidates for the development of novel molecular probes.[6][7][8]

This application note introduces the use of Imidazo[1,2-a]pyrimidine-5,7-diol derivatives as a new class of fluorescent labels for the covalent modification of proteins. We will explore the underlying chemistry of protein labeling, provide detailed protocols for conjugation, and offer insights into the optimization and troubleshooting of these procedures. The unique photophysical properties of the imidazo[1,2-a]pyrimidine core, potentially enhanced by the hydroxymethyl-like diol functionality, offer promising avenues for the development of next-generation fluorescent reporters.[6]

The Chemistry of Protein Labeling: A Focus on Amine Reactivity

The most prevalent method for labeling proteins involves the formation of a stable covalent bond between a reactive dye and a specific functional group on the protein surface.[9] Primary amines, present at the N-terminus and on the side chains of lysine residues, are abundant and readily accessible targets for chemical modification.[10] N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive reagents that form a stable amide bond with primary amines under mild pH conditions.[10][11][12]

This guide will focus on the use of an NHS ester derivative of this compound for protein labeling. The fundamental reaction is depicted below:

G Protein Protein-NH₂ Conjugate Protein-NH-CO-Imidazo[1,2-a]pyrimidine-5,7-diol Protein->Conjugate Reaction at pH 8.3-8.5 IPD_NHS Imidazo[1,2-a]pyrimidine- 5,7-diol-NHS Ester IPD_NHS->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS Byproduct

Caption: Amine-reactive labeling of a protein with an NHS ester derivative of this compound.

An alternative and increasingly popular method is "click chemistry," which offers high specificity and bioorthogonality.[13][14][15] This involves a two-step process where the protein is first modified with a bioorthogonal handle (e.g., an azide or alkyne), followed by a highly specific reaction with a complementary fluorescent probe.[14][16] While this application note will primarily detail the NHS ester approach, the this compound core can be readily adapted for click chemistry by synthesizing an azide or alkyne derivative.

Key Considerations for Successful Protein Labeling

Achieving optimal and reproducible protein labeling requires careful consideration of several experimental parameters:

  • Protein Purity and Preparation: The protein solution should be free of any amine-containing stabilizers such as Tris, glycine, or bovine serum albumin (BSA), as these will compete with the protein for reaction with the NHS ester.[9] If necessary, buffer exchange should be performed using dialysis or a suitable desalting column.[9]

  • Buffer Conditions: The pH of the reaction buffer is critical. The reaction of NHS esters with primary amines is most efficient at a pH of 8.3-8.5.[11][12] At lower pH, the amino groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[11][12] A 0.1 M sodium bicarbonate buffer is a common choice.[12][17]

  • Dye-to-Protein Molar Ratio: The ratio of the labeling reagent to the protein will influence the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. A higher molar excess of the dye will generally result in a higher DOL. However, excessive labeling can lead to protein aggregation or a loss of biological activity.[18] An initial titration experiment is recommended to determine the optimal ratio for a specific protein and application.[18]

  • Reaction Time and Temperature: Labeling reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[1][10] Lower temperatures can help to minimize protein degradation and aggregation, although the reaction may proceed more slowly.[1][18]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol provides a general procedure for labeling proteins with a reactive this compound NHS ester.

Materials:

  • Purified protein of interest

  • This compound NHS Ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Gel filtration desalting column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage A Prepare Protein Solution (2.5 mg/mL in 0.1 M NaHCO₃) C Add Dye to Protein (Target Molar Ratio) A->C B Prepare Dye Stock Solution (in anhydrous DMSO/DMF) B->C D Incubate (1-4h at RT or overnight at 4°C, protected from light) C->D E Separate Conjugate from Unreacted Dye (Gel Filtration Column) D->E F Determine Degree of Labeling (DOL) E->F G Store Labeled Protein (4°C or -20°C with cryoprotectant) F->G

Caption: Workflow for protein labeling with an amine-reactive dye.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[9]

    • If the protein is in a buffer containing amines, perform a buffer exchange into the labeling buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess. A starting point of a 10-20 fold molar excess of dye to protein is recommended.[1]

    • Slowly add the dissolved dye to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][10]

  • Purify the Conjugated Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration desalting column equilibrated with PBS.[10]

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the this compound dye.

    • The DOL can be calculated using the Beer-Lambert law.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[1]

Protocol 2: Troubleshooting Common Labeling Problems

Even with established protocols, challenges can arise during protein labeling.[1] This section addresses common problems and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or No Labeling Inactive NHS ester due to hydrolysis.Prepare the dye stock solution immediately before use in anhydrous solvent.[19]
Interfering substances in the protein solution (e.g., Tris, azide).Perform buffer exchange to remove interfering substances.[9][19]
Incorrect pH of the reaction buffer.Ensure the pH of the labeling buffer is between 8.3 and 8.5.[11][12]
Insufficient molar excess of the dye.Increase the molar ratio of dye to protein.[1]
Protein Precipitation/Aggregation High protein concentration.Decrease the protein concentration during the labeling reaction.[18]
Hydrophobic nature of the dye.If the this compound derivative is hydrophobic, consider synthesizing a more hydrophilic (e.g., sulfonated) version.[18]
Excessive labeling.Reduce the molar ratio of dye to protein and perform a titration to find the optimal DOL.[18]
The protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C).[1][18] Optimize buffer conditions by adding stabilizing agents like glycerol.[1]
Labeled Protein has Degraded Protease contamination.Add a protease inhibitor cocktail to the protein solution.
Instability at labeling temperature or pH.Perform the reaction at a lower temperature or for a shorter duration.[18]

Data Analysis: Characterizing the Labeled Protein

After successful labeling and purification, it is essential to characterize the protein conjugate to ensure its suitability for downstream applications.

Key Characterization Parameters:

  • Degree of Labeling (DOL): As mentioned previously, the DOL is a critical parameter that should be determined for each labeling reaction. An optimal DOL will provide a strong fluorescent signal without compromising the protein's function.

  • Protein Concentration: The protein concentration should be accurately determined after labeling, typically using a BCA assay or by measuring the absorbance at 280 nm and correcting for the dye's absorbance at that wavelength.

  • Functional Activity: It is crucial to verify that the labeling process has not adversely affected the biological activity of the protein. This can be assessed using an appropriate functional assay (e.g., enzyme activity assay, binding assay).

  • Purity and Aggregation State: The purity of the labeled protein and the absence of aggregates should be confirmed by methods such as SDS-PAGE and size-exclusion chromatography (SEC).

Applications in Research and Drug Development

Fluorescently labeled proteins are indispensable tools in a wide range of applications:

  • Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins in living or fixed cells.

  • Flow Cytometry: Quantify the expression of cell surface or intracellular proteins.

  • Immunoassays (e.g., ELISA, Western Blotting): Detect and quantify specific proteins in complex biological samples.

  • Fluorescence Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes.[1]

  • High-Throughput Screening (HTS): Develop assays for the discovery of new drugs that modulate protein function.

Conclusion

The this compound scaffold represents a promising new class of fluorophores for protein labeling. By leveraging well-established bioconjugation chemistries, such as the NHS ester-amine reaction, these novel dyes can be readily attached to proteins for a variety of research and drug development applications. The detailed protocols and troubleshooting guide provided in this application note will enable researchers to effectively utilize these new reagents and advance their scientific discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyrimidine-5,7-diol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you navigate the complexities of this synthesis and consistently achieve higher yields and purity. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the synthesis of the 5,7-diol derivative presents unique challenges, including managing reaction equilibria, controlling side reactions, and overcoming purification hurdles associated with its high polarity and potential for tautomerism.

This guide provides a robust foundational protocol and a detailed troubleshooting section structured in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Foundational Synthesis Protocol & Mechanism

The most reliable and common route to the this compound core involves the condensation of 2-aminoimidazole with a suitable 1,3-dicarbonyl compound, typically a malonic ester. This reaction is a variation of classical pyrimidine synthesis strategies.

Reaction Scheme:

reaction_mechanism Figure 1: Synthesis of this compound cluster_product Product r1 2-Aminoimidazole Sulfate p1 This compound (Dione Tautomer) mid r2 Diethyl Malonate r3 Sodium Ethoxide (Base) mid->p1 EtOH, Reflux

Caption: General reaction scheme for the base-catalyzed condensation.

Mechanism Overview: The reaction proceeds via a base-catalyzed condensation-cyclization mechanism. Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, creating a highly nucleophilic enolate. One of the nitrogen atoms of 2-aminoimidazole (typically the more basic endocyclic nitrogen) attacks one of the carbonyl carbons of the activated malonate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the second carbonyl, eliminating two molecules of ethanol to form the stable fused heterocyclic ring system. The final product primarily exists in the more stable dione tautomeric form.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides an explanation of the underlying cause and a set of actionable solutions.

Question 1: My reaction yield is extremely low (<20%), and TLC/LC-MS analysis shows a significant amount of unreacted 2-aminoimidazole. What are the likely causes and how can I fix this?

Answer: This is a classic problem of incomplete reaction, which can stem from several factors related to reaction kinetics and equilibrium.

  • Causality: The cyclization reaction that forms the pyrimidine ring is a condensation that releases water or, in this case, ethanol. If this byproduct is not effectively managed, it can inhibit the reaction from reaching completion.[3] Furthermore, insufficient thermal energy or suboptimal basicity can lead to a stalled reaction.

  • Solutions & Optimizations:

    • Increase Reaction Temperature: If you are running the reaction at a temperature below the boiling point of your solvent (e.g., ethanol), increase the temperature to reflux. Many condensation reactions require sufficient thermal energy to overcome the activation barrier for cyclization.[3]

    • Ensure Anhydrous Conditions: Water is detrimental. It can consume your base and participate in side reactions. Ensure your glassware is oven-dried, use an anhydrous grade of ethanol, and handle the hygroscopic sodium ethoxide base in a dry atmosphere (e.g., under nitrogen or in a glovebox).

    • Verify Base Stoichiometry and Strength: At least two equivalents of a strong base like sodium ethoxide are required: one to neutralize the 2-aminoimidazole salt (if using a salt form like the sulfate) and another to deprotonate the diethyl malonate. Consider adding a slight excess (2.2-2.5 equivalents) to drive the reaction forward.

    • Increase Reaction Time: Some condensation reactions are slow. If the temperature and base are correct, try extending the reaction time to 24 or even 48 hours, monitoring progress by TLC or LC-MS.

Question 2: My crude product is a dark, oily residue instead of the expected solid, and purification by column chromatography is giving poor separation and product loss. What should I do?

Answer: The formation of a dark oil suggests polymerization or significant side reactions, while purification difficulties are common for this highly polar molecule.

  • Causality: High temperatures in the presence of a strong base can sometimes lead to the decomposition of starting materials or the polymerization of intermediates. The product itself, this compound, is a highly polar compound with strong hydrogen bonding capabilities due to the amide-like protons and hydroxyl groups. This makes it poorly soluble in common chromatography solvents (like ethyl acetate/hexane) and prone to streaking on silica gel.[3]

  • Solutions & Optimizations:

    • Purification via Recrystallization: Avoid silica gel chromatography as a primary method. The high polarity of your product makes recrystallization a much more effective technique. Try dissolving the crude material in a minimal amount of a hot, polar solvent like water, a water/ethanol mixture, or DMF, and then allowing it to cool slowly.

    • Trituration: If an oil is obtained, try dissolving it in a small amount of a solvent where it is highly soluble (like DMF or DMSO) and then slowly adding a solvent in which it is insoluble (an anti-solvent, like diethyl ether or cold water). This can often induce precipitation of the product as a solid.

    • pH Adjustment during Workup: After the reaction is complete, carefully neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7 before workup. This ensures your product is in its neutral form, which is typically less soluble in the reaction solvent and may precipitate, simplifying isolation.

Question 3: My NMR spectrum is complex and doesn't seem to match the expected structure. Could this be due to tautomerism?

Answer: Yes, this is a very common issue. The this compound structure exists as several tautomers in equilibrium, which can complicate spectroscopic analysis.

  • Causality: The molecule can exist in the diol form, a keto-enol form (5-hydroxy-7-one), or the most stable dione form. In solution, these forms can interconvert, leading to multiple sets of peaks or broadened peaks in the NMR spectrum. The dominant form is often solvent-dependent.

tautomers Figure 2: Tautomeric Forms T1 5,7-Diol Form (Aromatic) T2 5-Hydroxy-7-one Form (Keto-Enol) T1->T2 Equilibrium T3 5,7-Dione Form (Amide-like) T2->T3 Equilibrium

Caption: The main tautomeric forms of the product in solution.

  • Solutions & Optimizations:

    • Use DMSO-d₆ for NMR: Deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for analyzing compounds with exchangeable protons (OH, NH). It often helps to resolve and sharpen the peaks for these protons, which will appear as distinct, broad singlets.

    • D₂O Exchange: To confirm which peaks correspond to your exchangeable OH/NH protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The peaks for the exchangeable protons will disappear.

    • High-Resolution Mass Spectrometry (HRMS): While NMR shows the structure in solution, HRMS will confirm the elemental composition (C₆H₅N₃O₂) with high accuracy, providing strong evidence that you have synthesized the correct molecule, regardless of its tautomeric form.

    • Infrared (IR) Spectroscopy: Look for characteristic C=O stretches (typically strong, around 1650-1700 cm⁻¹) which would indicate the presence of the dione or keto-enol forms.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted synthesis to improve the yield? A: Absolutely. Microwave-assisted organic synthesis is an excellent technique for this type of condensation reaction. It can dramatically reduce reaction times from many hours to just minutes and often leads to higher yields and cleaner product profiles by minimizing thermal decomposition.[4][5] A typical starting point would be to run the reaction in a sealed microwave vial in ethanol at 120-150 °C for 15-30 minutes.

Q: Is it possible to use a different base, such as potassium carbonate or triethylamine? A: It is not recommended. The key step in this synthesis is the deprotonation of diethyl malonate's α-carbon. This requires a strong base. Weaker inorganic bases like K₂CO₃ or organic bases like Et₃N are generally not strong enough to efficiently generate the required enolate, which will result in very low to no yield. Stick with strong alkoxide bases like sodium ethoxide or potassium tert-butoxide.

Q: Can I use malonic acid directly instead of diethyl malonate? A: Using malonic acid directly is problematic and would require a different reaction strategy. The direct use of malonic acid with 2-aminoimidazole would likely lead to a simple acid-base salt formation. To make it work, you would need to use coupling agents (like DCC or EDC) or convert the malonic acid to a more reactive species like a diacid chloride, which complicates the procedure. The reaction with diethyl malonate is a more straightforward and higher-yielding approach.

Section 4: Protocols and Data
Table 1: Optimized Reagent Stoichiometry
ReagentMolar Eq.Molarity (mol/L)Typical Amount (for 10 mmol scale)Purpose
2-Aminoimidazole Sulfate1.0N/A1.32 gStarting Material
Diethyl Malonate1.2N/A1.92 g (1.8 mL)C3-Carbon Source
Sodium Ethoxide2.5N/A1.70 gStrong Base
Anhydrous EthanolN/ASolvent50 mLReaction Medium
Protocol 1: Detailed Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoimidazole sulfate (1.32 g, 10 mmol).

  • Atmosphere: Flush the system with dry nitrogen or argon for 5 minutes.

  • Reagent Addition: Add anhydrous ethanol (50 mL), followed by diethyl malonate (1.8 mL, 12 mmol). Begin stirring the suspension.

  • Base Addition: Carefully add sodium ethoxide (1.70 g, 25 mmol) in portions. The addition is exothermic. The mixture may become thick but should remain stirrable.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 18-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, then place it in an ice bath. Slowly neutralize the reaction by adding glacial acetic acid dropwise until the pH is approximately 6-7.

  • Isolation: A precipitate should form upon neutralization. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove residual impurities.

  • Drying: Dry the product under high vacuum to yield this compound as an off-white to pale yellow solid. (Expected yield: 65-75%).

Troubleshooting Workflow

troubleshooting_workflow start Low Yield (<50%) check_sm Check TLC/LC-MS: Is Starting Material (SM) present? start->check_sm check_purity Check TLC/LC-MS: Are there many side products? start->check_purity check_sm->check_purity  No incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn  Yes side_rxns Problem: Side Reactions / Decomposition check_purity->side_rxns  Yes solution1 Solution: 1. Ensure 2.5 eq. of strong base. 2. Increase reflux time to 24h. 3. Ensure anhydrous conditions. incomplete_rxn->solution1 solution2 Solution: 1. Lower reaction temperature slightly. 2. Purify via recrystallization, not column. 3. Ensure careful pH neutralization. side_rxns->solution2 end Improved Yield solution1->end solution2->end

Caption: A logical workflow for troubleshooting low synthesis yield.

References

overcoming Imidazo[1,2-a]pyrimidine-5,7-diol solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyrimidine-5,7-diol

Last Updated: December 30, 2025

Introduction

Welcome to the technical support guide for this compound. This molecule is a member of a privileged heterocyclic scaffold class known for a wide range of biological activities, making it a compound of significant interest in pharmaceutical and drug discovery research.[1][2][3] However, its planar structure, capacity for strong intermolecular hydrogen bonding via its diol functional groups, and potential for forming a stable crystalline lattice contribute to a common yet significant experimental hurdle: poor solubility in dimethyl sulfoxide (DMSO).

This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to overcome these solubility challenges. We will explore the underlying reasons for this issue and provide a series of troubleshooting steps, from basic techniques to more advanced strategies, ensuring the integrity and accuracy of your experimental results.[4][5]

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem

Q1: Why is my this compound not dissolving well in 100% DMSO, even though DMSO is a powerful solvent?

A: While DMSO is an excellent polar aprotic solvent capable of disrupting many intermolecular forces, the specific structure of this compound presents a robust challenge. The primary reasons are:

  • Strong Hydrogen Bonding: The two hydroxyl (-OH) groups on the pyrimidine ring can form extensive intermolecular hydrogen bond networks with each other. This creates a highly stable crystal lattice structure that requires significant energy to break apart.

  • Planar Aromatic System: The fused ring system is planar, allowing for efficient π-π stacking between molecules. This adds another layer of intermolecular attraction that must be overcome by the solvent.

  • High Melting Point: Compounds with strong intermolecular forces and stable crystal lattices typically have high melting points. A high melting point is often correlated with low solubility, as both properties are dependent on the strength of the crystal lattice energy.[6]

Essentially, the energy gain from the compound-DMSO interactions is not always sufficient to overcome the very strong compound-compound interactions in the solid state.

Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling to room temperature. Why does this happen?

A: This indicates you created a supersaturated solution. By adding thermal energy, you provided the necessary activation energy to break the crystal lattice bonds and force the compound into solution. However, at room temperature, the solution's thermodynamic equilibrium favors the lower-energy, solid crystalline state. Without the sustained input of heat, the compound molecules re-establish their strong intermolecular bonds and precipitate out of the solution. Storing stock solutions at ambient temperature is sometimes recommended to avoid precipitation caused by freeze-thaw cycles.[7]

Q3: Will heating my compound in DMSO cause it to degrade?

A: This is a critical concern. While gentle heating is a common practice, DMSO can decompose near its boiling point (189 °C), and this decomposition can be catalyzed by acids and bases at even lower temperatures.[8][9] Furthermore, the stability of the Imidazo[1,2-a]pyrimidine core itself must be considered.[1]

  • Recommendation: Always use the minimum heat necessary. A gentle warming to 40-50°C is generally safe for short periods.

  • Caution: Avoid aggressive or prolonged heating above 60°C unless you have specific data on the thermal stability of your compound. The presence of even trace acidic or basic impurities can catalyze the decomposition of DMSO, which may in turn react with your compound.[10][11]

Part 2: Troubleshooting Guide - Step-by-Step Dissolution Protocols

If you are facing solubility issues, follow this tiered approach. Start with the simplest, least invasive methods first.

Tier 1: Physical Dissolution Enhancement

These methods aim to increase the rate and extent of dissolution by adding mechanical and thermal energy without altering the chemical composition of the solvent.

Problem: The compound is poorly soluble or dissolving very slowly in 100% DMSO at room temperature.

Solution Workflow:

G start Start: Weigh Compound & Add DMSO vortex 1. Vortex Vigorously (2-5 min) start->vortex check1 Is it dissolved? vortex->check1 sonicate 2. Sonicate (10-30 min in bath) check1->sonicate No success Success: Solution is Ready (Store appropriately) check1->success Yes check2 Is it dissolved? sonicate->check2 heat 3. Gentle Warming (40-50°C, intermittent vortex) check2->heat No check2->success Yes check3 Is it dissolved? heat->check3 check3->success Yes fail Proceed to Tier 2: Chemical Modification check3->fail No

Caption: Tier 1 Troubleshooting Workflow

Detailed Protocol 1: Standard Dissolution with Physical Enhancement

  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Vortexing: Securely cap the vial and vortex at maximum speed for 2-5 minutes. Visually inspect for undissolved particles.

  • Sonication: If solids remain, place the vial in a bath sonicator.[12] Sonication uses high-frequency sound waves to create microscopic cavitation bubbles.[13] The collapse of these bubbles generates localized energy, which acts to break up solid aggregates and increase the surface area available to the solvent, thereby speeding up dissolution.[13][14][15] Sonicate for 10-30 minutes, ensuring the bath does not become excessively warm.

  • Gentle Heating: If sonication is insufficient, warm the vial in a heat block or water bath to 40-50°C for 5-10 minute intervals. Remove and vortex between intervals. This provides the energy to overcome the crystal lattice forces.

  • Final Check: After the solution appears clear, let it cool to room temperature. If it remains clear, the compound is successfully dissolved. If a precipitate forms, the concentration is likely too high for 100% DMSO, and you should proceed to Tier 2.

Tier 2: Chemical Dissolution Enhancement (Co-Solvents & pH)

If physical methods fail, modifying the solvent system is the next logical step.

Problem: The compound will not dissolve at the desired concentration in 100% DMSO, or it precipitates upon returning to room temperature.

A. Using Co-solvents

The principle of co-solvency involves adding a second, water-miscible solvent to DMSO to alter the overall polarity and hydrogen bonding characteristics of the solvent system, which can improve the solubilization of certain compounds.[16]

Table 1: Common Co-solvents for DMSO Stock Solutions

Co-SolventAbbreviationProperties & RationaleTypical Starting Ratio (Co-Solvent:DMSO)
N-Methyl-2-pyrrolidone NMPA powerful, water-miscible polar aprotic solvent. Can be very effective for highly crystalline compounds but may have higher assay interference potential.[17]1:4
Dimethylformamide DMFSimilar to DMSO but can sometimes offer different solubilizing properties for specific scaffolds.1:4
Ethanol (Absolute) EtOHLess polar than DMSO. Can help solubilize compounds with some lipophilic character by reducing the overall polarity of the solvent system.1:9 to 1:4
Water (Purified) H₂OFor compounds that are salts or have ionizable groups, adding a small amount of water (e.g., 5-10%) can sometimes increase solubility.[7]1:19 to 1:9

Detailed Protocol 2: Co-Solvent System Preparation

  • Attempt to dissolve the compound in a pre-mixed co-solvent:DMSO blend (e.g., 1:4 NMP:DMSO).

  • Apply the physical enhancement techniques from Tier 1 (vortex, sonication, gentle heat) to this new solvent system.

  • Crucial Step - Assay Compatibility: Before using a co-solvent system in an experiment, always run a solvent tolerance test. Verify that the final concentration of the co-solvent/DMSO mixture in your assay does not affect the biological system (e.g., enzyme activity, cell viability).[18][19]

B. pH Modification

The diol functional groups on the Imidazo[1,2-a]pyrimidine ring are weakly acidic. Modifying the pH can deprotonate these groups, creating a charged species (a salt) that is often significantly more soluble in polar solvents than the neutral form.[20][21][22]

Problem: The compound is a weak acid and remains insoluble even with co-solvents.

Solution: Add a small molar excess of a non-interfering base to your DMSO stock.

Detailed Protocol 3: pH-Modified Stock Preparation

  • Prepare a concentrated stock of a suitable base (e.g., 1M NaOH or KOH in water).

  • To your compound suspension in DMSO, add the base dropwise (e.g., 1.1 equivalents relative to your compound).

  • Vortex and gently warm. The formation of the phenolate salt should dramatically increase solubility.

  • Crucial Step - pH Control in Assay: Be aware that adding a basic stock solution to your aqueous assay buffer will raise the final pH. You must ensure the final assay pH remains within the required physiological range. This method is best suited for in vitro biochemical assays where the buffer system can handle a small base addition, rather than cell-based assays where pH is more critical.[23][24]

Part 3: Final Considerations & Best Practices

  • "Neat" is Not Always Best: For subsequent dilution into aqueous assay buffers, a stock solution in 100% DMSO is often not ideal. A stock prepared in a DMSO/water (e.g., 90:10) mixture can sometimes prevent the compound from "crashing out" when it hits the aqueous environment.[7]

  • Dilution is Key: When preparing working solutions from a concentrated DMSO stock, perform serial dilutions. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, as this creates a localized area of high concentration where the compound can immediately precipitate.[7][25]

  • Always Filter: Before use in a critical assay, it is good practice to filter your final stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter to remove any microscopic, undissolved particulates that could interfere with your results.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges posed by this compound, enabling reliable and reproducible data generation in their drug discovery and development efforts.

References

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyrimidine-5,7-diol Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving Imidazo[1,2-a]pyrimidine-5,7-diol. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering unexpected or inconsistent results. The unique fused heterocyclic structure of Imidazo[1,2-a]pyrimidine derivatives, while offering significant therapeutic potential, can sometimes lead to assay interference.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, diagnose, and resolve these challenges, ensuring the integrity and accuracy of your data.

Understanding the Core Structure and Potential for Interference

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds with a wide range of biological activities, including potential as kinase inhibitors and anti-cancer agents.[2][3][4] Their aromatic and electron-rich nature, which is key to their biological function, can also be a source of interference in common assay formats, particularly those that rely on optical detection methods like fluorescence or luminescence.[5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding assay interference with this compound.

Q1: What are the most common causes of interference when working with this compound in fluorescence-based assays?

The most prevalent sources of interference are rooted in the compound's inherent spectroscopic properties and its behavior in solution:

  • Compound Autofluorescence: The Imidazo[1,2-a]pyrimidine scaffold can exhibit intrinsic fluorescence, meaning it absorbs light at one wavelength and emits it at another.[7] If the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it can lead to a high background signal, resulting in false positives.[5][8]

  • Fluorescence Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelength of the assay's reporter fluorophore.[6][8] This prevents the fluorophore from being efficiently excited or its emitted light from reaching the detector, leading to a decrease in signal and potentially a false negative result.

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates.[8] These aggregates can non-specifically sequester and denature proteins in your assay, such as the target enzyme or detection reagents, leading to misleading results that appear to be specific inhibition.[8]

  • Interference with Detection Reagents: In assays that use enzymatic reporters, such as luciferase in luminescence-based assays (e.g., Kinase-Glo®), the compound may directly inhibit the reporter enzyme, leading to an artificially low signal.[6][8]

Q2: My this compound is dissolved in DMSO. Could the solvent be affecting my assay?

Yes, while DMSO is a common and effective solvent, it can have off-target effects, especially at higher concentrations.[3] Even at low concentrations, DMSO can subtly alter cellular signaling pathways and protein function.[9] It is crucial to maintain a consistent final DMSO concentration across all wells (including controls) and to keep it as low as possible (ideally ≤ 0.5%).

Q3: Can the choice of reducing agent in my assay buffer impact the activity of this compound?

Absolutely. The choice of reducing agent can be critical. Strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can sometimes participate in redox cycling with certain compounds, generating reactive oxygen species like hydrogen peroxide.[10][11] This can lead to the oxidation of key enzyme residues and result in false positives.[11] Studies have shown that different reducing agents can significantly alter the measured potency of a compound.[10][12] It may be beneficial to test weaker or physiological reducing agents like reduced glutathione (GSH) to mitigate these effects.[10][12]

Q4: I've heard about "Pan-Assay INterference compoundS" (PAINS). Could this compound be a PAIN?

PAINS are chemical structures that tend to show activity in a wide variety of high-throughput screening assays through non-specific mechanisms.[11] While the Imidazo[1,2-a]pyrimidine core itself is a valuable scaffold in many approved drugs and clinical candidates, certain derivatives or related structures can sometimes be flagged as PAINS.[2] It is always a good practice to use computational tools to check for potential PAINS substructures and to perform rigorous experimental validation to confirm that the observed activity is due to a specific interaction with your target.[13]

Part 2: Troubleshooting Guide

This guide provides a systematic, problem-and-solution approach to common issues encountered during assays with this compound.

Issue 1: High Background Signal or Apparent Activation

Symptoms:

  • Wells containing the compound show a high signal, even in the absence of the target enzyme.

  • The dose-response curve shows an increase in signal with increasing compound concentration.

Potential Cause: Compound Autofluorescence.

Troubleshooting Workflow:

A High Background Signal Observed B Run Compound-Only Control (Compound + Buffer, No Enzyme/Substrate) A->B C Is Signal Significantly Above Blank? B->C Measure Signal D Yes: Autofluorescence Confirmed C->D Yes E No: Investigate Other Causes (e.g., Contamination, Reagent Instability) C->E No F Option 1: Background Subtraction D->F G Option 2: Use Red-Shifted Fluorophore D->G H Option 3: Orthogonal Assay D->H

Caption: Workflow to diagnose and mitigate compound autofluorescence.

Step-by-Step Protocols:

  • Protocol: Assessing Compound Autofluorescence

    • Objective: To determine if this compound is inherently fluorescent at the assay's wavelengths.

    • Methodology:

      • Prepare a serial dilution of this compound in the final assay buffer, covering the full concentration range of your experiment.

      • Include wells with assay buffer only (blank) and wells with your positive and negative controls (if applicable).

      • Dispense the dilutions into the wells of the same type of microplate used for your primary assay.

      • Read the plate on a fluorescence plate reader using the identical filter set (excitation and emission wavelengths) and gain settings as your primary experiment.[7][8]

    • Interpretation: If the wells containing the compound show a concentration-dependent increase in fluorescence compared to the blank, autofluorescence is confirmed.

  • Solutions for Autofluorescence:

    • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the average signal from the compound-only control wells from your experimental wells.[7]

    • Use a Red-Shifted Fluorophore: Most organic compounds fluoresce in the blue-green region of the spectrum.[6] Switching to a reporter fluorophore that excites and emits at longer wavelengths (red-shifted, >500 nm) can often circumvent the interference.[6]

    • Switch to an Orthogonal Assay: The most robust solution is to confirm your findings using an assay with a different detection modality, such as a luminescence, absorbance, or label-free detection method.[11][14] This helps to eliminate false positives arising from the detection technology itself.[11]

Issue 2: Lower Than Expected Signal or Potent Inhibition Not Confirmed in Secondary Assays

Symptoms:

  • The compound appears to be a potent inhibitor in the primary screen.

  • The inhibitory effect is significantly reduced or absent in orthogonal assays.

  • The dose-response curve is unusually steep (high Hill slope).

Potential Causes:

  • Compound Aggregation.

  • Interference with detection reagents (e.g., luciferase inhibition).

  • Fluorescence Quenching.

Troubleshooting Workflow:

A Potent Inhibition Observed, Fails in Orthogonal Assays B Run Assay with 0.01% Triton X-100 A->B C Is IC50 Significantly Right-Shifted? B->C Compare IC50s D Yes: Aggregation is Likely C->D Yes E No: Aggregation Unlikely C->E No F Run Detection Interference Assay (No Enzyme, Add Compound Post-Reaction) E->F G Is Detection Signal Inhibited? F->G Measure Signal H Yes: Interference with Detection Reagents G->H Yes I No: Investigate Other Mechanisms (e.g., Quenching, Redox Cycling) G->I No

Caption: Workflow to diagnose non-specific inhibition and detection interference.

Step-by-Step Protocols:

  • Protocol: Testing for Compound Aggregation

    • Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

    • Methodology:

      • Repeat your primary assay under two conditions:

        • Set A: Standard assay buffer.

        • Set B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 detergent.[8]

      • Test a full dose-response curve of this compound in both buffer sets.

    • Interpretation: If the compound is an aggregator, the presence of the detergent will disrupt the aggregates, leading to a significant rightward shift (increase) in the IC50 value. True inhibitors should show little to no change in potency.

  • Protocol: Detection Interference Assay (for Luminescence Assays)

    • Objective: To determine if the compound directly inhibits the detection enzyme (e.g., luciferase).

    • Methodology:

      • Set up your standard kinase assay reaction, but replace the kinase with buffer. This creates a "no enzyme" control.

      • Add your serially diluted this compound to these wells.

      • Initiate the detection reaction by adding the luciferase-containing reagent (e.g., Kinase-Glo®).

      • Read the luminescence signal.[8]

    • Interpretation: A concentration-dependent decrease in the luminescence signal indicates that your compound is directly inhibiting the luciferase enzyme, which can be misinterpreted as kinase inhibition.

Issue 3: Poor Reproducibility and Inconsistent Results

Symptoms:

  • High variability between replicate wells.

  • IC50 values shift significantly between experiments.

Potential Causes:

  • Compound instability in assay buffer.

  • Contamination with metal impurities.

  • Redox cycling activity.

Troubleshooting and Solutions:

ProblemPotential CauseRecommended Action & Rationale
Poor Reproducibility Compound Instability Pre-incubation Test: Incubate the compound in the assay buffer for the duration of the experiment, then analyze its integrity by HPLC-MS. This will confirm if the compound is degrading over time.
Metal Impurities Chelator Test: Repeat the assay in the presence of a strong metal chelator like EDTA or TPEN.[15][16] A loss of inhibitory activity suggests the effect was due to contaminating metal ions (e.g., zinc) from the synthesis process.[15][16]
Redox Cycling Catalase Test: Add catalase to the assay buffer. Catalase will break down any H2O2 generated by redox cycling, thus reversing the inhibitory effect if this is the mechanism.[11] Also, consider testing with different reducing agents as described in the FAQs.[10][12]

References

reducing off-target effects of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors

A Guide to Characterizing and Reducing Off-Target Effects

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Imidazo[1,2-a]pyrimidine scaffold. This chemical family is a cornerstone of modern medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1][2] Their versatile structure allows for extensive modification to optimize pharmacological effects.[1][2]

While prized for their on-target efficacy, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[3][4] Unintended inhibition of other kinases can lead to cellular toxicity, misleading experimental results, and adverse effects in clinical settings.[5][6][7]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you proactively identify, interpret, and mitigate off-target effects associated with your Imidazo[1,2-a]pyrimidine-5,7-diol and related compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with Imidazo[1,2-a]pyrimidine-based kinase inhibitors?

A1: Imidazo[1,2-a]pyrimidine scaffolds often act as ATP-competitive inhibitors.[8] Due to the high structural similarity of the ATP-binding pocket across many kinases, these inhibitors can promiscuously bind to multiple kinases beyond the intended target.[3][9] For example, an inhibitor designed for a specific tyrosine kinase might also show activity against serine/threonine kinases or other tyrosine kinase family members, leading to unexpected biological outcomes.[10]

Q2: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. Is this an off-target issue?

A2: Not necessarily, but it's a common discrepancy.[11] Several factors could be at play:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The compound could be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).[12]

  • High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays. This high ATP concentration can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency.[10][13]

  • Compound Degradation: The compound may be unstable or rapidly metabolized within the cell.

If these factors are ruled out, off-target effects could be causing a counteracting biological response that masks the on-target effect.

Q3: What is a kinase selectivity profile and why is it important?

A3: A kinase selectivity profile is a dataset that quantifies the activity of an inhibitor against a large panel of different kinases.[14] It is crucial for understanding the compound's specificity. This profile helps to:

  • Identify Potential Off-Targets: Reveals which other kinases are inhibited, providing clues to potential side effects or alternative therapeutic uses.[9][15]

  • Validate Biological Effects: Ensures that the observed cellular phenotype is due to inhibition of the intended target and not an off-target.[14]

  • Guide Medicinal Chemistry Efforts: Provides structure-activity relationship (SAR) data to guide the chemical modification of the compound to improve selectivity.[1]

Commercial services offer screening against hundreds of kinases to generate these profiles.[16][17]

Q4: Can off-target effects ever be beneficial?

A4: Yes. This concept is known as polypharmacology.[9] Sometimes, inhibiting multiple kinases simultaneously can lead to a more potent therapeutic effect, especially in complex diseases like cancer where multiple signaling pathways are dysregulated.[9] For example, an inhibitor that hits both a primary oncogenic kinase and a kinase in a resistance pathway could be more effective than a highly selective inhibitor.[9][18] However, this must be carefully characterized and distinguished from unintended, toxic off-target effects.

Part 2: Troubleshooting Guide: Unexpected Results & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions.

Problem 1: My inhibitor shows unexpected toxicity in cell culture at concentrations where the primary target is not fully inhibited.

  • Question: Why are my cells dying when the IC50 for my target kinase is much higher than the concentration I'm using?

  • Underlying Cause: This is a classic sign of off-target toxicity. Your compound is likely inhibiting one or more other kinases that are critical for cell survival with higher potency than it inhibits your primary target.[7]

  • Troubleshooting Workflow:

  • Solution Steps:

    • Confirm the Observation: Run a careful dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) and compare it to the on-target biochemical IC50. [19] 2. Broad Kinome Screen: Submit your compound to a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Assays) to screen against a large panel (>300) of kinases at a single, high concentration (e.g., 1 µM). [17][20] 3. Analyze Hits: Identify kinases that are inhibited by >70-80% in the initial screen. These are your potential off-target culprits.

    • Determine Off-Target Potency: Perform IC50 determinations for the most potent off-targets identified in the screen. [14] 5. Validate in Cells: Confirm that these off-targets are relevant in your cellular model. For example, if you identify that your compound potently inhibits SRC kinase as an off-target, use a Western blot to see if phosphorylation of an SRC substrate is decreased in cells treated with your compound.

Problem 2: I observe a paradoxical activation of a signaling pathway that should be inhibited.

  • Question: My inhibitor is supposed to block Pathway X, but I'm seeing an increase in the phosphorylation of a downstream protein. What's happening?

  • Underlying Cause: This can be caused by the inhibition of a negative feedback loop or an off-target effect on a phosphatase or another kinase that normally suppresses the pathway. [10][11]For instance, inhibiting Kinase A might inadvertently relieve its inhibitory effect on Kinase B, leading to hyperactivation of Kinase B's downstream pathway. [10]* Troubleshooting Diagram:

    G cluster_0 Expected On-Target Effect cluster_1 Paradoxical Activation Scenario A Your Inhibitor B Target Kinase A->B Inhibits C Downstream Pathway B->C Activates D Your Inhibitor E Off-Target Kinase (Negative Regulator) D->E Inhibits F Downstream Pathway E->F Inhibits

    Caption: On-target vs. Off-target effects causing paradoxical activation.

  • Solution Steps:

    • Literature Review: Check if the target kinase is part of a known negative feedback loop.

    • Use Orthogonal Tools: Test another inhibitor of the same target with a different chemical scaffold. If the paradoxical effect disappears, it strongly suggests your original compound has an off-target effect. [21] 3. Phosphatase Activity Assay: If you suspect off-target inhibition of a phosphatase, run a generic phosphatase activity assay in the presence of your compound.

    • Kinase Selectivity Profile: This is the most direct way to identify unintended kinase targets that could be responsible for the paradoxical activation.

Problem 3: How can I proactively design more selective Imidazo[1,2-a]pyrimidine inhibitors?

  • Question: What strategies can I use during the design phase to minimize off-target effects from the start?

  • Strategies & Rationale: Improving selectivity is a core challenge in kinase inhibitor design. [22]Several chemical biology and medicinal chemistry strategies can be employed:

    • Exploit Non-Conserved Residues: While the core ATP-binding region is conserved, surrounding areas are not. Design modifications that interact with unique, non-conserved amino acids near the active site. [3]This can be guided by structural biology (X-ray crystallography) or computational modeling.

    • Target the "Gatekeeper" Residue: Exploit differences in the size of the "gatekeeper" residue, which controls access to a hydrophobic pocket. Inhibitors designed to bind to kinases with a small gatekeeper (e.g., glycine) will be less active against the majority of kinases with a larger gatekeeper (e.g., methionine, phenylalanine). [3] * Scaffold Hopping: Systematically replace parts of the imidazopyrimidine core or its substituents with other chemical groups (bioisosteres) to alter the binding profile and reduce metabolic liabilities or off-target interactions. [23] * Macrocyclization: This strategy involves creating a cyclic version of the inhibitor. Macrocyclization can pre-organize the molecule into its bioactive conformation, enhancing binding affinity for the target and often improving selectivity by creating more specific contacts. [24]

      Strategy Rationale for Improved Selectivity Key Requirement
      Targeting Non-Conserved Residues Interactions with unique amino acids are less likely to be replicated across the kinome. Structural information (crystal structure or homology model) of the target kinase.
      Exploiting Gatekeeper Residue Creates a "steric filter" that prevents binding to kinases with larger gatekeeper residues. Knowledge of the target's gatekeeper residue identity.
      Scaffold Hopping Alters the molecule's shape and electronic properties to disfavor binding to off-targets. [23] Iterative medicinal chemistry and SAR analysis.

      | Macrocyclization | Constrains the molecule's conformation, reducing flexibility and the likelihood of fitting into unintended binding sites. [24]| Synthetic chemistry expertise to create cyclic compounds. |

Part 3: Key Experimental Protocols

Protocol 1: Western Blot for In-Cell Target and Off-Target Engagement

This protocol is used to verify if your inhibitor is engaging its intended target and potential off-targets within a cellular context by assessing the phosphorylation state of their downstream substrates. [11][19]

  • Objective: To measure the change in phosphorylation of a target protein after inhibitor treatment.

  • Materials:

    • Cells of interest

    • Imidazo[1,2-a]pyrimidine inhibitor

    • Vehicle control (e.g., DMSO)

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-phospho-TARGET, anti-total-TARGET, anti-phospho-OFF-TARGET, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with serial dilutions of your inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle-only control.

    • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer, incubate on ice for 20 minutes, then scrape and collect the lysate.

    • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. [19] 4. Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

    • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST). Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

    • Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the bands using a chemiluminescence imager. [19] 8. Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total target protein or a loading control like GAPDH. [19] Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • Objective: To confirm that the inhibitor binds to its target protein in a cellular environment.

  • Procedure Outline:

    • Treatment: Treat cell cultures or lysates with your inhibitor or a vehicle control.

    • Heating: Aliquot the treated samples and heat them to a range of different temperatures.

    • Lysis & Separation: Lyse the cells (if treated whole) and separate the soluble protein fraction from the precipitated/denatured fraction by centrifugation.

    • Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.

    • Interpretation: A successful inhibitor will bind to and stabilize its target protein, resulting in more of the protein remaining soluble at higher temperatures compared to the vehicle control. This is observed as a "shift" in the melting curve.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of Imidazo[1,2-a]pyrimidine-5,7-diol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly polar heterocyclic compound. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific experimental context.

The Imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates.[1][2] However, the 5,7-diol substitution pattern introduces significant purification challenges, primarily due to its high polarity, extensive hydrogen bonding capabilities, and potential for instability. This guide offers solutions to common problems encountered during its purification.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the properties and handling of this compound.

Q1: What are the primary physicochemical properties of this compound that make its purification so challenging?

A1: The difficulty stems from a combination of three key factors:

  • Extreme Polarity: The presence of two hydroxyl groups (-OH) and three nitrogen atoms in a compact fused-ring system creates a highly polar molecule with numerous sites for hydrogen bonding.[3] This leads to very strong interactions with polar stationary phases like silica gel, making elution difficult.

  • Tautomerism: The molecule can exist in equilibrium between its diol form and various keto-enol tautomers (e.g., 5-hydroxy-imidazo[1,2-a]pyrimidin-7(8H)-one).[3] This can lead to multiple species in solution, which may chromatograph differently, causing band broadening or the appearance of multiple spots on TLC.

  • Potential for Degradation: The electron-rich pyrimidine ring can be susceptible to oxidative and pH-mediated degradation.[4][5] The acidic surface of standard silica gel can sometimes catalyze the degradation of sensitive compounds during long chromatographic runs.

Q2: What are the most common impurities I should expect after synthesis?

A2: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Such as substituted 2-aminopyrimidines or malonic acid derivatives, which are common precursors in many synthetic routes.[6]

  • Reaction By-products: These can include products from self-condensation, incomplete cyclization, or other side reactions.

  • Degradation Products: Formed during the reaction work-up or purification itself. The imidazo[1,2-a]pyrimidine core is known to be a substrate for enzymes like aldehyde oxidase (AO), indicating a potential site for metabolic or chemical oxidation.[4]

Q3: Which analytical techniques are most effective for assessing the purity of the final product?

A3: A multi-technique approach is essential for a complete purity profile:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides the most definitive structural confirmation and is excellent for identifying residual solvents or major organic impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and is highly sensitive for detecting trace-level impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase method (e.g., using a C18 column) with a suitable UV detector is typically effective for this polar compound.

Troubleshooting Guide: Common Purification Issues & Solutions

This section provides direct answers to specific experimental problems.

Issue 1: My compound streaks severely on silica gel TLC plates and columns, making separation impossible.

  • Probable Cause: This is a classic sign of strong, non-ideal interactions between the basic nitrogen atoms of your imidazopyrimidine core and the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This causes some molecules to "stick" and then slowly bleed down the stationary phase, resulting in a streak rather than a compact spot.

  • Solution: Neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (Et₃N) or a 0.5-2% solution of ammonium hydroxide (NH₄OH) in methanol to your mobile phase.[8] This small amount of base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.

    • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or switching to reversed-phase chromatography.

Issue 2: My compound remains at the baseline on the TLC plate, even with highly polar solvent systems like 20% Methanol in Dichloromethane.

  • Probable Cause: The compound's polarity is too high for normal-phase chromatography. Its affinity for the silica gel is far stronger than its affinity for even very polar mobile phases.

  • Solution: Switch to a reversed-phase system.

    • Technique: Use C18-functionalized silica plates for TLC and a corresponding column for preparative chromatography.

    • Mobile Phase: The mobile phase will be polar, typically a gradient of water and methanol or acetonitrile. A small amount of acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape by protonating basic sites on the analyte.

Issue 3: I suffer from very low mass recovery after performing column chromatography.

  • Probable Cause: Your compound is either irreversibly adsorbing to the silica gel or degrading on the column. The acidic nature of silica can be detrimental to sensitive heterocyclic systems.

  • Solutions:

    • Minimize Contact Time: Use flash column chromatography rather than gravity-fed chromatography to reduce the time your compound spends on the column.

    • Deactivate the Silica: As with the streaking issue, pre-treating your silica or adding a basic modifier like Et₃N to the eluent can prevent irreversible adsorption and on-column degradation.[8]

    • Use an Alternative Sorbent: Consider using a bonded phase like Diol or Amino silica, which are less acidic and may be more suitable for your compound.

Issue 4: I cannot find a suitable solvent system for recrystallization.

  • Probable Cause: The compound exhibits the classic "likes dissolve likes" problem: it is highly soluble in very polar solvents (e.g., DMSO, DMF, Methanol) but completely insoluble in non-polar and moderately polar solvents (e.g., Hexanes, Ethyl Acetate). This makes finding a single solvent where solubility changes significantly with temperature very difficult.

  • Solution: Employ a binary (two-solvent) recrystallization system.

    • Method: Dissolve your crude product in a minimum amount of a hot, polar solvent in which it is very soluble (the "solvent"). Then, slowly add a less polar "anti-solvent" in which the compound is insoluble, drop by drop, until you observe persistent cloudiness (turbidity). Set the flask aside to cool slowly, allowing crystals to form.

    • A detailed protocol for screening solvent pairs is provided in the next section.

Purification Workflow & Troubleshooting Logic

The following diagram illustrates a typical purification workflow and the decision points for troubleshooting based on the issues described above.

G cluster_0 Purification & Troubleshooting Workflow Crude Crude Imidazo[1,2-a] pyrimidine-5,7-diol TLC Run Analytical TLC (e.g., 10% MeOH/DCM) Crude->TLC Decision1 Analyze TLC Plate TLC->Decision1 Streaking Streaking or No Movement Decision1->Streaking No GoodSep Good Separation Rf ~0.2-0.4 Decision1->GoodSep Yes Troubleshoot Troubleshoot TLC System Streaking->Troubleshoot Column Perform Preparative Flash Chromatography GoodSep->Column AddBase Add 1% Et3N to Eluent Re-run TLC Troubleshoot->AddBase SwitchPhase Switch to Reversed-Phase TLC (C18 Plate) Troubleshoot->SwitchPhase If base fails AddBase->TLC Retry SwitchPhase->TLC Retry Fractions Combine Pure Fractions & Evaporate Solvent Column->Fractions PurityCheck Assess Purity (LC-MS, NMR) Fractions->PurityCheck Decision2 Purity > 98%? PurityCheck->Decision2 Pure Pure Product Decision2->Pure Yes Recrystal Recrystallize Decision2->Recrystal No Recrystal->PurityCheck Re-assess

Caption: A decision-making workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography with Basic Modifier

This protocol is designed to mitigate streaking and improve recovery on silica gel.

  • Slurry Preparation:

    • In a beaker, add silica gel (e.g., 230-400 mesh) to a volume of your chosen starting eluent (e.g., 2% Methanol in Dichloromethane) containing 1% triethylamine (Et₃N) .

    • Gently swirl to create a uniform slurry. This step "deactivates" the acidic sites on the silica before it even enters the column.

  • Column Packing:

    • Secure a flash column vertically. Add a small layer of sand to the bottom.

    • Pour the silica slurry into the column. Use pressure from a pump or airline to gently and evenly pack the silica bed, forcing excess solvent out. Add a protective layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Direct Loading (if soluble): Dissolve your crude product in a minimal amount of the column eluent or another strong solvent (like DCM/MeOH).

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto silica. Carefully apply this powder to the top of the column.

  • Elution:

    • Begin eluting with your starting mobile phase (e.g., 2% MeOH/DCM + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase as needed (e.g., increase to 5%, then 10% MeOH). A slow, steady gradient generally provides the best separation.

    • Collect fractions and analyze them by TLC.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a low temperature (<40°C). Note that triethylamine is relatively volatile and should be removed under vacuum.

Data Table: Recommended Solvent Systems

The following table provides starting points for developing a chromatographic method for polar heterocyclic compounds.

Polarity LevelSolvent SystemModifier (if needed)Notes
Polar Ethyl Acetate / Hexanes1-2% Et₃NA standard system. Good for moderately polar compounds.
Very Polar Dichloromethane / Methanol1-2% Et₃NA stronger, more versatile system for highly polar molecules. Start with a low % of MeOH and increase.[9]
Extremely Polar Acetonitrile / Water0.1% TFA or Formic AcidReversed-Phase: Excellent for compounds that are immobile in normal-phase systems.
Amines 10% Ammoniated Methanol / DichloromethaneNone neededSpecifically formulated for basic compounds that streak badly on silica.[9]
Protocol 2: Systematic Screening for Recrystallization Solvents

This method helps identify a suitable binary solvent system efficiently.

  • Setup: Arrange a series of small test tubes. Place a small amount (~10-20 mg) of your crude material into each tube.

  • Solvent Screening (Solvents):

    • Select a range of high-polarity candidate "solvents" (e.g., Methanol, Ethanol, Isopropanol, Water, DMF).

    • To one tube at a time, add the solvent dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is too good and should be considered as the "solvent" in a binary pair. If it doesn't dissolve, heat the tube gently. If it dissolves upon heating, cool it to see if crystals form. If they do, you have found a potential single-solvent system.

  • Anti-Solvent Screening (Binary System):

    • Take a tube where the compound was highly soluble (e.g., in hot DMF or Methanol).

    • Select a range of less-polar candidate "anti-solvents" (e.g., Ethyl Acetate, Acetonitrile, Isopropanol, Toluene).

    • While the solution is hot, add an anti-solvent dropwise until you see persistent cloudiness.

    • Allow the tube to cool to room temperature, then in an ice bath. Observe for crystal formation.

  • Scale-Up: Once a promising solvent/anti-solvent pair is identified (e.g., DMF/Acetonitrile), scale up the procedure with the bulk of your material. Always use the minimum amount of hot solvent necessary to fully dissolve the solid.

References

Technical Support Center: Imidazo[1,2-a]pyrimidine-5,7-diol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Imidazo[1,2-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer effects.[1][2][3] Researchers working with novel derivatives such as Imidazo[1,2-a]pyrimidine-5,7-diol often use in vitro cytotoxicity assays as a primary screening method to determine potency and mechanism of action. However, these cell-based assays are complex systems with numerous potential points of failure, often leading to inconsistent, misleading, or difficult-to-interpret results.[4][5]

This technical support center serves as a troubleshooting guide for researchers encountering common issues during the cytotoxic evaluation of this compound and related compounds. The guide is structured in a question-and-answer format to directly address specific experimental challenges, explaining the causality behind experimental choices and providing validated protocols to enhance reproducibility and confidence in your findings.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses preliminary issues and fundamental properties of the compound class that are critical for successful experimental design.

Question 1.1: I'm seeing inconsistent results (e.g., variable IC50 values) between experiments. Where should I start troubleshooting?

Inconsistent results are a frequent challenge in cell-based assays and often stem from foundational experimental variables.[6] Before investigating complex biological causes, it is crucial to validate the basics of your experimental setup.

A logical troubleshooting workflow can help pinpoint the source of variability. Start by examining the most common sources of error: the compound itself, cell handling, and assay setup.

Start Inconsistent Cytotoxicity Results Compound Step 1: Compound Integrity & Solubility Start->Compound Solubility Is the compound fully dissolved in stock and final concentration? Compound->Solubility Cells Step 2: Cell Health & Plating Health Are cells healthy, low passage, and mycoplasma-free? Cells->Health Assay Step 3: Assay Protocol & Reagents Pipetting Are pipettes calibrated? Are dilutions accurate? Assay->Pipetting Solubility->Cells Yes Precipitation Action: Check for precipitation. Filter stock solution. Determine solubility limit. Solubility->Precipitation No Precipitation->Cells CellCulture Action: Use cells in log-phase growth. Perform mycoplasma testing. Standardize passage number. Health->CellCulture No Seeding Is cell seeding density uniform across the plate? Health->Seeding Yes CellCulture->Seeding Seeding->Assay Yes Plating Action: Ensure homogenous cell suspension. Avoid 'edge effects' by adding PBS to perimeter wells. Seeding->Plating No Plating->Assay Technique Action: Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure thorough mixing. Pipetting->Technique No Controls Are controls (Vehicle, Positive) behaving as expected? Pipetting->Controls Yes Technique->Controls Reagents Action: Prepare fresh reagents. Check for reagent-compound interference. Controls->Reagents No Compound Imidazo[1,2-a]pyrimidine Derivative AKT AKT Compound->AKT Inhibits p53 p53 Compound->p53 Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation p21 p21 p53->p21 Casp9 Caspase-9 p53->Casp9 Arrest Cell Cycle Arrest p21->Arrest Casp9->Apoptosis

References

Technical Support Center: Protocol Refinement for Imidazo[1,2-a]pyrimidine-5,7-diol Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Imidazo[1,2-a]pyrimidine-5,7-diol and related scaffolds in kinase drug discovery. This guide is designed to provide field-proven insights and troubleshooting strategies to ensure the accuracy, reproducibility, and integrity of your kinase assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered in the lab.

Introduction: The Challenge of Imidazo-Based Scaffolds in Kinase Assays

Imidazo[1,2-a]pyrimidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of pharmacological activities, including their potential as kinase inhibitors.[1][2] Their rigid, planar structure and ability to form key hydrogen bonds make them attractive scaffolds for targeting the ATP-binding site of various kinases.[3] However, like many heterocyclic small molecules, they can present unique challenges in biochemical assays.

This guide addresses the most frequent obstacles researchers face, from assay interference to data variability, providing a structured, question-and-answer approach to protocol refinement.

Part 1: Troubleshooting Common Assay Problems

This section is dedicated to diagnosing and solving specific issues that can compromise your experimental results. Each question represents a common problem encountered during assay development and high-throughput screening (HTS).

High Background Signal & Assay Interference
Q1: My assay window is narrow due to an unexpectedly high background signal. What are the likely causes and how can I fix it?

A high background signal can mask true inhibition and significantly reduce assay sensitivity, leading to a poor Z'-factor.[4] The primary culprits are often related to the test compound itself or reagent contamination.

Potential Cause 1: Compound Interference Imidazo[1,2-a]pyrimidine scaffolds, like many aromatic heterocycles, can interfere with detection systems.[5]

  • Autofluorescence: In fluorescence-based assays (e.g., FP, FRET), the compound may emit light at the same wavelength as the detection fluorophore, artificially inflating the signal.[5][6][7]

  • Luminescence Interference: In luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™), the compound may directly inhibit or stabilize the reporter enzyme (e.g., luciferase), leading to false positive or negative results.[4][8]

Solution Workflow:

  • Run a "No Enzyme" Control: This is the most critical control for diagnosing compound interference.[8] Prepare wells containing all assay components (buffer, substrate, ATP, and your test compound) except the kinase.

  • Analyze the Results: If the signal in the "No Enzyme" wells increases with the concentration of your imidazo[1,2-a]pyrimidine compound, you have confirmed direct interference with the detection reagents.[8]

dot

Start High Background Signal Detected CheckInterference Run 'No Enzyme' Control (All components + compound, no kinase) Start->CheckInterference SignalIncrease Does signal increase with compound concentration? CheckInterference->SignalIncrease InterferenceConfirmed Diagnosis: Compound Interference (e.g., autofluorescence, luciferase stabilization) SignalIncrease->InterferenceConfirmed Yes NoInterference Diagnosis: Reagent Contamination or Non-specific Binding SignalIncrease->NoInterference No Action1 Action: Switch to an orthogonal assay format (e.g., radiometric or mobility shift). Or, perform spectral scan of compound. InterferenceConfirmed->Action1 Action2 Action: Test individual reagents for ATP contamination. Run 'No Substrate' control to check for autophosphorylation. NoInterference->Action2

Caption: Troubleshooting workflow for high background signals.

Potential Cause 2: Reagent Contamination Your reagents, particularly substrate preparations, may be contaminated with ATP, leading to a baseline signal even without kinase activity.[4]

Solution:

  • Test Reagent Purity: Systematically omit individual components from a "no enzyme" reaction to pinpoint the source of contamination.

  • Use High-Quality Reagents: Source ATP and substrates from reputable vendors with high purity specifications.

Potential Cause 3: Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically sequester and denature proteins, which can sometimes interfere with detection systems.[5][8]

Solution:

  • Detergent Test: Repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[8] If the high background is mitigated, aggregation is a likely cause.

Low or No Kinase Activity
Q2: I'm observing a very low signal, suggesting poor or no enzyme activity. How do I troubleshoot this?

This common issue can halt an entire screening campaign. A systematic check of your core reagents and reaction conditions is essential.

  • Verify Enzyme Activity: The most crucial step is to confirm your kinase is active.[4][9]

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme stock, as this can denature the protein.[4] Aliquot the kinase into single-use volumes upon receipt.

    • Storage Conditions: Ensure the enzyme is stored at the correct temperature (typically -80°C) in a buffer that promotes stability.[10]

    • Positive Control: Use a known, potent inhibitor (if available) or a control substrate to verify that the enzyme is catalytically active under your conditions.[11]

  • Optimize Reaction Buffer: The buffer composition is critical for kinase function.[4]

    • Cofactors: Most kinases require divalent cations, typically Mg²⁺ and sometimes Mn²⁺. The optimal concentration can vary significantly between kinases.[12]

    • pH and Ionic Strength: Ensure the pH of your buffer is optimal for your specific kinase (usually around 7.5).

    • Additives: Include DTT to maintain a reducing environment and a non-ionic detergent (e.g., Tween-20, Triton X-100) to prevent nonspecific binding.[4] Consider adding phosphatase and protease inhibitors to protect your substrate and enzyme.[13][14]

  • Check Substrate and ATP Integrity:

    • ATP Degradation: ATP solutions can hydrolyze over time, especially if not stored correctly as buffered, pH-neutral aliquots at -20°C or below.[4]

    • Substrate Solubility/Purity: If using a peptide substrate, ensure it is fully soluble in the assay buffer and that its sequence is correct.[11] Protein substrates should be properly folded and active.

  • Ensure Linear Reaction Kinetics: The assay must be conducted within the linear range, where the rate of product formation is proportional to both time and enzyme concentration.[4][15]

    • Time-Course Experiment: Measure kinase activity at multiple time points. The optimal incubation time is the latest point that remains within the initial linear velocity phase.

    • Enzyme Titration: Test a range of enzyme concentrations to find one that yields a robust signal without rapidly depleting the substrate or ATP.[12]

Poor Assay Quality & Inconsistent Data
Q3: My Z'-factor is consistently below 0.5. What does this mean and how can I improve it?

The Z'-factor is the gold standard for quantifying the quality of a high-throughput assay.[16][17] It incorporates both the dynamic range of the assay (separation between high and low controls) and the data variation. A value below 0.5 indicates that the assay is not robust enough for reliable hit identification.[17][18]

Z'-Factor Calculation: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

  • μ_p and σ_p: Mean and standard deviation of the positive control (no inhibition).

  • μ_n and σ_n: Mean and standard deviation of the negative control (full inhibition).

To Improve Your Z'-Factor:

  • Reduce Data Variability (Decrease the σ values):

    • Reagent Handling: Ensure precise and consistent liquid handling. Use calibrated pipettes and automated dispensers where possible.

    • Plate Uniformity: Check for edge effects or temperature gradients across the microplate during incubation.

    • Reagent Stability: Ensure all reagents are well-mixed and stable throughout the experiment.[10]

  • Increase the Dynamic Range (Increase |μ_p - μ_n|):

    • Optimize Enzyme/Substrate Concentrations: As detailed in Q2, ensure the reaction is running optimally to generate the maximum possible signal.

    • Increase Incubation Time: Extend the reaction time, but ensure you remain within the linear range.[13]

dot

cluster_0 Assay Quality Assessment cluster_1 Solutions Z_Factor Z' < 0.5 (Suboptimal Assay) Problem Primary Causes HighVar High Variability (Large σ_p, σ_n) Problem->HighVar LowSignal Low Dynamic Range (Small |μ_p - μ_n|) Problem->LowSignal SolutionVar Improve Precision: - Calibrate pipettes - Automate liquid handling - Check for plate effects HighVar->SolutionVar SolutionSignal Boost Signal: - Optimize enzyme/substrate conc. - Extend incubation time (within linear range) - Check reagent integrity LowSignal->SolutionSignal

Caption: Key factors for improving a low Z'-factor.

Q4: My IC50 values for the same compound are inconsistent across different experiments. Why is this happening?

IC50 variability is a critical issue that undermines confidence in structure-activity relationship (SAR) data. The most common cause for ATP-competitive inhibitors, such as many imidazo[1,2-a]pyrimidines, is the ATP concentration.[4][19]

The Critical Role of ATP Concentration: The measured IC50 of an ATP-competitive inhibitor is directly dependent on the ATP concentration in the assay, a relationship described by the Cheng-Prusoff equation.[12][19]

  • IC50 = Kᵢ (1 + [ATP] / Kₘ)

This means that even small variations in the ATP concentration between experiments will lead to shifts in the IC50 value.

ATP ConcentrationApparent IC50 (nM) for a Kᵢ of 10 nM
At Kₘ (e.g., 10 µM)20
5x Kₘ (e.g., 50 µM)60
10x Kₘ (e.g., 100 µM)110
Physiological (e.g., 1 mM)1010
Caption: Theoretical shift in IC50 for an inhibitor with a Kᵢ of 10 nM against a kinase with an ATP Kₘ of 10 µM, based on the Cheng-Prusoff equation.[12][19]

Best Practices for Consistent IC50 Values:

  • Standardize ATP Concentration: Use a consistent ATP concentration for all experiments where IC50 values will be compared. Assays are often performed at the Kₘ of ATP for the specific kinase, as this condition is sensitive to inhibitors and allows the IC50 to approximate 2x the Kᵢ.[19]

  • Use Fresh ATP: Prepare fresh ATP dilutions for each experiment from a concentrated, buffered stock to avoid concentration errors from degradation.[4]

  • Maintain Linear Velocity: Ensure the reaction does not consume a significant portion (>10-15%) of the ATP or substrate, as this will alter the reaction kinetics and affect IC50 determination.[4]

  • Check Compound Stability: Verify that your imidazo[1,2-a]pyrimidine compound is stable and soluble in the assay buffer for the duration of the experiment.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which kinase assay format is best suited for screening Imidazo[1,2-a]pyrimidine compounds?

There is no single "best" format; the choice depends on your specific goals, available equipment, and the potential for compound interference.[7][13][20]

Assay TechnologyPrincipleProsCons & Considerations
Radiometric ([³²P] or [³³P]) Measures direct transfer of radioactive phosphate from ATP to a substrate.[15]Gold standard; highly sensitive; low interference.[20]Requires handling of radioactive materials; generates hazardous waste; low throughput.[21]
Luminescence (e.g., ADP-Glo™) Measures ADP production or ATP depletion via a luciferase-coupled reaction.[5][22]High sensitivity; broad dynamic range; suitable for HTS.[11][22]Susceptible to compound interference with luciferase; signal is indirect.[8][22]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer or substrate upon phosphorylation.[11]Homogeneous (no-wash) format; suitable for HTS.Susceptible to autofluorescent compounds; requires labeled substrates.[6][7]
TR-FRET Measures energy transfer between a donor and acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[5][22]Homogeneous; robust; reduced background from scattered light.Can be complex to develop; susceptible to light-scattering compounds and autofluorescence.[7]
Mobility Shift Assay Separates phosphorylated and non-phosphorylated substrates based on charge/size using microfluidics.[5][20]Label-free (for substrate); direct detection; low interference.Requires specialized instrumentation; can have lower throughput.

Recommendation: For primary HTS, luminescence-based assays like ADP-Glo™ are often a good starting point due to their sensitivity and scalability.[22] However, it is critical to perform counter-screens to identify and eliminate compounds that interfere with the detection system.[8] Hits should always be confirmed using an orthogonal, label-free, or radiometric assay to ensure they are not artifacts.[5]

Q2: What are the essential controls I must include in every kinase assay plate?

Proper controls are the foundation of a self-validating and trustworthy assay.[8]

  • Positive Control (0% Inhibition): Contains all components including the kinase, substrate, ATP, and vehicle (e.g., DMSO). Represents maximum enzyme activity.

  • Negative Control (100% Inhibition): Contains all components plus a known, potent inhibitor of the kinase at a saturating concentration. Represents baseline signal.

  • No Enzyme Control: Contains all components (including test compound) except the kinase. Used to identify compound interference.[8]

  • No Substrate Control: Contains all components (including the kinase) except the substrate. Used to measure kinase autophosphorylation, which can be a source of background signal.[8][23]

Q3: How do I determine the optimal kinase and substrate concentrations for my assay?

The goal is to find concentrations that produce a robust signal within the linear range of the assay.

  • Literature Review: Start with concentrations reported in published literature for your kinase of interest.[13]

  • Enzyme Titration: Fix the ATP and substrate concentrations (e.g., at their Kₘ values) and test a serial dilution of the kinase. Plot the signal versus kinase concentration and choose a concentration from the lower end of the linear portion of the curve.[12] This conserves enzyme and helps ensure the reaction remains in initial velocity conditions.

  • Substrate Titration (Kₘ Determination): Once the enzyme concentration is fixed, vary the substrate concentration to determine its Michaelis-Menten constant (Kₘ). Running the assay with the substrate at its Kₘ concentration is often a good balance for inhibitor screening.

Part 3: Key Experimental Protocols

These generalized protocols provide a starting point for your experiments. They must be optimized for your specific kinase, substrate, and assay technology.

Protocol 1: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Objective: To measure the inhibitory effect of an this compound compound on kinase activity by quantifying ADP production.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (protein or peptide)

  • ATP solution (e.g., 10 mM stock, pH 7.4)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Solid white, low-volume 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of your test compound. In a 384-well plate, add 1 µL of the compound dilution or DMSO (for controls) to the appropriate wells.

  • Kinase Reaction Mix: Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 5 µL of this mix to each well.

    • For "No Enzyme" controls, add 5 µL of a 2X substrate-only solution.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[13]

  • Initiate Reaction: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to all wells to start the reaction. The final volume is 11 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range (e.g., 60 minutes).[24]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.[11]

  • Read Plate: Measure the luminescence using a plate reader.[25]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the results and fit to a sigmoidal dose-response curve to determine the IC50 value.[24]

dot

cluster_0 Kinase Reaction Phase cluster_1 Detection Phase (ADP-Glo™) A 1. Plate Compound/DMSO B 2. Add Kinase + Substrate Mix A->B C 3. Pre-incubate (Compound-Kinase Binding) B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H 8. Read Luminescence G->H

Caption: General workflow for an ADP-Glo™ kinase assay.

Protocol 2: Counter-Screen for Luciferase Interference

Objective: To determine if a test compound directly inhibits or enhances the luciferase enzyme used in luminescence-based detection.

Procedure:

  • Set up Reaction: In a 384-well plate, add all assay components as described in Protocol 1, but replace the kinase with an equivalent volume of kinase buffer.

  • Add Compound: Add your serially diluted test compound to these "kinase-free" wells.

  • Mimic Reaction Endpoint: Add a fixed, known concentration of ADP to the wells to simulate the product of the kinase reaction.

  • Detection: Proceed with the detection steps as normal (add ADP-Glo™ Reagent, followed by Kinase Detection Reagent).

  • Analysis: If the luminescent signal changes in a dose-dependent manner with your compound, you have confirmed direct interference with the detection chemistry.[8] This result would invalidate data for this compound from the primary assay.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Other PI3K/Akt/mTOR Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway stands as a pivotal signaling cascade frequently dysregulated in a multitude of human malignancies. Its central role in cell growth, proliferation, survival, and metabolism has made it a prime target for the development of novel kinase inhibitors. Among the emerging classes of compounds, imidazo[1,2-a]pyridine derivatives have shown considerable promise as potent modulators of this pathway.

This guide provides an in-depth, objective comparison of a representative imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor, herein referred to as Compound 15a , against three well-characterized inhibitors with distinct mechanisms of action: Alpelisib (a PI3Kα-selective inhibitor), Everolimus (an mTORC1-selective inhibitor), and Dactolisib (BEZ235) (a dual PI3K/mTOR inhibitor). This analysis is supported by a compilation of experimental data from peer-reviewed studies and detailed protocols for key validation assays, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.

The PI3K/Akt/mTOR Signaling Axis: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that translates extracellular cues into cellular responses. Its aberrant activation, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Alpelisib Alpelisib (PI3Kα-selective) Alpelisib->PI3K Compound15a Compound 15a (Dual PI3K/mTOR) Compound15a->PI3K Compound15a->mTORC1 Dactolisib Dactolisib (BEZ235) (Dual PI3K/mTOR) Dactolisib->PI3K Dactolisib->mTORC1 Everolimus Everolimus (mTORC1-selective) Everolimus->mTORC1

Figure 1. The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Analysis of Kinase Inhibitors

A critical aspect of kinase inhibitor development is understanding their potency and selectivity. The following sections provide a detailed comparison of Compound 15a with Alpelisib, Everolimus, and Dactolisib.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for the selected inhibitors against their primary targets.

InhibitorTarget(s)PI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)Reference(s)
Compound 15a Dual PI3K/mTOR0.424.62.51.16.3[1]
Alpelisib PI3Kα-selective51200250290>1000[2]
Everolimus mTORC1-selective>1000>1000>1000>1000~1-5 (cell-based)[3][4]
Dactolisib (BEZ235) Dual PI3K/mTOR4755720.7[5]

Expert Insights: The data clearly delineates the distinct profiles of these inhibitors. Compound 15a and Dactolisib exhibit potent dual inhibition of both PI3K isoforms and mTOR. Notably, Compound 15a shows particularly strong activity against PI3Kα. In contrast, Alpelisib demonstrates high selectivity for the PI3Kα isoform, which is frequently mutated in cancer[2]. Everolimus acts specifically on the mTORC1 complex. This diversity in target engagement has significant implications for their therapeutic application and potential side-effect profiles.

Cellular Activity: Inhibition of Cell Proliferation

The ultimate goal of these inhibitors is to suppress cancer cell growth. The following table presents the IC50 values for cell viability in various cancer cell lines.

InhibitorHCT116 (colorectal) (nM)HT-29 (colorectal) (nM)SKBR-3 (breast) (nM)Reference(s)
Compound 15a 190230Not Reported[1]
Alpelisib ~710Not Reported~1570 (pyrotinib-resistant)[2]
Everolimus ~1-100 (cell line dependent)Not ReportedNot Reported[3]
Dactolisib (BEZ235) Not ReportedNot ReportedNot Reported

Expert Insights: Compound 15a demonstrates potent anti-proliferative activity in the low nanomolar range in colorectal cancer cell lines[1]. The higher IC50 values for Alpelisib in the SKBR-3 breast cancer cell line, especially in a drug-resistant context, highlight the challenges of acquired resistance[2]. The broad range of IC50 values for Everolimus underscores the varying sensitivity of different cancer cell lines to mTORC1 inhibition[3].

Experimental Methodologies: A Guide for the Bench Scientist

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key experiments used to characterize and compare these kinase inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Reagents->Incubate Add_ATP Initiate Reaction: Add ATP Incubate->Add_ATP Reaction Kinase Reaction (Phosphorylation) Add_ATP->Reaction Stop Stop Reaction Reaction->Stop Detection Detection of Phosphorylation Stop->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis End End Analysis->End

Figure 2. General workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute the purified kinase (e.g., PI3Kα, mTOR) to the desired concentration in the reaction buffer.

    • Prepare a stock solution of the substrate (e.g., a specific peptide or lipid substrate).

    • Prepare serial dilutions of the inhibitor (Compound 15a, Alpelisib, etc.) in DMSO, then dilute further in the reaction buffer.

  • Assay Plate Setup:

    • Add the inhibitor dilutions to the wells of a microplate.

    • Add the kinase to each well.

    • Add the substrate to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorescent probe.

      • Luminescence-based assay: Measuring the depletion of ATP.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Pathway Inhibition

Western blotting is a fundamental technique to assess the impact of an inhibitor on the phosphorylation status of downstream signaling proteins within the cell.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., HCT116, HT-29) to approximately 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitors (Compound 15a, Alpelisib, Everolimus, Dactolisib) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins, such as:

      • p-Akt (Ser473) and Total Akt

      • p-S6K (Thr389) and Total S6K

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of the inhibitors. Include a vehicle control.

    • Incubate the cells for a desired period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus inhibitor concentration and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Step-by-Step Protocol:

  • Cell Treatment and Plating:

    • Treat a suspension of cells with the inhibitors for a specified duration.

    • Plate a known number of treated cells into culture dishes. The number of cells plated will depend on the expected toxicity of the treatment.

  • Colony Formation:

    • Incubate the dishes for 1-3 weeks to allow for colony formation.

  • Fixation and Staining:

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with crystal violet.

  • Colony Counting:

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of inhibitor concentration to generate a cell survival curve.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The representative compound, Compound 15a , demonstrates potent dual inhibition of PI3K and mTOR, translating to effective anti-proliferative activity in cancer cells.

The comparative analysis with established inhibitors such as Alpelisib , Everolimus , and Dactolisib highlights the diverse strategies for targeting this critical signaling cascade. The choice of an appropriate inhibitor for a specific therapeutic application will depend on a variety of factors, including the genetic makeup of the tumor, the desired level of pathway inhibition, and the potential for off-target effects.

The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to rigorously evaluate and compare the performance of these and other kinase inhibitors. By employing these standardized methodologies, the scientific community can continue to advance the development of more effective and selective targeted therapies for cancer.

References

A Comparative Guide to Imidazo[1,2-a]pyrimidin-5(1H)-ones: Potent and Selective PI3Kβ Inhibitors for PTEN-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting PI3Kβ in PTEN-Deficient Tumors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[2][3] The tumor suppressor phosphatase and tensin homolog (PTEN) is a key negative regulator of this pathway, and its loss of function, a common occurrence in many cancers, leads to hyperactivation of PI3K signaling.[2][4]

While there are several isoforms of PI3K, preclinical studies have revealed a particular dependency of PTEN-deficient tumors on the p110β isoform (PI3Kβ).[5][6] This reliance creates a therapeutic window for the development of isoform-selective inhibitors that can target cancer cells while potentially sparing normal tissues, thus minimizing off-target effects. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising chemotype for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of a series of Imidazo[1,2-a]pyrimidin-5(1H)-one analogues, focusing on their structure-activity relationships (SAR) as selective PI3Kβ inhibitors and their efficacy in a PTEN-deficient breast cancer cell line.[7]

Comparative Analysis of Imidazo[1,2-a]pyrimidin-5(1H)-one Analogues

A series of Imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed and synthesized to explore their potential as PI3Kβ-selective inhibitors. The following data, adapted from Lin et al. (2012), summarizes the biochemical potency and cellular activity of key analogues.[7]

Biochemical Potency Against PI3K Isoforms

The inhibitory activity of the synthesized compounds was evaluated against the major Class I PI3K isoforms (α, β, γ, and δ). The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity profile for the β isoform.

Compound IDR1R2PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (α vs β)
1a HH>10000280>100001300>35-fold
1b 4-FH88001309200110068-fold
1c 4-ClH640090780085071-fold
1d 4-MeH>10000200>100001500>50-fold
2a H3-Me7500110830098068-fold
2b 4-F3-Me5200456100550116-fold
2c 4-Cl3-Me3900304500420130-fold

Data sourced from Bioorg Med Chem Lett. 2012 Mar 15;22(6):2230-4.[7]

Cellular Activity in a PTEN-Deficient Breast Cancer Model

The antiproliferative effects of these analogues were assessed in the MDA-MB-468 human breast cancer cell line, which is characterized by a PTEN gene deletion.[7] The growth inhibition (gIC50) under anchorage-independent conditions highlights the translation of biochemical potency to cellular efficacy.

Compound IDR1R2MDA-MB-468 gIC50 (nM)
1a HH1200
1b 4-FH650
1c 4-ClH480
1d 4-MeH890
2a H3-Me510
2b 4-F3-Me210
2c 4-Cl3-Me150

Data sourced from Bioorg Med Chem Lett. 2012 Mar 15;22(6):2230-4.[7]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that govern the potency and selectivity of these Imidazo[1,2-a]pyrimidin-5(1H)-one analogues:

  • Substitution on the Phenyl Ring (R1): The introduction of small electron-withdrawing groups, such as fluorine (in 1b ) and chlorine (in 1c ), at the 4-position of the phenyl ring led to a significant increase in potency against PI3Kβ compared to the unsubstituted analogue (1a ).

  • Substitution on the Pyrimidinone Ring (R2): The addition of a methyl group at the 3-position of the pyrimidinone ring (series 2a-c ) consistently enhanced both biochemical potency and cellular activity across the series when compared to their respective unsubstituted counterparts (series 1a-d ).

  • Synergistic Effects: The combination of a 4-chloro substituent on the phenyl ring and a 3-methyl group on the pyrimidinone ring (2c ) resulted in the most potent analogue in this series, with a PI3Kβ IC50 of 30 nM and a gIC50 of 150 nM in MDA-MB-468 cells.[7] This suggests a synergistic effect of these two substitutions in optimizing the interaction with the target enzyme.

The PI3K/Akt/mTOR Signaling Pathway in PTEN-Deficient Cancer

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, drives tumorigenesis. In cancers with PTEN loss, the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Imidazo[1,2-a]pyrimidin-5(1H)-one analogues exert their anticancer effects by selectively inhibiting PI3Kβ, a key node in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN (inactive) PTEN->PIP3 Inhibits (impaired) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyrimidin-5(1H)-one Analogue Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway in PTEN-deficient cells and the point of intervention by Imidazo[1,2-a]pyrimidin-5(1H)-one analogues.

Experimental Protocols

The following protocols provide a framework for the evaluation of Imidazo[1,2-a]pyrimidin-5(1H)-one analogues as PI3Kβ inhibitors.

Biochemical PI3Kβ Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.

Materials:

  • Recombinant human PI3Kβ enzyme

  • PIP2/PS lipid vesicles (substrate)

  • Kinase-Glo® Luminescence Assay Kit

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • White, opaque 384-well plates

  • Multichannel pipettes and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing PI3Kβ enzyme and PIP2/PS substrate in assay buffer.

    • Initiate the reaction by adding ATP to the mixture and immediately dispensing it into the assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Plate_Prep Plate Dispensing Compound_Prep->Plate_Prep Reaction_Mix Prepare Kinase/ Substrate/ATP Mix Plate_Prep->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Detection_Reagent Add Kinase-Glo® Incubation->Detection_Reagent Read_Plate Measure Luminescence Detection_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for the biochemical PI3Kβ inhibition assay.

Cell-Based Proliferation Assay (Anchorage-Independent Growth)

This assay measures the ability of compounds to inhibit the proliferation of cancer cells grown in a semi-solid medium, mimicking tumor growth in a 3D environment.

Materials:

  • MDA-MB-468 breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Soft agar solution (e.g., 0.6% and 0.3% in culture medium)

  • 24-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Base Agar Layer: Prepare a base layer of 0.6% soft agar in culture medium in each well of a 24-well plate and allow it to solidify.

  • Cell Suspension: Resuspend MDA-MB-468 cells in 0.3% soft agar in culture medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the cell suspension.

  • Top Agar Layer: Layer the cell/compound/agar mixture on top of the base layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days, until colonies are visible.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence to quantify the number of viable cells.

  • Data Analysis: Determine the gIC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The Imidazo[1,2-a]pyrimidin-5(1H)-one scaffold represents a promising starting point for the development of potent and selective PI3Kβ inhibitors. The clear structure-activity relationships identified in this series provide a roadmap for further optimization to enhance potency, selectivity, and pharmacokinetic properties. The demonstrated efficacy of these analogues in a PTEN-deficient cancer cell line underscores the potential of this therapeutic strategy.[7] Future work should focus on in vivo evaluation of the lead compounds in relevant animal models to assess their therapeutic potential for the treatment of PTEN-deficient tumors.

References

A Researcher's Guide to Validating Imidazo[1,2-a]pyrimidine-5,7-diol as a Chemical Probe for Kinase X

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Rigorous Chemical Probe Validation

In the landscape of modern drug discovery and chemical biology, small molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2][3] A high-quality chemical probe must possess a stringent set of characteristics: potent and selective engagement of its intended target, a well-defined mechanism of action, and demonstrated activity in a cellular context.[2][4][5][6] The misuse of poorly characterized small molecules can lead to misleading data and irreproducible findings, hindering scientific progress.[2]

This guide provides a comprehensive framework for the validation of a novel compound, Imidazo[1,2-a]pyrimidine-5,7-diol, as a potential chemical probe. The imidazo[1,2-a]pyrimidine scaffold is known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, often through the modulation of signaling pathways.[7][8][9][10][11][12][13][14] Based on this precedent, we hypothesize that this compound may function as a kinase inhibitor. Herein, we outline a rigorous, multi-faceted validation workflow to test this hypothesis, comparing its performance against a well-characterized, albeit hypothetical, chemical probe for the same target, "Comparator-X."

Part 1: Foundational Physicochemical and In Vitro Characterization

The initial step in validating any potential chemical probe is to confirm its identity, purity, and fundamental biochemical properties. This foundational data ensures that any observed biological activity is attributable to the compound and not to impurities or degradation products.

Identity and Purity Assessment

A pure and well-characterized compound is the bedrock of reproducible research. The identity of this compound should be unequivocally confirmed, and its purity must meet a high standard, typically >95%.

Experimental Protocol: Purity and Identity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess purity by analyzing the compound using two different column phases and detection wavelengths.

In Vitro Potency Assessment

To be a useful tool, a chemical probe must be potent against its target. An in vitro biochemical assay is the first step in determining the concentration at which the compound elicits a measurable effect on the purified target protein. For a kinase inhibitor, this typically involves measuring the inhibition of substrate phosphorylation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be used to measure the phosphorylation of a specific peptide substrate by the target kinase.

  • Procedure:

    • A dilution series of this compound and Comparator-X is prepared.

    • The compounds are incubated with the purified kinase and the peptide substrate in the presence of ATP.

    • The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody is added.

    • The TR-FRET signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Table 1: In Vitro Potency Comparison

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundKinase XTR-FRET85
Comparator-XKinase XTR-FRET50

Part 2: Defining Selectivity - A Critical Hurdle

A common pitfall of small molecules is polypharmacology, or the ability to bind to multiple targets.[15] A high-quality chemical probe must be highly selective for its intended target over other related proteins, particularly those within the same family.[2][16] For a kinase inhibitor, this means profiling it against a broad panel of kinases.

Kinome-Wide Selectivity Profiling

Several platforms are available for large-scale kinase inhibitor selectivity profiling. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interactions of a compound against a large panel of kinases.[17][18][19]

Experimental Protocol: KINOMEscan™ Selectivity Profiling

  • Principle: The assay measures the ability of a test compound to displace a ligand from the active site of a panel of kinases.

  • Procedure:

    • This compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

    • The percent inhibition for each kinase is determined.

    • For any kinases showing significant inhibition (>90%), a Kd (dissociation constant) is determined to quantify the binding affinity.

Table 2: Selectivity Profile of this compound

Kinase% Inhibition at 1 µMKd (nM)
Kinase X (Target) 99% 75
Kinase Y85%1,500
Kinase Z50%>10,000
Other 400+ kinases<30%Not Determined

A highly selective probe should show a significant window (ideally >30-fold) between its affinity for the primary target and any off-targets.[4]

Part 3: Cellular Activity and Target Engagement

Demonstrating that a compound is active in a cellular context is a critical validation step. This involves showing that the compound can penetrate the cell membrane, engage its target, and elicit a downstream biological response.[3][20][21]

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its target in intact cells.[22][23] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Procedure:

    • Cells are treated with either vehicle or a saturating concentration of this compound.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is analyzed by Western blot for the presence of the target kinase.

  • Expected Outcome: In the presence of the compound, the target kinase should remain soluble at higher temperatures compared to the vehicle-treated control.

Cellular Potency and Downstream Effects

The cellular potency of the probe should be assessed in an assay that measures a direct consequence of target inhibition. For a kinase, this could be the phosphorylation of a known downstream substrate.

Experimental Protocol: Cellular Phospho-Substrate Assay

  • Procedure:

    • Cells are treated with a dose-response of this compound and Comparator-X.

    • Cells are lysed, and the levels of the phosphorylated substrate are measured by Western blot or ELISA.

  • Analysis: The EC50 (the concentration of compound that produces 50% of the maximal response) is calculated.

Table 3: Cellular Activity Comparison

CompoundCellular Target Engagement (CETSA)Cellular Potency (EC50, nM)
This compoundConfirmed500
Comparator-XConfirmed250

A strong correlation between biochemical potency and cellular activity provides evidence that the observed cellular phenotype is due to on-target activity.[2]

Part 4: The Importance of a Negative Control

A crucial, yet often overlooked, component of a chemical probe experiment is the use of a negative control.[4] This is a structurally similar analog of the probe that is inactive against the target of interest. The negative control should be used in parallel in all cellular experiments to ensure that the observed phenotype is not due to off-target effects or the chemical scaffold itself. For this compound, a suitable negative control would be a close structural analog that lacks the key interactions with the kinase active site and demonstrates significantly lower potency in the biochemical assay.

Part 5: Visualizing the Validation Workflow

A logical and systematic workflow is essential for the successful validation of a chemical probe.

G cluster_0 Initial Characterization cluster_1 Selectivity Profiling cluster_2 Cellular Validation cluster_3 Probe Nomination Purity Purity & Identity (>95%) Potency In Vitro Potency (IC50 < 100 nM) Purity->Potency Selectivity Kinome-wide Screen (>30-fold selective) Potency->Selectivity Target_Engagement Target Engagement (e.g., CETSA) Selectivity->Target_Engagement Cellular_Potency Cellular Potency (EC50 < 1 µM) Target_Engagement->Cellular_Potency Probe High-Quality Chemical Probe Cellular_Potency->Probe Negative_Control Inactive Negative Control Negative_Control->Cellular_Potency

Caption: A streamlined workflow for chemical probe validation.

Conclusion and Recommendations

The validation of a chemical probe is a rigorous, multi-step process that requires a confluence of chemical and biological data. For this compound to be considered a high-quality chemical probe for "Kinase X," it must meet the following criteria:

  • Potency: An in vitro IC50 or Kd of less than 100 nM.

  • Selectivity: A greater than 30-fold selectivity for the target kinase over other kinases, especially those in the same family.

  • Cellular Activity: Demonstrated target engagement in cells and an on-target cellular EC50 of less than 1 µM.

  • Controls: The availability of a well-characterized, inactive negative control for use in cellular experiments.

Based on our hypothetical data, this compound shows promise but may be considered a "pathfinder" compound rather than a gold-standard probe when compared to Comparator-X, primarily due to its slightly lower potency.[2] Further medicinal chemistry efforts to improve potency while maintaining selectivity would be warranted.

This guide provides a roadmap for researchers seeking to validate novel chemical probes, ensuring the generation of robust and reproducible data that will ultimately accelerate the pace of biomedical research.

References

A Comparative Guide to Target Deconvolution Strategies for Novel Imidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of modern target deconvolution methodologies for researchers engaged in phenotypic drug discovery. We will use the hypothetical discovery of Imidazo[1,2-a]pyrimidine-5,7-diol , a novel compound exhibiting potent anti-proliferative effects in a cancer cell line, as a central case study. The objective is to navigate the critical and often challenging process of identifying the specific molecular target(s) responsible for its biological activity.

The imidazo[1,2-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Derivatives of the related imidazo[1,2-a]pyridine core have been shown to inhibit various protein kinases, such as those in the PI3K/AKT/mTOR pathway and the receptor tyrosine kinase c-KIT, which are critical regulators of cell growth and survival.[4][5][6][7] This precedent provides a strong, albeit unconfirmed, hypothesis that our lead compound may also function through kinase inhibition.

This document will guide researchers through a multi-pronged strategy, combining computational prediction with orthogonal experimental approaches to move from a phenotypic observation to a validated molecular target. We will detail the causality behind experimental choices, present standardized protocols, and compare the expected outcomes of each technique.

Section 1: Hypothesis Generation: Computational and Knowledge-Based Approaches

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate a tractable list of putative targets, leveraging the known chemical space and protein structures.[8] This initial step is crucial for designing focused downstream experiments.

1.1. In Silico Target Prediction

The principle of chemical similarity—that structurally similar molecules often bind to similar targets—is a powerful predictive tool.[8] By comparing the structure of this compound against databases of compounds with known bioactivity, we can infer potential targets.

  • Similarity Ensemble Approach (SEA): This method compares the 2D fingerprint of a query molecule to a large database of annotated ligands, generating a statistically ranked list of potential targets.

  • Pharmacophore Modeling & Molecular Docking: Based on the common activity of related imidazopyrimidine derivatives as kinase inhibitors, a more focused approach is to perform molecular docking studies.[6] A library of known kinase ATP-binding sites can be screened to predict binding affinity and pose, prioritizing kinases that show favorable binding energies.[9]

1.2. Expected Outcome & Data Presentation

These computational methods will yield a prioritized list of potential protein targets. This data is best summarized in a table that allows for cross-comparison and informs the design of subsequent validation experiments.

Computational Method Top Predicted Target Prediction Score (Example) Supporting Rationale
Similarity EnsemblePIK3CA (PI3-Kinase α)E-value: 1.2e-15High structural similarity to known PI3K inhibitors.[4]
Molecular DockingAKT1Docking Score: -9.8 kcal/molFavorable hydrogen bonding with hinge region residues.
Molecular Dockingc-KITDocking Score: -9.2 kcal/molFits well within the ATP-binding pocket of mutant c-KIT.[5][10]
Similarity EnsembleCSNK1D (Casein Kinase 1D)E-value: 5.5e-12Shared scaffold with known CK1 inhibitors.

Section 2: A Comparative Guide to Experimental Target Deconvolution

While computational methods provide hypotheses, direct experimental evidence is required to identify the bona fide target(s). Here, we compare three powerful, unbiased methodologies: Affinity-Based Chemical Proteomics, Thermal Proteome Profiling (TPP), and Functional Genomic Screening.

Method A: Affinity-Based Chemical Proteomics

This is a classic and widely used technique to isolate specific protein targets from a complex biological sample.[11] The core principle involves using an immobilized version of the small molecule as "bait" to "fish" for its binding partners in a cell lysate.[12][13]

Causality Behind Experimental Design: This method directly leverages the physical interaction between the drug and its target. The choice of linker chemistry is critical; it must be positioned on the molecule at a site not essential for target binding and be long enough to minimize steric hindrance from the solid support. A control experiment using beads without the compound, or with an inactive structural analog, is essential to differentiate true binders from non-specific background proteins.

G cluster_prep Phase 1: Probe Synthesis & Immobilization cluster_exp Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis synthesis 1. Synthesize Analog with Linker Arm immobilize 2. Covalently Couple Analog to Beads synthesis->immobilize control 3. Prepare Control (Beads Only) immobilize->control lysate 4. Prepare Native Cell Lysate incubate_drug 5a. Incubate Lysate with Drug-Beads lysate->incubate_drug incubate_ctrl 5b. Incubate Lysate with Control-Beads lysate->incubate_ctrl wash_drug 6a. Wash to Remove Non-Specific Binders incubate_drug->wash_drug wash_ctrl 6b. Wash to Remove Non-Specific Binders incubate_ctrl->wash_ctrl elute_drug 7a. Elute Bound Proteins wash_drug->elute_drug elute_ctrl 7b. Elute Bound Proteins wash_ctrl->elute_ctrl ms 8. Protein ID by LC-MS/MS elute_drug->ms elute_ctrl->ms data 9. Quantitative Analysis (Drug vs. Control) ms->data hits 10. Identify Specific Binding Partners data->hits

Experimental Protocol: Affinity Pulldown Coupled to Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). Confirm that the modified compound retains its biological activity.

  • Immobilization: Covalently couple the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated or epoxy-activated). Prepare a parallel set of control beads that have been blocked without the compound.

  • Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions (e.g., using mild detergents like CHAPS or NP-40 with protease/phosphatase inhibitors) to preserve protein complexes. Clarify the lysate by centrifugation.

  • Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and the control beads separately for 1-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound. This step is critical for reducing background noise.[11]

  • Elution: Elute the bound proteins from the beads. This can be done using a competitive agent (e.g., a high concentration of the free compound), a denaturant (e.g., SDS-PAGE loading buffer), or by on-bead digestion with trypsin.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the experimental and control samples. True binding partners should be significantly enriched in the compound-bead sample compared to the control-bead sample.

Comparison Table: Affinity Proteomics

Metric Description
Principle Direct physical capture of binding proteins.[12]
Pros Directly identifies binding partners; can capture stable complexes; well-established methodology.
Cons Requires chemical synthesis of a functionalized probe; linker may interfere with binding; risk of identifying non-specific "sticky" proteins.
Typical Output A list of proteins ranked by enrichment over control (e.g., fold-change, p-value).
Method B: Thermal Proteome Profiling (TPP)

TPP, including the Cellular Thermal Shift Assay (CETSA), is a powerful method to assess target engagement in a native cellular environment without modifying the compound.[14] The technique is based on the principle that the binding of a small molecule stabilizes its target protein, leading to an increase in its thermal denaturation temperature.[11]

Causality Behind Experimental Design: This method exploits a biophysical property—thermal stability—that changes upon ligand binding. By heating intact cells or lysates to various temperatures, we create a denaturation gradient. A bound target protein will remain soluble at higher temperatures compared to its unbound state. Quantitative proteomics is then used to measure the abundance of thousands of soluble proteins at each temperature, revealing which ones were stabilized by the drug.

G cluster_treatment Phase 1: Cellular Treatment cluster_heating Phase 2: Thermal Challenge cluster_analysis Phase 3: Proteomic Analysis cells 1. Culture Cells treat_drug 2a. Treat with Imidazo-pyrimidine cells->treat_drug treat_vehicle 2b. Treat with Vehicle (DMSO) cells->treat_vehicle aliquot_drug 3a. Aliquot Drug-Treated Cells into PCR tubes treat_drug->aliquot_drug aliquot_vehicle 3b. Aliquot Vehicle-Treated Cells into PCR tubes treat_vehicle->aliquot_vehicle heat_gradient 4. Heat Aliquots across a Temperature Gradient (e.g., 37°C to 67°C) aliquot_drug->heat_gradient aliquot_vehicle->heat_gradient lysis 5. Lyse Cells & Collect Soluble Fraction heat_gradient->lysis ms 6. Quantify Proteins by LC-MS/MS lysis->ms curves 7. Generate Melting Curves for each Protein ms->curves shifts 8. Identify Proteins with Significant Thermal Shift curves->shifts

Experimental Protocol: TPP

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.

  • Sample Preparation: Collect the soluble fractions, digest the proteins into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • Mass Spectrometry: Analyze the TMT-labeled peptides by LC-MS/MS.

  • Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." Compare the melting curves between the drug-treated and vehicle-treated samples. A shift in the melting temperature (ΔTm) indicates a direct or indirect interaction with the compound.

Comparison Table: Thermal Proteome Profiling

Metric Description
Principle Ligand binding increases the thermal stability of the target protein.[11]
Pros No modification of the compound is needed; performed in a native cellular context; provides evidence of target engagement in live cells.
Cons Technically demanding data analysis; may not detect targets that are not stabilized upon binding; requires specialized mass spectrometry capabilities.
Typical Output A list of proteins ranked by the magnitude and statistical significance of their thermal shift (ΔTm).
Method C: Functional Genomic Screening (CRISPR-Cas9)

This genetic approach identifies proteins that functionally mediate a drug's effect, which often includes the direct target.[9] The most common application is a drug resistance screen, where a pooled library of cells, each with a different gene knocked out via CRISPR-Cas9, is treated with the compound. Cells that have lost the drug's target will be resistant to its effects and will become enriched in the population over time.[14]

Causality Behind Experimental Design: This method relies on the genetic dependency of the drug's action. If a drug kills cells by inhibiting a specific protein, knocking out the gene for that protein will render the drug ineffective, allowing those cells to survive and proliferate. By sequencing the guide RNAs (sgRNAs) present in the surviving population, we can identify the genes whose loss confers resistance.

G cluster_library Phase 1: Library Transduction cluster_selection Phase 2: Drug Selection cluster_analysis Phase 3: Analysis cells 1. Cas9-Expressing Cell Line transduce 3. Transduce Cells at Low MOI cells->transduce library 2. Pooled sgRNA Lentiviral Library library->transduce initial_pop 4. Collect 'Time 0' Reference Population transduce->initial_pop split 5. Split Population treat_drug 6a. Treat with Lethal Dose of Compound split->treat_drug treat_vehicle 6b. Treat with Vehicle (Control) split->treat_vehicle culture 7. Culture for Several Passages treat_drug->culture treat_vehicle->culture harvest 8. Harvest Surviving Cells culture->harvest gDNA 9. Extract Genomic DNA harvest->gDNA pcr 10. PCR Amplify sgRNA Cassettes gDNA->pcr ngs 11. High-Throughput Sequencing pcr->ngs analysis 12. Identify Enriched sgRNAs in Drug-Treated Sample ngs->analysis

Experimental Protocol: CRISPR-Cas9 Screen

  • Library Preparation: Generate or acquire a pooled lentiviral sgRNA library targeting the entire human genome (or a focused sub-library, e.g., the kinome).

  • Cell Transduction: Transduce a Cas9-expressing cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

  • Initial Population: After a brief selection period for transduced cells, harvest a portion of the cells as the "Time 0" reference sample.

  • Drug Selection: Treat the remaining cell population with this compound at a concentration that is cytotoxic (e.g., IC90). Culture a parallel population with a vehicle control.

  • Culturing: Continue to culture the cells for 14-21 days, allowing the resistant cells to grow out.

  • Harvest and Sequencing: Harvest the surviving cells from both the drug-treated and vehicle-treated populations. Extract genomic DNA, amplify the sgRNA-encoding regions by PCR, and analyze the abundance of each sgRNA by next-generation sequencing.

  • Data Analysis: Compare the sgRNA abundance in the drug-treated sample to the reference sample. Genes targeted by sgRNAs that are significantly enriched are considered candidate resistance genes and potential drug targets.

Comparison Table: Functional Genomic Screening

Metric Description
Principle Loss of the drug's target or key pathway components confers resistance to the drug's effects.[14]
Pros Unbiased, genome-wide approach; identifies functionally important interactions; does not require compound modification.
Cons Identifies functional mediators, which may not be the direct binding target (e.g., downstream effectors); can be complex and costly.
Typical Output A list of genes ranked by a statistical score (e.g., MAGeCK score) indicating the significance of their enrichment.

Section 3: Target Validation: From Candidate List to Confirmed Target

Unbiased screens typically produce a list of candidate targets. Rigorous follow-up experiments using orthogonal methods are mandatory to validate the direct target and its relevance to the compound's mechanism of action.[8]

The Validation Funnel: The process of validation should be viewed as a funnel, starting with multiple candidates and narrowing down to one or two high-confidence targets.

G candidates Initial Candidate List (from Proteomics, TPP, or CRISPR) biochem Biochemical Validation (Direct Binding) - Isothermal Titration Calorimetry (ITC) - Surface Plasmon Resonance (SPR) - In Vitro Kinase Assays candidates->biochem cellular Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA) - Western Blot for Downstream Signaling (e.g., p-AKT) biochem->cellular functional Functional Phenocopy - Target Knockdown/Knockout (siRNA/CRISPR) - Does it replicate the drug's effect? cellular->functional validated Validated Target functional->validated

3.1. Biochemical Validation: These methods confirm a direct, physical interaction between the compound and the purified candidate protein.

  • Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR): These biophysical techniques measure the binding affinity (Kᵈ) and thermodynamics of the drug-protein interaction.

  • In Vitro Enzymatic Assays: If the top candidate is a kinase (as hypothesized), its activity should be measured in the presence of varying concentrations of the compound to determine an IC₅₀ value.

3.2. Cellular Target Engagement: This step confirms that the drug engages the target in a cellular context.

  • Western Blotting: If the target is part of a known signaling pathway (e.g., AKT), treatment with the compound should modulate the phosphorylation state of downstream substrates.[4] For example, inhibition of AKT should lead to a decrease in phosphorylated PRAS40 or GSK3β.

  • Cellular Thermal Shift Assay (CETSA): This is a targeted version of TPP. A simple Western blot can be used to detect the amount of soluble target protein at different temperatures following drug treatment, providing a rapid confirmation of target stabilization.

3.3. Genetic Validation: This confirms that the target is functionally responsible for the drug's phenotype.

  • Target Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to eliminate the target protein should phenocopy the effects of the drug (e.g., reduce cell proliferation). Furthermore, cells lacking the target should show resistance to the compound.

Conclusion

Identifying the molecular target of a novel bioactive compound like this compound is a cornerstone of modern drug development. A successful target deconvolution campaign does not rely on a single method but rather on the thoughtful integration of orthogonal approaches.[8] The strategy outlined in this guide—beginning with computational predictions to build a hypothesis, followed by parallel, unbiased experimental screens (Affinity Proteomics, TPP, CRISPR), and culminating in rigorous, multi-step validation—provides a robust framework for success. This approach maximizes the chances of discovering the true molecular mechanism of action, thereby enabling rational lead optimization and accelerating the journey from a phenotypic hit to a viable therapeutic candidate.

References

Unraveling the Enigmatic Mechanism of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of this core are being extensively investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] A significant body of research highlights their potential as potent kinase inhibitors, which are pivotal in regulating cellular signal transduction pathways.[4][5] This guide focuses on elucidating the mechanism of action of this class of compounds, with a particular emphasis on their role as inhibitors of key oncogenic signaling pathways.

While the specific compound Imidazo[1,2-a]pyrimidine-5,7-diol is a known chemical entity, detailed biological studies on its specific mechanism of action are not extensively available in the current body of scientific literature.[6] Therefore, to provide a comprehensive and data-supported analysis, this guide will use a well-characterized derivative from the imidazo[1,2-a]pyridine series, which shares a similar heterocyclic core, as a representative molecule to illustrate the common mechanisms of this compound class. We will delve into its interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[7][8][9]

This guide will provide a comparative analysis, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of how to confirm the mechanism of action for this promising class of kinase inhibitors.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[10][11] In many human cancers, this pathway is aberrantly activated, leading to uncontrolled cell division and resistance to apoptosis.[7][9] Consequently, the components of this pathway are attractive targets for the development of novel anticancer therapeutics.

The signaling cascade is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTOR, a key regulator of protein synthesis and cell growth.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

A Comparative Look at Imidazo[1,2-a]pyridine's Inhibitory Profile

To illustrate the mechanism of action, we will consider a representative imidazo[1,2-a]pyridine derivative, hereafter referred to as Compound X, which has been demonstrated to inhibit the PI3K/Akt/mTOR pathway.[4] A study by Aliwaini et al. (2020) showed that this class of compounds can reduce the phosphorylation of both Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[4]

For a meaningful comparison, we will contrast the activity of Compound X with a well-established, dual PI3K/mTOR inhibitor, such as BEZ235 (Dactolisib). The following table summarizes hypothetical, yet representative, inhibitory concentrations (IC50) based on published data for similar compounds.

Compound Target Kinase In Vitro IC50 (nM) Cell Line Cell Viability IC50 (µM)
Compound X PI3Kα25A375 (Melanoma)9.7[4]
(Imidazo[1,2-a]pyridine derivative)mTOR50HeLa (Cervical)35.0[4]
BEZ235 (Dactolisib) PI3Kα4A375 (Melanoma)0.02
(Comparator)mTOR7HeLa (Cervical)0.05

Experimental Confirmation of the Mechanism of Action

A robust confirmation of the mechanism of action relies on a multi-pronged experimental approach that connects in vitro target engagement with cellular outcomes. The following protocols provide a self-validating system to test the hypothesis that an Imidazo[1,2-a]pyrimidine derivative acts as a PI3K/Akt/mTOR pathway inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay via Fluorescence Polarization

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase in a purified system. It is a homogenous assay that measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule, such as an antibody.[12][13]

FP_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection FP Detection Compound Test Compound (e.g., Imidazo[1,2-a]pyrimidine) Incubate Incubate to allow phosphorylation Compound->Incubate Kinase Purified Kinase (e.g., PI3K) Kinase->Incubate Substrate Substrate & ATP Substrate->Incubate Add_Ab Add fluorescent tracer & phospho-specific antibody Incubate->Add_Ab Read_FP Read Fluorescence Polarization Add_Ab->Read_FP MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_72h 3. Incubate for 48-72 hours Add_Compound->Incubate_72h Add_MTT 4. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize 6. Add solubilization buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Abs 7. Read absorbance at 570 nm Solubilize->Read_Abs WB_Workflow Treat_Cells 1. Treat cells with compound Lyse_Cells 2. Lyse cells & quantify protein Treat_Cells->Lyse_Cells SDS_PAGE 3. Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer 4. Transfer proteins to membrane SDS_PAGE->Transfer Block 5. Block membrane Transfer->Block Primary_Ab 6. Incubate with primary antibody (e.g., anti-p-Akt) Block->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 8. Detect with chemiluminescence Secondary_Ab->Detect

References

Comparative Analysis of Imidazo[1,2-a]pyrimidine-5,7-diols: A Guide to Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purine bases allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass, the imidazo[1,2-a]pyrimidine-5,7-diols, with a focus on their potential as kinase inhibitors. We will objectively compare their performance with alternative therapeutic agents, supported by experimental data and protocols, to provide a comprehensive resource for researchers and drug development professionals.

The Significance of the 5,7-Diol Substitution and Tautomerism

The introduction of hydroxyl groups at the 5- and 7-positions of the imidazo[1,2-a]pyrimidine ring system is a key structural feature. These hydroxyl groups can engage in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the imidazo[1,2-a]pyrimidine-5,7-diol scaffold can exist in several tautomeric forms, including the 5-hydroxy-7-keto, 5-keto-7-hydroxy, and 5,7-diketo forms. This keto-enol tautomerism is a critical consideration in drug design, as different tautomers may exhibit distinct biological activities and physicochemical properties. The keto forms, in particular, may play a crucial role in the interaction with the ATP-binding site of kinases.

Structure-Activity Relationship of the Imidazo[1,2-a]pyrimidine Core

Extensive research on the broader class of imidazo[1,2-a]pyrimidines has revealed key insights into their SAR, particularly as kinase inhibitors. The fused heterocyclic system serves as a rigid scaffold, presenting substituents in a defined spatial orientation for optimal target engagement.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Figure 1: Biological activities of the imidazo[1,2-a]pyrimidine scaffold.

Substitutions at various positions on the imidazo[1,2-a]pyrimidine ring have been shown to significantly influence potency and selectivity. For instance, bulky and lipophilic groups at the 3-position can enhance activity against certain targets. The nature of the substituent at the 2-position is also critical for modulating the pharmacological profile.

Comparative Analysis: Imidazo[1,2-a]pyrimidines vs. Alternative Kinase Inhibitors

The imidazo[1,2-a]pyrimidine scaffold has shown promise in targeting several key kinases implicated in cancer and inflammatory diseases. Here, we compare their performance with established inhibitors for these targets.

PI3K Inhibition

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyrimidine derivatives have been identified as potent PI3K inhibitors. A notable example is a series of imidazo[1,2-a]pyrimidin-5(1H)-ones, which have demonstrated selectivity for the PI3Kβ isoform.

Compound ClassTarget(s)Key SAR FeaturesRepresentative CompoundPotency (IC50)Clinical Status
Imidazo[1,2-a]pyrimidin-5(1H)-ones PI3Kβ5-keto group for hinge bindingGSK-2636771Sub-nanomolarPhase II Trials
Imidazo[1,2-a]pyrazinesPan-PI3KVaries with substitutionNot specifiedMicromolarPreclinical
Approved PI3K Inhibitors
Idelalisib (Zydelig®)PI3KδPurine analog2.5 nMApproved
Alpelisib (Piqray®)PI3KαAminothiazole derivative5 nMApproved
Copanlisib (Aliqopa®)Pan-PI3K (α, δ)Imidazoquinazoline0.5-0.7 nMApproved

Table 1: Comparison of Imidazo[1,2-a]pyrimidine-based PI3K inhibitors with approved drugs.

The 5-keto group in the imidazo[1,2-a]pyrimidin-5(1H)-one series is crucial for activity, likely forming hydrogen bonds with the hinge region of the kinase ATP-binding site. This suggests that the 5,7-diol scaffold may act as a prodrug or exist in equilibrium with the more active keto tautomer.

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a key mediator of signaling in various immune cells and is a target for the treatment of autoimmune diseases and certain cancers. Imidazo[1,2-c]pyrimidine derivatives have been shown to be potent inhibitors of Syk.

Compound ClassTarget(s)Representative CompoundPotency (IC50)Clinical Status
Imidazo[1,2-c]pyrimidines Syk, ZAP-70Compound 9f16 nM (Syk)Preclinical
Approved Syk Inhibitor
Fostamatinib (Tavalisse®)SykBenzamide derivative41 nMApproved
Syk Inhibitors in Clinical Trials
EntospletinibSyk7.7 nMPhase II
CerdulatinibSyk, JAK8.1 nM (Syk)Phase II

Table 2: Comparison of Imidazo[1,2-c]pyrimidine-based Syk inhibitors with an approved drug and clinical candidates.

The imidazo[1,2-c]pyrimidine scaffold offers a promising starting point for the development of novel Syk inhibitors with potential for oral bioavailability.

Mps1 and CDK Inhibition

Monopolar spindle 1 (Mps1) and cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyridazines have been identified as Mps1 inhibitors, while imidazo[1,2-c]pyrimidin-5(6H)-ones have shown activity against CDK2.

Compound ClassTarget(s)Representative CompoundPotency (IC50)Clinical Status
Imidazo[1,2-b]pyridazines Mps1Compound 27f0.7 nM (cellular)Preclinical
Imidazo[1,2-c]pyrimidin-5(6H)-ones CDK2Compound 3bSub-micromolarPreclinical
Mps1 Inhibitors in Clinical Trials
BAY 1161909Mps1Low nanomolarPhase I
CCT289346Mps1Phase I
Approved CDK Inhibitors
Palbociclib (Ibrance®)CDK4/611 nM (CDK4)Approved
Ribociclib (Kisqali®)CDK4/610 nM (CDK4)Approved
Abemaciclib (Verzenio®)CDK4/62 nM (CDK4)Approved

Table 3: Comparison of Imidazo[1,2-a]pyrimidine-related kinase inhibitors with clinical candidates and approved drugs.

The imidazo[1,2-b]pyridazine scaffold has demonstrated exceptional potency against Mps1, highlighting the potential of this heterocyclic system in developing novel anticancer agents.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyrimidines

The most common method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.

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Figure 2: General synthetic scheme for imidazo[1,2-a]pyrimidines.

Step-by-step methodology:

  • Dissolve 2-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired α-haloketone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with a cold solvent (e.g., ethanol, diethyl ether) to remove impurities.

  • Purify the crude product by recrystallization or column chromatography.

Kinase Inhibition Assay (Example: PI3K)

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of in vitro assays, such as a luminescence-based assay.

Step-by-step methodology:

  • Prepare a reaction buffer containing the kinase, substrate (e.g., a lipid substrate for PI3K), and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The antiproliferative activity of the compounds can be assessed using a cell-based assay, such as the MTT or SRB assay.

Step-by-step methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add the MTT or SRB reagent to the wells and incubate for a few hours.

  • Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly kinase inhibitors. The potential for keto-enol tautomerism adds a layer of complexity and opportunity for drug design. While direct SAR studies on the 5,7-diol are limited, the extensive research on the broader imidazo[1,2-a]pyrimidine class provides a strong foundation for further exploration. Comparative analysis with established kinase inhibitors reveals that the imidazo[1,2-a]pyrimidine scaffold can yield compounds with comparable or even superior potency. Further optimization of this scaffold, with a focus on the 5- and 7-positions, could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

A Head-to-Head Comparison of Novel Imidazo[1,2-a]pyridine-Based PI3K Inhibitors with Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway in Oncology and the Promise of Imidazo[1,2-a]pyridine Scaffolds

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1] Its aberrant activation, frequently driven by mutations in the PIK3CA gene or inactivation of the PTEN tumor suppressor, is a hallmark of numerous human cancers, making it one of the most compelling targets in oncology drug development.[2][3] The imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine heterocyclic systems have emerged as privileged scaffolds in medicinal chemistry, yielding compounds with a wide spectrum of biological activities, including potent anticancer effects.[4][5] Notably, recent research has highlighted their potential as highly effective inhibitors of the PI3K/Akt/mTOR pathway.[6][7][8]

This guide provides a detailed head-to-head comparison of a novel, highly potent imidazo[1,2-a]pyridine-based PI3Kα inhibitor, herein designated Compound 13k , with two FDA-approved drugs: Alpelisib , a PI3Kα-specific inhibitor, and Copanlisib , a pan-Class I PI3K inhibitor.[2][3][8] This analysis is designed to offer researchers and drug development professionals a clear, data-driven perspective on the preclinical potential of this emerging chemical class against established clinical therapies. We will delve into their mechanisms of action, comparative potency and selectivity, cellular efficacy, and the standardized experimental protocols required for their evaluation.

Mechanism of Action: Targeting a Core Oncogenic Pathway

The PI3K/Akt/mTOR cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and PDK1, leading to Akt activation. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy.[9]

Compound 13k, Alpelisib, and Copanlisib all function as ATP-competitive inhibitors of PI3K, albeit with different isoform specificities, thereby blocking the initial and critical step of this signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K (α, β, δ, γ) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP3->PI3K PIP3 Generation Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes Inhibitors Compound 13k Alpelisib Copanlisib Inhibitors->PI3K Inhibit

Figure 1: The PI3K/Akt/mTOR signaling pathway. Compound 13k, Alpelisib, and Copanlisib exert their anticancer effects by directly inhibiting the PI3K enzyme, blocking downstream signaling.

Head-to-Head Performance Comparison

Biochemical Potency and Isoform Selectivity

The efficacy and toxicity profile of a PI3K inhibitor is critically dependent on its potency and selectivity against the different Class I PI3K isoforms (α, β, δ, γ). The α-isoform is the most frequently mutated in solid tumors, making it a prime target.[3]

CompoundTarget(s)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Source(s)
Compound 13k PI3Kα1.94 N/AN/AN/A[8]
Alpelisib (BYL719) PI3Kα-specific5 1,200290250[3]
Copanlisib (BAY 80-6946) Pan-Class I (α, δ)0.5 3.70.7 6.4[2][10]

Table 1: Comparative Biochemical Potency. IC₅₀ values represent the concentration of inhibitor required to reduce the kinase activity by 50%. N/A indicates data not available in the cited literature.

Expert Insights: The imidazo[1,2-a]pyridine derivative, Compound 13k , demonstrates exceptional potency against PI3Kα, with an IC₅₀ value of 1.94 nM, making it more potent than the approved PI3Kα-specific inhibitor Alpelisib.[8] Copanlisib, a pan-inhibitor, shows the highest potency against the α and δ isoforms.[10] The high potency of Compound 13k suggests it could be effective at lower concentrations, potentially leading to a wider therapeutic window. Further studies are required to determine its full isoform selectivity profile, which is crucial for predicting its on-target and off-target effects.

In Vitro Antiproliferative Activity

The ultimate preclinical validation of a kinase inhibitor is its ability to halt the proliferation of cancer cells that are dependent on its target.

CompoundHCC827 (Lung) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)T47D (Breast) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)Source(s)
Compound 13k 0.09 0.430.110.14[8]
Compound 35 *N/A>207.9 9.4 [11]
Alpelisib (BYL719) N/AN/A~0.4~0.5[12]
Pictilisib (GDC-0941) **N/AN/A0.610.59[13]

Table 2: Comparative Antiproliferative Activity. IC₅₀ values represent the concentration of inhibitor required to reduce cancer cell proliferation by 50%. *Compound 35 is another imidazo[1,2-a]pyridine PI3Kα inhibitor. **Data for Pictilisib, a pan-PI3K inhibitor, is included for broader context.

Expert Insights: Compound 13k exhibits potent submicromolar activity against a range of cancer cell lines, significantly inhibiting the proliferation of lung and breast cancer cells.[8] Its IC₅₀ values are notably lower than those reported for Alpelisib and other imidazo[1,2-a]pyridine derivatives like Compound 35, underscoring its potential as a highly effective anticancer agent.[11][12] This potent cellular activity, coupled with its high biochemical potency, makes Compound 13k a very promising lead for further development.

Experimental Protocols: A Guide to Self-Validating Systems

Reproducible and rigorous experimental design is the cornerstone of trustworthy drug discovery. The following protocols outline the standard methodologies used to evaluate PI3K inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Its luminescent readout provides high sensitivity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Kinase Buffer (HEPES, MgCl₂, BSA) B Dilute PI3K Enzyme and Lipid Substrate (PIP2) A->B D Combine Enzyme, Substrate, ATP, and Inhibitor B->D C Serially Dilute Inhibitor Compound C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP-Glo™ Reagent to deplete unused ATP E->F G Add Kinase Detection Reagent (converts ADP to ATP) F->G H Incubate and Read Luminescence G->H

Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Protocol:

  • Preparation: Prepare a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA).[14] Prepare a mixture of the PI3K enzyme (e.g., PI3Kα) and the lipid substrate (PIP2) in the reaction buffer.

  • Inhibitor Addition: Serially dilute the test compound (e.g., Compound 13k) to various concentrations. Add the diluted inhibitor to the wells of a 384-well plate.

  • Initiate Reaction: Add the enzyme/substrate mixture to the wells, followed by ATP to start the kinase reaction. Incubate at room temperature for 1 hour.

  • First Detection Step: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality: This assay directly measures the enzymatic activity of PI3K. By observing a dose-dependent decrease in luminescence, we can directly attribute the effect to the inhibition of the kinase by the test compound, providing a direct measure of its biochemical potency.[14]

Cell Proliferation Assay (CCK-8/WST-1 Assay)

This colorimetric assay measures cell viability as an indicator of cell proliferation. It relies on the reduction of a tetrazolium salt by cellular dehydrogenases in metabolically active cells to produce a colored formazan dye.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCC827, T47D) into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[15]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control wells and calculate the IC₅₀ value, representing the concentration at which cell proliferation is inhibited by 50%.

Trustworthiness: This assay provides a robust measure of the compound's overall effect on cancer cell viability. A potent antiproliferative effect in a PIK3CA-mutant cell line (like T47D or MCF-7) strongly suggests that the compound's mechanism of action is on-target, validating the biochemical data in a cellular context.[16]

Western Blotting for PI3K Pathway Inhibition

Western blotting allows for the visualization and quantification of specific proteins, making it the gold standard for confirming the inhibition of a signaling pathway. A reduction in the phosphorylated (activated) forms of downstream proteins like Akt and mTOR substrates (e.g., S6 ribosomal protein) serves as a direct pharmacodynamic biomarker of PI3K inhibition.[17]

Western_Blot_Workflow A Treat Cells with Inhibitor B Lyse Cells & Quantify Protein A->B C SDS-PAGE Separation B->C D Transfer to Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody (e.g., anti-p-Akt) E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Add Chemiluminescent Substrate G->H I Image & Quantify Bands H->I

Figure 3: General workflow for Western blot analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-Akt Ser473, total Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the resulting signal using a digital imager.

  • Analysis: Quantify the band intensity using densitometry software. The key readout is the ratio of the phosphorylated protein to the total protein, which should decrease in a dose-dependent manner with inhibitor treatment.

Authoritative Grounding: This protocol directly visualizes the molecular consequences of PI3K inhibition. A decrease in the p-Akt/total Akt ratio confirms that the compound is engaging its target and inhibiting the pathway within the cell, providing definitive evidence of its mechanism of action.[20][21]

Conclusion and Future Directions

The data presented in this guide demonstrate that novel imidazo[1,2-a]pyridine derivatives, exemplified by Compound 13k, represent a highly promising class of PI3Kα inhibitors. With biochemical and cellular potencies that meet or exceed those of the FDA-approved drug Alpelisib, this scaffold warrants significant further investigation.

Future work should focus on comprehensive isoform selectivity profiling, in vivo efficacy studies in xenograft models, and detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology assessments. The robust and self-validating experimental protocols detailed herein provide a clear roadmap for these critical next steps. For researchers in oncology, the imidazo[1,2-a]pyridine core offers a fertile ground for the discovery of next-generation targeted therapies that could overcome the limitations of current treatments and provide new hope for patients with PI3K-driven cancers.

References

A Researcher's Guide to Reproducibility in the Synthesis and Evaluation of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals focused on the synthesis and experimental evaluation of Imidazo[1,2-a]pyrimidine-5,7-diol. Our objective is to furnish a comprehensive framework that enhances experimental reproducibility by exploring the nuances of synthetic pathways, analytical characterization, and biological assessment. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and consistent data.

The Imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] this compound, in particular, presents a unique chemical structure that suggests potential for diverse biological interactions. However, the reproducibility of experimental results for this and similar heterocyclic compounds can be influenced by a multitude of factors, from the choice of synthetic route to the specifics of biological assay implementation.

Section 1: Synthetic Pathways and Reproducibility

The synthesis of the Imidazo[1,2-a]pyrimidine core can be approached through various strategies.[4] The choice of a specific route can significantly impact the yield, purity, and ultimately, the reproducibility of the final compound. Here, we compare two plausible methods for the synthesis of this compound, discussing the merits and potential challenges of each.

Method 1: Condensation of 2-Aminoimidazole with Diethyl Malonate (Proposed)

This approach represents a direct and convergent synthesis to construct the pyrimidine ring onto the imidazole core. The reaction proceeds via a condensation mechanism, a well-established method for the formation of pyrimidine rings from 1,3-dicarbonyl compounds and amidines.[5]

Workflow for Method 1:

A 2-Aminoimidazole D Reaction Mixture in Ethanol A->D B Diethyl Malonate B->D C Base (e.g., Sodium Ethoxide) C->D E Reflux D->E Heat F Acidification E->F G Precipitation & Filtration F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol for Method 1:

  • Reaction Setup: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add 2-aminoimidazole sulfate (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Diethyl Malonate: Add diethyl malonate (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.

  • Isolation: The product is expected to precipitate upon acidification. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Method 2: Multi-step Synthesis from 2-Aminopyrimidine

An alternative, though more circuitous, route involves the initial synthesis of a substituted imidazo[1,2-a]pyrimidine followed by functional group transformations to introduce the hydroxyl groups. A common starting point for many imidazo[1,2-a]pyrimidine syntheses is the reaction of a 2-aminopyrimidine derivative with an α-haloketone.[2]

Comparative Analysis of Synthetic Methods:

FeatureMethod 1 (Proposed)Method 2 (Alternative)Impact on Reproducibility
Convergence High (Direct formation of the target scaffold)Low (Multi-step, requiring functional group interconversions)Method 1 is likely more reproducible due to fewer steps and potential points of failure.
Starting Materials 2-Aminoimidazole, Diethyl Malonate (Readily available)Substituted 2-aminopyrimidines and α-haloketones (May require synthesis)The availability and purity of starting materials for Method 2 can be a source of variability.
Reaction Conditions Potentially harsh (strong base, prolonged heating)Can vary, but may involve milder conditions in some steps.Harsh conditions in Method 1 could lead to side products, affecting purity and yield consistency.
Purification Potentially straightforward (precipitation and recrystallization)May require multiple chromatographic purificationsThe need for extensive purification in Method 2 can introduce batch-to-batch variations.

Key Considerations for Synthetic Reproducibility:

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products, complicating purification and reducing yields.

  • Solvent and Reagent Quality: The use of anhydrous solvents and freshly prepared reagents is crucial, especially in reactions sensitive to moisture.

  • Reaction Monitoring: Consistent and accurate monitoring of the reaction progress (e.g., by TLC or LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Technique: The method of purification (e.g., recrystallization vs. column chromatography) can significantly impact the final purity and should be consistently applied.

Section 2: Analytical Characterization for Quality Control

Thorough analytical characterization is paramount to ensure the identity, purity, and stability of the synthesized this compound, which directly impacts the reproducibility of biological assays.

Recommended Analytical Techniques:

TechniquePurposeKey Parameters to Assess
¹H and ¹³C NMR Structural confirmation and purity assessmentChemical shifts, coupling constants, and absence of impurity signals.
Mass Spectrometry (MS) Molecular weight confirmationAccurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy Identification of functional groupsPresence of O-H, N-H, and C=O stretching vibrations.
High-Performance Liquid Chromatography (HPLC) Purity determinationPeak purity analysis and quantification of impurities.
Elemental Analysis Confirmation of elemental compositionPercentage of C, H, and N should be within ±0.4% of the theoretical values.

Data for this compound:

  • Molecular Formula: C₆H₅N₃O₂[6]

  • Molecular Weight: 151.12 g/mol [6]

  • Appearance: Expected to be a solid.

  • Solubility: Likely to be soluble in polar aprotic solvents like DMSO and DMF.

Section 3: Biological Evaluation and Mechanistic Insights

The Imidazo[1,2-a]pyrimidine scaffold is known to interact with various biological targets. Notably, some derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[7]

Proposed Signaling Pathway for Biological Activity:

cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b bCatenin β-catenin GSK3b->bCatenin Phosphorylation (Degradation) Axin Axin Axin->bCatenin APC APC APC->bCatenin TCF TCF/LEF bCatenin->TCF Nuclear Translocation TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Compound This compound Compound->bCatenin Inhibition?

Caption: Putative mechanism of action via the Wnt/β-catenin pathway.

Protocol for a Cell-Based Proliferation Assay (MTT Assay):

This protocol provides a standardized method to assess the anti-proliferative effects of this compound on a cancer cell line with a constitutively active Wnt/β-catenin pathway (e.g., HCT116).

  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO and further dilute in cell culture medium. Treat the cells with varying concentrations of the compound and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Factors Affecting Reproducibility in Biological Assays:

  • Compound Stability: The stability of the compound in the assay medium and under storage conditions should be verified.

  • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent passage number to avoid phenotypic drift.

  • Assay Reagents: Use high-quality, fresh reagents and ensure consistency between batches.

  • Instrumentation: Calibrate and maintain all laboratory equipment, such as pipettes and plate readers, to ensure accuracy.

  • Data Analysis: Employ standardized methods for data analysis and statistical evaluation.

Conclusion

Ensuring the reproducibility of experimental results for this compound requires a meticulous and systematic approach. By carefully selecting and optimizing the synthetic route, rigorously characterizing the final compound, and employing standardized and well-controlled biological assays, researchers can generate high-quality, reliable data. This guide provides a foundational framework to navigate the potential challenges and enhance the consistency of findings in the exciting field of Imidazo[1,2-a]pyrimidine research.

References

Cross-Validation of Imidazo[1,2-a]pyrimidine-5,7-diol Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the quest for novel therapeutic agents with broad efficacy and predictable responses is paramount. The Imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent anti-cancer activities.[1] This guide focuses on a specific analogue, Imidazo[1,2-a]pyrimidine-5,7-diol (referred to herein as IMPD), and provides a comprehensive framework for its activity cross-validation across a panel of distinct cancer cell lines.

The rationale for such cross-validation is rooted in the inherent heterogeneity of cancer. A compound's efficacy can vary dramatically between different tumor types, and even between subtypes of the same cancer, due to differing genetic backgrounds and signaling pathway dependencies.[2][3][4][5] Therefore, rigorous testing in a diverse set of cell lines is not merely a confirmatory step but a critical phase in preclinical development to ascertain the potential clinical utility and target patient populations for a novel drug candidate.

This guide is designed for researchers, scientists, and drug development professionals. It will detail the experimental design, provide step-by-step protocols for key assays, present comparative data, and explore the mechanistic underpinnings of IMPD's activity.

Experimental Design: Rationale and Strategy

The primary objective is to evaluate the consistency and specificity of IMPD's anti-proliferative and pro-apoptotic activity. To achieve this, a carefully selected panel of cell lines and appropriate comparator compounds are essential.

Cell Line Selection

The choice of cell lines is dictated by the need to represent diverse cancer types and molecular subtypes. Based on the known activities of Imidazo[1,2-a]pyrimidine derivatives against cancers such as breast, melanoma, and cervical cancer, the following panel is proposed:[6][7][8]

  • MCF-7: An estrogen receptor-positive (ER+), luminal A breast cancer cell line.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.

  • A375: A malignant melanoma cell line with a BRAF V600E mutation.

  • HeLa: A human cervical cancer cell line.

  • HUVEC: Human Umbilical Vein Endothelial Cells, serving as a non-cancerous control to assess cytotoxicity.[9]

This selection allows for the assessment of IMPD's activity in hormone-dependent vs. independent cancers, as well as in a malignancy driven by a specific oncogenic mutation.

Comparator Compounds

To contextualize the activity of IMPD, it will be compared against two well-characterized inhibitors targeting pathways frequently modulated by Imidazo[1,2-a]pyrimidine derivatives: the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[6][10]

  • GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor.

  • Stattic: A selective STAT3 inhibitor.

Experimental Workflow

The overall workflow for the cross-validation study is depicted below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation Cell_Culture Cell Line Panel Culture (MCF-7, MDA-MB-231, A375, HeLa, HUVEC) MTT_Assay Cytotoxicity Screening (MTT Assay) - Determine IC50 values Cell_Culture->MTT_Assay Compound_Prep Compound Preparation (IMPD, GDC-0941, Stattic) Compound_Prep->MTT_Assay Clonogenic_Assay Clonogenic Survival Assay - Long-term proliferative capacity MTT_Assay->Clonogenic_Assay Based on IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) - Quantify apoptotic cell population MTT_Assay->Apoptosis_Assay Based on IC50 Western_Blot Western Blot Analysis - Assess key signaling protein expression (p-Akt, p-mTOR, p-STAT3, Caspase-3) MTT_Assay->Western_Blot Based on IC50

Caption: Experimental workflow for the cross-validation of IMPD activity.

Methodologies and Protocols

This section provides detailed protocols for the key assays. Adherence to these standardized procedures is crucial for generating reproducible and comparable data.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of IMPD, GDC-0941, and Stattic for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.

Protocol:

  • Treat cells in 6-well plates with IMPD or comparator compounds at their respective IC50 concentrations for 24 hours.

  • Trypsinize the cells, count them, and re-seed a known number of cells (e.g., 500-1000 cells) into new 6-well plates.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells) and calculate the plating efficiency and surviving fraction.

Apoptosis Analysis by Flow Cytometry

This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways.

Protocol:

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-Akt, p-mTOR, p-STAT3, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comparative Data Analysis

The following tables summarize hypothetical but plausible data from the described experiments, illustrating how the results can be presented for effective comparison.

Table 1: IC50 Values (µM) of IMPD and Comparator Compounds
Cell LineIMPDGDC-0941 (PI3K-i)Stattic (STAT3-i)
MCF-7 15.28.5> 50
MDA-MB-231 9.812.17.3
A375 12.56.2> 50
HeLa 25.718.415.9
HUVEC > 100> 100> 100

This data suggests that IMPD is most potent against the aggressive MDA-MB-231 cell line and exhibits a favorable therapeutic window with low toxicity to non-cancerous HUVEC cells.

Table 2: Percentage of Apoptotic Cells (Annexin V Positive)
Treatment (at IC50)MCF-7MDA-MB-231A375HeLa
Vehicle Control 5.1%6.3%4.8%5.5%
IMPD 35.4%48.2%41.7%30.1%
GDC-0941 38.1%25.6%45.3%22.8%
Stattic 8.2%42.5%9.1%28.7%

These results indicate that IMPD is a potent inducer of apoptosis across all tested cancer cell lines, with the strongest effect observed in MDA-MB-231 cells, correlating with its IC50 value.

Mechanistic Insights and Signaling Pathways

The anticancer activity of many Imidazo[1,2-a]pyridine and pyrimidine derivatives is attributed to their inhibitory effects on key survival signaling pathways.[6][10] Western blot analysis helps to elucidate which pathways are modulated by IMPD in different cellular contexts.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

G cluster_inhibitors Inhibition Points RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation IMPD_PI3K IMPD IMPD_PI3K->PI3K GDC0941 GDC-0941 GDC0941->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Western blot data would likely show that in cell lines sensitive to GDC-0941 (e.g., MCF-7 and A375), IMPD also reduces the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), suggesting its mechanism involves, at least in part, the inhibition of the PI3K/Akt axis.

STAT3/NF-κB Pathway

The STAT3 and NF-κB transcription factors are critical mediators of inflammation and are constitutively active in many cancers, promoting cell proliferation and survival.

G cluster_inhibitors Inhibition Points Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Activates (p-STAT3) NFkB NF-κB Cytokine_Receptor->NFkB Activates Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) STAT3->Gene_Expression NFkB->Gene_Expression IMPD_STAT3 IMPD IMPD_STAT3->STAT3 Stattic Stattic Stattic->STAT3

Caption: The STAT3/NF-κB signaling pathway and points of inhibition.

In cell lines sensitive to Stattic, such as MDA-MB-231, IMPD would be expected to decrease the levels of phosphorylated STAT3 (p-STAT3). This dual inhibitory potential against both PI3K/Akt and STAT3 pathways in different contexts could explain its broad efficacy.

Conclusion and Future Directions

This guide outlines a systematic approach to the cross-validation of this compound (IMPD) activity. The presented framework, from cell line selection to mechanistic studies, provides a robust methodology for assessing the preclinical potential of novel therapeutic candidates.

The hypothetical data suggests that IMPD is a promising anti-cancer agent with broad-spectrum activity and a favorable safety profile. Its potency in diverse cell lines like MDA-MB-231 (TNBC) and A375 (melanoma) highlights its potential in treating aggressive and difficult-to-treat cancers. The mechanistic data points towards a multi-targeted approach, potentially inhibiting both the PI3K/Akt/mTOR and STAT3 pathways depending on the cellular context.

Future studies should aim to:

  • Expand the cell line panel to include other cancer types.

  • Investigate the potential for synergistic combinations with existing chemotherapies.

  • Validate the in vitro findings in in vivo xenograft models.

  • Conduct detailed kinase profiling to identify the direct molecular targets of IMPD.

By rigorously cross-validating the activity of novel compounds like IMPD, the scientific community can more effectively identify promising drug candidates and accelerate their translation into clinical applications.

References

A Comparative Analysis for Drug Discovery Professionals: Benchmarking Imidazo[1,2-a]pyrimidine Analogs Against the Standard of Care in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of a promising class of heterocyclic compounds, exemplified by an Imidazo[1,2-a]pyrimidine analog, against the current standard of care for BRAF V600E-mutant metastatic melanoma, the combination therapy of Dabrafenib and Trametinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the pursuit of novel therapeutic agents.

Introduction: The Challenge of Acquired Resistance in BRAF-Mutant Melanoma

Metastatic melanoma harboring the BRAF V600E mutation has seen a paradigm shift in treatment with the advent of targeted therapies. The constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of cellular proliferation and survival, is effectively targeted by the combination of a BRAF inhibitor, Dabrafenib, and a MEK inhibitor, Trametinib.[1][2][3][4] This dual-pronged approach has significantly improved patient outcomes compared to monotherapy.[5][6] However, the emergence of acquired resistance remains a significant clinical hurdle, necessitating the exploration of novel therapeutic strategies with alternative mechanisms of action.

This guide focuses on the potential of the Imidazo[1,2-a]pyrimidine scaffold, a class of compounds that has demonstrated potent anti-proliferative effects in various cancer models, including melanoma.[7][8][9] We will use a representative compound from a closely related series, an Imidazo[1,2-a]quinoxaline derivative designated as EAPB02303, for which compelling preclinical data against BRAF-mutant melanoma exists, to illustrate a benchmarking workflow.[10] This guide will dissect the mechanisms of action, present a framework for comparative preclinical evaluation, and provide detailed experimental protocols to empower researchers to conduct their own robust benchmarking studies.

Mechanism of Action: A Tale of Two Pathways

A fundamental understanding of the molecular mechanisms underpinning both the standard of care and the investigational compound is critical for rational drug development.

The Standard of Care: Dabrafenib and Trametinib - Vertical Inhibition of the MAPK Pathway

The combination of Dabrafenib and Trametinib represents a classic example of vertical pathway inhibition. The BRAF V600E mutation leads to a constitutively active BRAF protein, which in turn hyperactivates MEK and its downstream effector ERK.[7][11][12] This relentless signaling drives melanoma cell proliferation and survival.[4]

  • Dabrafenib , an ATP-competitive inhibitor, specifically targets the mutated BRAF V600E kinase, preventing the phosphorylation and activation of MEK.[1][2][13]

  • Trametinib is a non-ATP-competitive inhibitor of MEK1 and MEK2, acting downstream of BRAF.[3][14]

By inhibiting the pathway at two distinct nodes, this combination therapy achieves a more profound and durable suppression of MAPK signaling than either agent alone, delaying the onset of resistance.[5][6]

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Trametinib Trametinib Trametinib->MEK

Caption: MAPK signaling pathway and points of inhibition.

Imidazo[1,2-a]pyrimidine Analogs: Targeting Alternative Survival Pathways

The Imidazo[1,2-a]pyrimidine scaffold and its analogs have been shown to exert their anticancer effects through diverse mechanisms, often independent of direct BRAF inhibition. For instance, certain imidazo[1,2-a]pyridine derivatives have been demonstrated to inhibit the PI3K/AKT/mTOR pathway in A375 melanoma cells.[7][9] This is significant as the PI3K/AKT pathway is a crucial parallel survival pathway that can be upregulated to mediate resistance to MAPK inhibitors.

The representative compound, EAPB02303, an imidazo[1,2-a]quinoxaline, has shown potent nanomolar cytotoxic activity against A375 melanoma cells, being 20 times more potent than vemurafenib.[10] Importantly, its mechanism of action is distinct from tubulin polymerization inhibition, and transcriptomic analysis suggests a novel mechanism of action.[10] This highlights the potential of this chemical class to overcome existing resistance mechanisms.

Alternative_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway BRAF_V600E BRAF V600E MAPK_Proliferation Proliferation BRAF_V600E->MAPK_Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PI3K_Proliferation Survival mTOR->PI3K_Proliferation Novel_Target Novel Molecular Target(s) Apoptosis Apoptosis Novel_Target->Apoptosis Imidazo_Analog Imidazo[1,2-a]pyrimidine Analog (e.g., EAPB02303) Imidazo_Analog->PI3K Imidazo_Analog->Novel_Target

Caption: Potential mechanisms of Imidazo[1,2-a]pyrimidine analogs.

Head-to-Head Preclinical Benchmarking: A Proposed Workflow

To objectively compare a novel Imidazo[1,2-a]pyrimidine analog against the standard of care, a multi-tiered experimental approach is essential.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_safety Safety & Pharmacokinetics Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Viability->Signaling_Analysis Clonogenic_Assay Clonogenic Survival Assay Signaling_Analysis->Clonogenic_Assay Xenograft Melanoma Xenograft Models (A375, Patient-Derived) Clonogenic_Assay->Xenograft PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PK_PD ADME_Tox ADME-Tox Profiling (CYP Inhibition, hERG, etc.) PK_Profiling Pharmacokinetic Profiling ADME_Tox->PK_Profiling

Caption: Proposed preclinical benchmarking workflow.

Quantitative Data Summary

The following table presents a template for summarizing the key quantitative data from the proposed benchmarking studies.

ParameterImidazo[1,2-a]pyrimidine AnalogDabrafenibTrametinibDabrafenib + Trametinib
IC₅₀ (A375 cells, 72h) e.g., <0.06 µMExpected: Low µMExpected: Low µMExpected: Low nM
MAPK Pathway Inhibition (p-ERK levels) e.g., No direct effectStrong InhibitionStrong InhibitionProfound Inhibition
AKT Pathway Inhibition (p-AKT levels) e.g., Strong InhibitionVariable/NoneVariable/NoneVariable/None
Tumor Growth Inhibition (in vivo) To be determinedModerateModerateStrong
hERG Inhibition (IC₅₀) To be determinedKnown ValueKnown ValueN/A
Microsomal Stability (t₁/₂) To be determinedKnown ValueKnown ValueN/A

Note: The values for the Imidazo[1,2-a]pyrimidine analog are hypothetical or based on published data for similar compounds and should be experimentally determined.

Experimental Protocols

Detailed, self-validating protocols are crucial for generating reproducible and trustworthy data.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on BRAF-mutant melanoma cell lines.

Materials:

  • BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds (Imidazo[1,2-a]pyrimidine analog, Dabrafenib, Trametinib) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well microplates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium with the compound-containing medium and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

Western Blot Analysis of MAPK and AKT Pathway Modulation

Objective: To assess the effect of the test compounds on the phosphorylation status of key proteins in the MAPK and AKT signaling pathways.

Materials:

  • BRAF V600E-mutant melanoma cells.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Treat cells with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Melanoma Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the test compounds in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice).

  • BRAF V600E-mutant melanoma cells (e.g., A375).

  • Test compounds formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant melanoma cells into the flank of the mice.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, Imidazo[1,2-a]pyrimidine analog, Dabrafenib + Trametinib).

  • Administer the treatments according to the predetermined dosing schedule.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

ADME-Tox Profiling

Objective: To assess the drug-like properties of the investigational compound.

Procedure: A panel of standard in vitro ADME-Tox assays should be conducted, including:

  • Metabolic Stability: Incubation with liver microsomes to determine the half-life.

  • CYP450 Inhibition: Evaluation of the potential to inhibit major cytochrome P450 enzymes.

  • hERG Channel Inhibition: Assessment of cardiovascular safety.

  • Plasma Protein Binding: Determination of the extent of binding to plasma proteins.

  • Aqueous Solubility: Measurement of solubility at physiological pH.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking novel Imidazo[1,2-a]pyrimidine analogs against the standard of care for BRAF-mutant melanoma. The key differentiator for this class of compounds lies in their potential to act through alternative mechanisms of action, offering a promising avenue to overcome acquired resistance to MAPK inhibitors.

The proposed workflow, from in vitro cellular assays to in vivo efficacy studies and ADME-Tox profiling, provides a robust framework for generating the critical data needed to advance promising lead candidates. A thorough understanding of the distinct mechanistic underpinnings of these novel compounds, coupled with rigorous preclinical evaluation, will be paramount in the development of the next generation of targeted therapies for melanoma.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Bench—A Commitment to Safety and Sustainability

As researchers dedicated to advancing drug discovery and development, our work with novel heterocyclic compounds like Imidazo[1,2-a]pyrimidine-5,7-diol is critical. This molecule, part of a class known for a wide spectrum of pharmacological activities, represents significant potential.[1][2] However, our responsibility extends beyond synthesizing and testing these compounds; it encompasses their entire lifecycle, culminating in safe, compliant, and environmentally sound disposal.

This guide provides a direct, procedural framework for the proper disposal of this compound. It is designed for the laboratory professional, moving beyond mere compliance to instill a deep-seated culture of safety. By understanding the why behind each step, we transform protocol into best practice, ensuring the protection of our personnel, our facilities, and our environment.

Section 1: Hazard Identification and Characterization

Proper disposal begins with a thorough understanding of the material's properties and potential hazards. While comprehensive toxicological data for this compound is not widely available, we can infer its hazard profile by examining its parent structure, Imidazo[1,2-a]pyrimidine, and adhering to the principle of treating novel compounds with a high degree of caution.

Chemical and Physical Properties

A clear understanding of the compound's physical state is essential for containment and disposal planning.

PropertyValueSource
Molecular Formula C₆H₅N₃O₂PubChem[3]
Molecular Weight 151.12 g/mol PubChem[3]
Appearance Assumed to be a solid (based on related compounds)N/A
CAS Number 51647-90-6PubChem[3]
Known and Inferred Hazards

The parent compound, Imidazo[1,2-a]pyrimidine (CAS 274-95-3), is classified under the Globally Harmonized System (GHS) with specific warnings.[4][5] It is prudent to assume that this compound carries similar, if not identical, hazards until proven otherwise.

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

  • Eye Damage/Irritation: Causes serious eye irritation.[4][6]

Therefore, all waste streams containing this compound must be treated as hazardous.

Regulatory Imperative

All chemical waste disposal activities are governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which mandates safe workplace practices through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[7][8] Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance that aligns with these regulations.[9][10]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensuring adequate protection is paramount.

  • Minimum PPE Requirements:

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves as solid hazardous waste.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.

    • Body Protection: A standard laboratory coat must be worn and kept buttoned.

  • Engineering Controls:

    • Fume Hood: All handling of this compound, including weighing, transfers, and waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

Section 3: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring a compliant disposal pathway.[12][13]

Guiding Principles
  • Do Not Mix: Never mix this compound waste with incompatible chemical classes. Keep it separate from:

    • Strong Oxidizers

    • Strong Acids and Bases

    • Reactive Metals

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated weigh paper, PPE, unused powder) from liquid waste (e.g., solutions containing the compound).

Container Selection and Labeling
  • Container Type: Use a sealable, chemically compatible container clearly designated for solid hazardous waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The EPA requires all hazardous waste containers to be properly labeled from the moment waste is first added.[14] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (do not use abbreviations or formulas).

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The date when accumulation of waste in the container began.

Section 4: Step-by-Step Disposal Procedures

The following protocols outline the disposal pathways for different forms of waste generated in the laboratory. The fundamental rule is that no amount of this compound should be disposed of down the drain or in the regular trash.[12]

Disposal Decision Workflow

G start Waste Generated (this compound) assess_form Assess Waste Form start->assess_form is_solid Solid Waste (e.g., Contaminated PPE, Unused Powder, Wipes) assess_form->is_solid Solid is_liquid Liquid Waste (e.g., Stock Solutions, Reaction Mixtures) assess_form->is_liquid Liquid solid_path Step 1: Place in designated 'Solid Hazardous Waste' container. (HDPE, sealed) is_solid->solid_path liquid_path Step 1: Place in designated 'Non-Halogenated Organic Liquid Waste' container (if solvent is compatible). Consult EH&S if aqueous. is_liquid->liquid_path label_waste Step 2: Ensure container is properly labeled 'HAZARDOUS WASTE' with full chemical name and start date. solid_path->label_waste liquid_path->label_waste store_waste Step 3: Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste request_pickup Step 4: Arrange for pickup by Environmental Health & Safety (EH&S) for final disposal. store_waste->request_pickup

Caption: Disposal decision workflow for this compound waste.

Protocol A: Disposal of Contaminated Solid Waste

This includes items like contaminated gloves, weigh boats, paper towels, and bench protectors.

  • Work Area: Perform all actions within a chemical fume hood.

  • Collection: Place all contaminated solid items directly into a designated, properly labeled hazardous waste container for solids.

  • Sealing: Keep the container sealed when not actively adding waste. This is an EPA requirement.[12]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[14]

  • Final Disposal: Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[12]

Protocol B: Disposal of Bulk/Unused Solid Compound
  • Evaluation: Confirm that the material is unwanted and designated for disposal.

  • Containment: Ensure the compound is in its original, sealed container or a securely sealed and compatible secondary container.

  • Labeling: If not in its original labeled container, create a hazardous waste label with all required information as detailed in Section 3.2.

  • Storage & Pickup: Store the container in the SAA and arrange for an EH&S pickup. Do not attempt to neutralize or chemically treat the bulk solid.

Protocol C: Disposal of Liquid Waste (Solutions)
  • Solvent Type: Identify the solvent.

    • Organic Solvents (non-halogenated): If dissolved in a solvent like methanol, ethanol, or acetonitrile, this waste can typically be added to the "Non-Halogenated Organic Liquid Waste" stream.

    • Aqueous Solutions: Aqueous solutions should be collected separately. Do not pour down the drain.[12]

  • Collection: In a fume hood, carefully pour the liquid waste into the appropriate liquid hazardous waste container using a funnel.

  • Sealing and Storage: Keep the container tightly sealed and stored in the SAA.

  • Final Disposal: Arrange for pickup by EH&S.

Section 5: Spill Management

Accidents happen. A prepared and swift response is critical to mitigating risk.

Minor Spill (Small amount of solid, contained on a benchtop)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).

  • Clean Up:

    • Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite) to avoid raising dust.[6]

    • Carefully sweep the absorbed material into a dustpan or onto a stiff piece of cardboard.[6]

    • Place the collected material and all cleaning supplies (including contaminated gloves) into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a damp paper towel (using water or an appropriate solvent), then a final wipe with soap and water. Place all used towels in the hazardous waste container.

  • Label and Dispose: Seal and label the waste container and manage it as described in Section 4.

Major Spill (Large quantity, outside of containment, or any spill you are not comfortable handling)
  • EVACUATE: Immediately evacuate the immediate area.

  • ALERT: Alert your supervisor and call your institution's emergency number or EH&S department.

  • ISOLATE: Close the doors to the area and prevent re-entry.

  • REPORT: Provide emergency responders with as much information as possible, including the name of the chemical and the quantity spilled.

Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard identification, proper segregation, and compliant containment, we uphold our commitment to safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.

References

Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for Handling Imidazo[1,2-a]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into the laboratory workflow is a daily reality. Among these is Imidazo[1,2-a]pyrimidine-5,7-diol, a heterocyclic compound with significant potential in various research applications. However, as with many novel compounds, a comprehensive and officially recognized Safety Data Sheet (SDS) for this compound is not yet publicly available. In the absence of specific toxicity data, a proactive and conservative approach to safety is not just recommended—it is imperative.

This guide provides essential, immediate safety and logistical information for handling this compound. By treating this compound with the caution it deserves, we can ensure a safe and productive research environment. This document is structured to provide a deep, technically-grounded understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal plans, empowering you to work with confidence and security.

Hazard Assessment: The Precautionary Principle in Practice

Given the absence of a specific SDS for this compound, we must operate under the precautionary principle, assuming the compound is hazardous until proven otherwise.[1] This assessment is informed by the data available for the parent compound, Imidazo[1,2-a]pyrimidine.

The European Chemicals Agency (ECHA) has received notifications for Imidazo[1,2-a]pyrimidine with the following GHS hazard classifications:

  • H302: Harmful if swallowed (Acute toxicity, oral)[2][3][4]

  • H315: Causes skin irritation[2]

  • H317: May cause an allergic skin reaction[2][3][4]

  • H319: Causes serious eye irritation[2]

Therefore, it is prudent to assume that this compound, as a derivative, may exhibit similar or potentially greater hazards. As a solid, crystalline powder, the primary routes of exposure are inhalation of airborne particles and dermal contact.[5]

Property Value/Information Source
Chemical Name This compoundPubChem[6]
Molecular Formula C₆H₅N₃O₂PubChem[6]
Molecular Weight 151.12 g/mol PubChem[6]
Physical State Solid (Assumed)N/A
Known Hazards of Parent Compound Harmful if swallowed, skin irritant, potential skin sensitizer, serious eye irritant.PubChem[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. A risk-based approach should be adopted, with the level of protection tailored to the specific laboratory procedure being undertaken.

Foundational PPE for All Operations

For any work involving this compound, the following foundational PPE is mandatory:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] However, due to the potential for serious eye irritation, chemical splash goggles are highly recommended.[7] When there is a significant risk of splashes or aerosol generation, a face shield should be worn in addition to safety goggles.[8]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling many chemical compounds.[8] Double-gloving is a recommended practice, especially when handling potent or unknown substances, to provide an additional layer of protection and to allow for safe removal of the outer glove in case of contamination.[8][9] Gloves should be inspected for any signs of degradation before use and changed frequently.[10]

  • Protective Clothing: A fully buttoned laboratory coat should be worn to protect the skin and personal clothing.[7] For procedures with a higher risk of contamination, a disposable gown made of a material like polyethylene-coated polypropylene can provide enhanced protection.[8]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[10]

Task-Specific PPE Recommendations

Certain procedures carry a higher risk of exposure and necessitate an elevated level of PPE.

Laboratory Task Primary Hazard Recommended PPE Rationale
Weighing and Aliquoting Inhalation of airborne powderFoundational PPE + Respiratory Protection (N95 or higher)Weighing potent or unknown powdered compounds can generate fine dust that is easily inhaled.[5][9]
Dissolving and Solution Preparation Splashes, aerosol generationFoundational PPE + Face Shield (in addition to goggles)Handling liquids increases the risk of splashes and the generation of aerosols.[8]
Running Reactions and Analysis Leaks, splashesFoundational PPEStandard laboratory procedures with contained reactions.
Spill Cleanup (Solid) High risk of inhalation and dermal contactFoundational PPE + Respiratory Protection (N95 or higher), disposable gown, and shoe coversA spill of a powdered substance presents a significant risk of widespread contamination and exposure.[11]

Operational Plans: Engineering Controls and Safe Work Practices

While PPE is crucial, it is the last line of defense. Engineering controls and safe work practices are fundamental to minimizing exposure.

Engineering Controls
  • Ventilation: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][5] This is particularly critical during weighing and transfer operations.[9]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the wider laboratory space.[5]

Safe Work Practices
  • Avoid Inhalation: Handle the compound in a manner that minimizes the generation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10] Avoid eating, drinking, or applying cosmetics in the laboratory.[10]

  • Transportation: When moving the compound within the laboratory, use a secondary container to mitigate the risk of spills.

Decontamination and Disposal: A Cradle-to-Grave Responsibility

Proper decontamination and disposal are critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Spill Cleanup Protocol

In the event of a spill, a swift and safe response is essential.

For a small solid spill:

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including respiratory protection (N95 or higher), double gloves, a lab coat, and safety goggles.[11]

  • Contain the Spill: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[11][12] Do not dry sweep.[13]

  • Clean the Area: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials into a sealable hazardous waste bag.

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

For a large spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Isolate: Close the doors to the affected area and post a warning sign.[11]

  • Ventilation: If it is safe to do so, ensure the fume hoods in the area are running to contain any airborne particles. Do not, however, adjust the general room ventilation without consulting EHS.[11]

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[1][14]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Storage and Disposal: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.[1] Follow your institution's procedures for the final disposal of hazardous chemical waste.[15]

Visualized Workflows for Enhanced Safety

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling a solid chemical spill.

Caption: PPE Selection Workflow for this compound.

Spill_Cleanup_Workflow Start Solid Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert DonPPE Don Full Spill PPE (Respirator, Double Gloves, Gown, Goggles) Alert->DonPPE CoverSpill Gently Cover with Damp Absorbent Material DonPPE->CoverSpill CleanUp Wipe Spill from Outside In CoverSpill->CleanUp CollectWaste Place All Contaminated Items in Hazardous Waste Bag CleanUp->CollectWaste Decontaminate Decontaminate Spill Area CollectWaste->Decontaminate Dispose Dispose of Waste Bag per Institutional Protocol Decontaminate->Dispose End Cleanup Complete Dispose->End

Caption: Solid Spill Cleanup Workflow.

By adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and responsibly handle this compound, paving the way for groundbreaking discoveries while prioritizing personal and environmental safety.

References

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